6-Chloro-3-methylpicolinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-4-2-3-5(8)9-6(4)7(10)11/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSPBBWQVLWOPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677437 | |
| Record name | 6-Chloro-3-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201924-32-4 | |
| Record name | 6-Chloro-3-methyl-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1201924-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-3-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Characteristics of 6-Chloro-3-methylpicolinic Acid
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies for 6-Chloro-3-methylpicolinic acid. It is intended for researchers, scientists, and professionals involved in drug development and related fields.
Physicochemical Properties
Quantitative data for this compound is summarized below. Where experimental data for the specific compound is unavailable, estimated values based on the closely related compound, 6-chloropicolinic acid, are provided and noted.
| Property | Value | Source/Notes |
| IUPAC Name | 6-Chloro-3-methylpyridine-2-carboxylic acid | - |
| CAS Number | 1201924-32-4 | - |
| Molecular Formula | C₇H₆ClNO₂ | - |
| Molecular Weight | 171.58 g/mol | [1] |
| Melting Point | 190-191°C | Estimated from 6-chloropicolinic acid[2] |
| Boiling Point | 241.15°C | Estimated from 6-chloropicolinic acid (rough estimate)[3] |
| Water Solubility | 3.40 g/L | Estimated from 6-chloropicolinic acid[4] |
| pKa | 3.27 ± 0.10 | Predicted for 6-chloropicolinic acid[2][4] |
| LogP | Not available | - |
Experimental Protocols
Proposed Synthesis of this compound
The following is a proposed experimental protocol for the synthesis of this compound, adapted from the synthesis of 6-chloro-3-fluoro-2-pyridinecarboxylic acid[5]. The starting material for this proposed synthesis is 6-chloro-2,3-dimethylpyridine.
Materials:
-
6-chloro-2,3-dimethylpyridine
-
Dilute sulfuric acid
-
Potassium dichromate
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Phase transfer catalyst (e.g., a crown ether)
-
Ice
-
Alkaline aqueous solution (e.g., potassium carbonate solution)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Inorganic acid for acidification (e.g., hydrochloric acid)
Procedure:
-
To a reaction vessel, add dilute sulfuric acid, potassium dichromate, sodium tungstate dihydrate, and the phase transfer catalyst.
-
Add 6-chloro-2,3-dimethylpyridine to the mixture.
-
Heat the reaction mixture to a temperature between 70°C and 130°C and stir for 0.5 to 20 hours.
-
After the reaction is complete, pour the reaction solution into crushed ice to precipitate the crude product.
-
Filter the mixture to collect the crude solid.
-
Wash the filter cake with ice water and dry.
-
Dissolve the crude solid in a heated alkaline aqueous solution.
-
Cool the solution and extract with an organic solvent to remove any unreacted starting material and other impurities.
-
Separate the aqueous layer and acidify it with an inorganic acid to precipitate the this compound.
-
Filter the solution to collect the purified solid product.
-
Dry the solid to obtain pure this compound.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the analysis of this compound using reverse-phase HPLC, based on established methods for picolinic acid and its derivatives[1][6][7][8].
Instrumentation and Conditions:
-
HPLC System: An isocratic HPLC system equipped with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water (e.g., 20:80 v/v), with the pH adjusted to 2.5 using ortho-phosphoric acid. The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 264 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Accurately weigh about 25 mg of this compound standard and dissolve it in 100 mL of the mobile phase in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution. Dilute 10 mL of this solution to 50 mL with the mobile phase to obtain the working standard solution.
-
Sample Preparation: Prepare the sample by dissolving a known quantity in the mobile phase to achieve a concentration within the calibration range.
-
Analysis: Inject the mobile phase as a blank, followed by the standard and sample solutions into the chromatograph.
-
Quantification: Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the concentration in the sample by comparing the peak area with that of the standard.
Visualizations
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
HPLC Analytical Workflow
Caption: General workflow for the HPLC analysis of this compound.
Putative Signaling Pathway: Auxin Herbicide Action
Picolinic acid derivatives are known to act as synthetic auxins, a class of herbicides.[9][10][11][12][13] The following diagram illustrates the putative signaling pathway for this compound, based on the established mechanism of action for this class of herbicides.[9][14][15][16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. indiamart.com [indiamart.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 4684-94-0 CAS MSDS (6-Chloropicolinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
- 6. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fbn.com [fbn.com]
- 13. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. mdpi.com [mdpi.com]
- 17. Auxin - Wikipedia [en.wikipedia.org]
Technical Guide: 6-Chloro-3-methylpicolinic Acid (CAS: 1201924-32-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-3-methylpicolinic acid is a substituted pyridine carboxylic acid derivative that has garnered attention in medicinal chemistry and drug discovery. Its structural features make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, synthesis, and its role as a key intermediate in the development of targeted therapies, particularly as an intermediate for Janus kinase (JAK) and 3-phosphoinositide-dependent protein kinase-1 (PDK1) inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 1201924-32-4 | N/A |
| Molecular Formula | C₇H₆ClNO₂ | [1] |
| Molecular Weight | 171.58 g/mol | [1] |
| Physical Form | Solid | [1] |
| Storage | Room temperature | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A logical synthetic route to this compound would start from a suitable precursor, such as 2,5-lutidine (2,5-dimethylpyridine). The synthesis would likely proceed through chlorination followed by selective oxidation of the methyl group at the 2-position.
Caption: Proposed synthetic pathway for this compound.
General Experimental Protocol (Adapted from CN104003934A)
This protocol is a general guideline and would require optimization for the synthesis of this compound.
Materials:
-
6-Chloro-2,5-lutidine (starting material)
-
Oxidizing agent (e.g., potassium permanganate, potassium dichromate)
-
Acid (e.g., sulfuric acid)
-
Solvent (e.g., water, acetic acid)
-
Base for workup (e.g., sodium hydroxide)
-
Acid for workup (e.g., hydrochloric acid)
Procedure:
-
Oxidation: The starting material, 6-Chloro-2,5-lutidine, is dissolved in a suitable solvent. An oxidizing agent is added portion-wise at a controlled temperature. The reaction mixture is stirred for a specified time until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: The reaction mixture is cooled, and the excess oxidizing agent is quenched. The mixture is then filtered to remove any solid byproducts.
-
Purification: The filtrate is acidified to precipitate the crude this compound. The crude product is collected by filtration, washed with cold water, and then can be further purified by recrystallization from an appropriate solvent system to yield the final product.
Role in Drug Discovery: An Intermediate for Kinase Inhibitors
This compound serves as a crucial intermediate in the synthesis of potent and selective inhibitors of Janus kinases (JAKs) and 3-phosphoinositide-dependent protein kinase-1 (PDK1). These kinases are key components of intracellular signaling pathways that are often dysregulated in various diseases, including cancer and inflammatory disorders.
Janus Kinase (JAK) - STAT Signaling Pathway
The JAK-STAT signaling pathway is a primary route for a wide array of cytokines, interferons, and hormones to transmit signals from the cell membrane to the nucleus, regulating gene expression involved in immunity, cell proliferation, and differentiation.[2][3][4][5][6] Dysregulation of this pathway is implicated in numerous diseases.
Caption: The canonical JAK-STAT signaling pathway.
3-Phosphoinositide-Dependent Protein Kinase-1 (PDK1) Signaling Pathway
PDK1 is a master kinase that plays a central role in the activation of a group of kinases known as the AGC kinases, which includes Akt (also known as Protein Kinase B).[7][8][9][10] The PDK1 signaling pathway is critical for cell survival, growth, and proliferation. Its aberrant activation is a common feature in many cancers.
Caption: The PI3K/PDK1/Akt signaling pathway.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the development of targeted therapeutics. Its utility as a precursor for JAK and PDK1 inhibitors highlights its importance in medicinal chemistry. This guide provides a foundational understanding of its properties and synthesis, which can aid researchers in its application for the design and discovery of novel drug candidates. Further research to establish detailed synthetic protocols and to explore the full range of its biological applications is warranted.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 6. JAK-STAT Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Intracellular signalling: PDK1--a kinase at the hub of things - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PDK1: At the crossroad of cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphoinositide-dependent kinase-1 - Wikipedia [en.wikipedia.org]
Spectroscopic Analysis of 6-Chloro-3-methylpicolinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-Chloro-3-methylpicolinic acid (CAS: 1201924-32-4). Due to the limited availability of published, compound-specific experimental spectra, this document outlines the predicted spectroscopic characteristics based on the analysis of structurally similar compounds and general principles of spectroscopy. It also details generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and other small organic molecules.
Compound Profile
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1201924-32-4 |
| Molecular Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol |
| Chemical Structure | (A chemical structure diagram would be placed here in a full whitepaper) |
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established chemical shift ranges, fragmentation patterns, and vibrational frequencies for the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-13 | Singlet | 1H | -COOH |
| ~7.5-7.8 | Doublet | 1H | H-4 (Aromatic) |
| ~7.2-7.4 | Doublet | 1H | H-5 (Aromatic) |
| ~2.4-2.6 | Singlet | 3H | -CH₃ |
Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | -COOH |
| ~150-155 | C-6 (C-Cl) |
| ~145-150 | C-2 (C-COOH) |
| ~138-142 | C-4 |
| ~130-135 | C-3 (C-CH₃) |
| ~125-130 | C-5 |
| ~18-22 | -CH₃ |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands (Solid State, KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| ~3000-3100 | Medium | C-H stretch (Aromatic) |
| ~2900-3000 | Medium | C-H stretch (Alkyl) |
| 1700-1730 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1470 | Medium | C=C stretch (Aromatic ring) |
| ~1200-1300 | Strong | C-O stretch |
| ~1000-1100 | Medium | C-Cl stretch |
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Ratio | Predicted Identity |
| 171/173 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 154/156 | [M-OH]⁺ |
| 126/128 | [M-COOH]⁺ |
| 91 | [C₆H₄N]⁺ fragment |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 15 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction.
-
Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, data is collected over the range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer, for example, one equipped with an Electron Ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition:
-
Introduce the sample into the ion source (direct infusion or via a chromatographic inlet like GC or LC).
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.
-
Workflow and Data Integration
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a small molecule like this compound.
Caption: A workflow for the synthesis, purification, spectroscopic analysis, and structural confirmation of this compound.
Solubility Profile of 6-Chloro-3-methylpicolinic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 6-Chloro-3-methylpicolinic acid, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for its experimental determination. This guide includes predicted solubility trends, detailed experimental protocols for accurate measurement, and a structured approach to data presentation. The information herein is intended to be a valuable resource for scientists and researchers working with this compound, enabling them to handle, process, and develop formulations effectively.
Introduction
This compound (C₇H₆ClNO₂) is a halogenated pyridine carboxylic acid derivative with a molecular weight of 171.58 g/mol . Its solid form and chemical structure, featuring both a polar carboxylic acid group and a substituted pyridine ring, suggest a nuanced solubility profile across various organic solvents. Understanding this profile is critical for a multitude of applications, including reaction chemistry, purification, formulation, and analytical method development. This guide provides a foundational understanding of its likely solubility and the methodologies to precisely quantify it.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₂ | |
| Molecular Weight | 171.58 g/mol | |
| Physical Form | Solid | |
| CAS Number | 1201924-32-4 |
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted qualitatively. The presence of the carboxylic acid group allows for hydrogen bonding and dipole-dipole interactions, suggesting solubility in polar protic and aprotic solvents. The chlorinated pyridine ring introduces some lipophilic character.
-
High Expected Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic solvents like methanol and ethanol, due to the potential for strong hydrogen bonding and dipole-dipole interactions.
-
Moderate Expected Solubility: In moderately polar solvents like acetone, ethyl acetate, and dichloromethane, where dipole-dipole interactions would be the primary mode of solvation.
-
Low to Negligible Expected Solubility: In nonpolar solvents such as toluene and hexanes, due to the significant difference in polarity.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
| Methanol | 25 | Data to be determined | Data to be determined | Data to be determined | Shake-Flask |
| Ethanol | 25 | Data to be determined | Data to be determined | Data to be determined | Shake-Flask |
| Acetone | 25 | Data to be determined | Data to be determined | Data to be determined | Shake-Flask |
| Dichloromethane | 25 | Data to be determined | Data to be determined | Data to be determined | Shake-Flask |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Data to be determined | Shake-Flask |
| Toluene | 25 | Data to be determined | Data to be determined | Data to be determined | Shake-Flask |
| Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | Data to be determined | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Data to be determined | Shake-Flask |
Experimental Protocols for Solubility Determination
To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. The shake-flask method is a widely accepted technique for determining thermodynamic equilibrium solubility.
Shake-Flask Method
This method involves equilibrating an excess amount of the solid solute with the solvent of interest at a constant temperature until the solution is saturated.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker and agitate at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.
-
-
Quantification of Solute Concentration:
-
Accurately weigh the filtered solution.
-
Dilute the filtered saturated solution gravimetrically or volumetrically to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Analyze the diluted sample to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula, accounting for all dilution factors: Solubility (g/L) = (Concentration of analyte in diluted sample) × (Dilution factor) × (Volume of solvent)
-
Analytical Method Validation
A validated analytical method is paramount for accurate quantification. The chosen method (e.g., HPLC) should be validated for linearity, accuracy, precision, and specificity for this compound in each solvent system.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
An In-depth Technical Guide to the Synthesis of 6-Chloro-3-methylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a primary synthesis pathway for 6-Chloro-3-methylpicolinic acid, a valuable heterocyclic building block in pharmaceutical and agrochemical research. The most direct and viable route involves the hydrolysis of the commercially available precursor, 6-Chloro-3-methylpicolinonitrile. This document provides a comprehensive overview of this pathway, including a detailed experimental protocol, quantitative data, and a visual representation of the synthesis workflow.
Synthesis Pathway Overview
The principal synthesis route to this compound is a one-step hydrolysis of 6-Chloro-3-methylpicolinonitrile. This method is efficient due to the availability of the starting material and the straightforward nature of the nitrile to carboxylic acid conversion. The hydrolysis can be effectively carried out under basic conditions, as outlined in the detailed protocol below.
Caption: Synthesis of this compound via hydrolysis.
Experimental Protocol: Hydrolysis of 6-Chloro-3-methylpicolinonitrile
This protocol is based on established methods for the hydrolysis of 2-cyanopyridines to their corresponding picolinic acids.[1][2]
Materials:
-
6-Chloro-3-methylpicolinonitrile
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl) (for acidification)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-Chloro-3-methylpicolinonitrile and a solution of sodium hydroxide in deionized water.
-
Heating: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the disappearance of the starting material.
-
Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid product.
-
Isolation of Product: Isolate the precipitated this compound by vacuum filtration. Wash the solid with cold deionized water to remove any remaining inorganic salts.
-
Purification (if necessary): If further purification is required, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).
-
Drying: Dry the purified product under vacuum to obtain the final this compound.
Quantitative Data
The following table summarizes typical quantitative data for the hydrolysis of cyanopyridines, which can be considered indicative for the synthesis of this compound. Specific yields for the target compound may vary depending on the precise reaction conditions.
| Parameter | Value/Range | Reference |
| Starting Material | 6-Chloro-3-methylpicolinonitrile | Commercially Available |
| Reagents | Sodium Hydroxide, Water | [2] |
| Reaction Temperature | Reflux | [2] |
| Reaction Time | 4 hours (typical) | [2] |
| Yield | 85-95% (typical for similar hydrolyses) | [2] |
| Purity | >98% after recrystallization | - |
Alternative Synthesis Pathway: Oxidation of a Methylpyridine Precursor
An alternative, though more complex, route to this compound involves the oxidation of a suitable methyl-substituted pyridine precursor. For instance, a plausible but less direct pathway could start from 2,6-dichloro-3-methylpyridine. This would necessitate a selective reaction at one of the chloro positions followed by oxidation of the methyl group.
A more analogous route is the oxidation of a 2-methyl group on a chlorinated pyridine ring. A Chinese patent describes a similar transformation: the oxidation of 6-chloro-3-fluoro-2-methylpyridine to 6-chloro-3-fluoro-2-pyridinecarboxylic acid using potassium dichromate as the oxidant in the presence of a catalyst.[3] This suggests that a similar oxidation of a hypothetical 6-chloro-3-methyl-2-methylpyridine could also yield the desired product.
Caption: Conceptual alternative synthesis pathway via oxidation.
Conclusion
The hydrolysis of 6-Chloro-3-methylpicolinonitrile represents the most direct and efficient method for the synthesis of this compound. This guide provides a solid foundation for researchers to carry out this synthesis, offering a detailed protocol and expected quantitative outcomes based on analogous chemical transformations. The provided information is intended to facilitate the work of professionals in the fields of chemical research and drug development.
References
- 1. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 2. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]
- 3. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
Mechanism of Action of Picolinic Acid Derivatives: A Technical Guide
Abstract: Picolinic acid, an endogenous catabolite of L-tryptophan, serves as a foundational scaffold for a diverse range of biologically active derivatives.[1] These compounds exhibit a wide spectrum of pharmacological effects, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory activities.[2][3] Their mechanisms of action are multifaceted, primarily revolving around three core principles: potent metal ion chelation, specific enzyme inhibition, and modulation of critical cellular signaling pathways. This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, experimental protocols, and detailed pathway diagrams to serve as a resource for researchers, scientists, and drug development professionals.
Introduction
Picolinic Acid: An Endogenous Metabolite
Picolinic acid (pyridine-2-carboxylic acid) is a natural product of L-tryptophan metabolism via the kynurenine pathway.[1] This pathway accounts for over 95% of tryptophan turnover and produces several neuroactive and immunomodulatory molecules.[2] Picolinic acid itself has been implicated in neuroprotective, immunological, and anti-proliferative processes, often acting as a biological chelator for divalent and trivalent metal ions.[1][2]
Picolinic Acid Derivatives as "Privileged" Scaffolds
The picolinic acid structure is considered a "privileged" scaffold in medicinal chemistry. Its pyridine ring and carboxylic acid group provide ideal properties for interacting with biological targets, including hydrogen bonding, π-π stacking, and metal ion coordination.[4] This versatility has led to the development of numerous derivatives that have entered clinical trials as potent and specific inhibitors of various enzymes.
Core Mechanisms of Action
The biological effects of picolinic acid and its derivatives can be attributed to several key mechanisms, which can act independently or in concert.
Metal Ion Chelation
One of the most fundamental properties of picolinic acid is its role as an efficient bidentate chelating agent for metal ions such as zinc (Zn²⁺), iron (Fe²⁺), copper (Cu²⁺), and others.[2] This mechanism is central to several of its physiological and pharmacological effects:
-
Mineral Absorption: Picolinic acid is proposed to facilitate the absorption of zinc and other ions from the small intestine by forming stable, absorbable complexes.[1]
-
Antimicrobial and Antiviral Activity: By sequestering essential metal ions like iron and zinc, picolinic acid can inhibit the growth of microbes and the replication of viruses that depend on these metals for enzymatic functions.
-
Anticancer Effects: The anti-proliferative activity of picolinic acid has been linked to its ability to chelate iron, thereby retarding the growth of tumor cells.[3]
Enzyme Inhibition
Synthetic derivatives of picolinic acid have been engineered as highly potent and selective enzyme inhibitors, targeting classes of enzymes crucial in human disease.
-
Metallo-β-Lactamase (MBL) Inhibition: Dipicolinic acid derivatives have emerged as effective inhibitors of New Delhi Metallo-β-lactamase-1 (NDM-1) and related enzymes, which confer bacterial resistance to β-lactam antibiotics. These inhibitors function by interacting with the zinc ions in the enzyme's active site.[5]
-
Kinase Inhibition: The picolinate scaffold is present in several kinase inhibitors. Derivatives have shown potent activity against Apoptosis Signal-regulating Kinase 1 (ASK1) with IC50 values below 300 nM.[6] Other targets include Epidermal Growth Factor Receptor (EGFR) kinase, which is critical in many cancers.[7]
-
Other Enzymes: Picolinic acid derivatives have been developed to target a wide range of other enzymes, including BACE2 (implicated in Alzheimer's disease) and phosphodiesterase 4 (PDE4).[4]
| Derivative Class | Target Enzyme | Reported Potency (IC₅₀) | Reference |
| Dipicolinic Acid | NDM-1 | 520 nM | |
| Dipicolinic Acid Derivative (Cmpd 36) | NDM-1 | 80 nM | |
| Substituted Picolinic Acids | ASK1 Kinase | < 300 nM | [6] |
| Picolinic Acid Derivative (Cmpd 4C) | EGFR Kinase | 7.15 µM |
Modulation of Cellular Signaling Pathways
Picolinic acid and its derivatives exert significant biological effects by intervening in key cellular signaling cascades, from its own biosynthesis to the induction of programmed cell death.
The Kynurenine Pathway: Biosynthesis of Picolinic Acid
Picolinic acid is synthesized from L-tryptophan through a series of enzymatic steps.[2] The pathway begins with the rate-limiting conversion of tryptophan to N-formylkynurenine by the enzymes IDO or TDO.[2] A critical branch point occurs after the formation of 3-hydroxyanthranilic acid. Its product, an unstable semialdehyde, can be enzymatically converted to picolinic acid or can non-enzymatically cyclize to form the neurotoxin quinolinic acid.[8][9] The regulation of this branch point is crucial for maintaining neurological health.
Induction of Apoptosis in Cancer Cells
A primary focus of picolinic acid derivative development is in oncology, where compounds have been shown to induce apoptosis through distinct signaling pathways.
Certain picolinic acid derivatives can induce overwhelming endoplasmic reticulum (ER) stress in cancer cells, leading to apoptosis.[7] In human non-small cell lung cancer cells (A549), a specific derivative (Compound 5) was shown to activate an atypical ER stress pathway.[7][10] This process involves the phosphorylation of eIF-2α, activation of caspase-4 (the ER stress-specific caspase), and subsequent activation of effector caspases 3 and 9.[7][11] Notably, this pathway triggers the release of Smac/DIABLO from mitochondria without affecting cytochrome c release.[7][10]
Neurotransmitter System Modulation
In the central nervous system, picolinic acid demonstrates a unique modulatory role. It has been shown to block the neurotoxic effects of quinolinic acid, an excitotoxin that acts on NMDA receptors.[12] This neuroprotective action is specific, as picolinic acid does not appear to block the neuroexcitant (convulsant) properties of quinolinic acid, suggesting a mechanism other than direct receptor antagonism. Furthermore, certain synthetic derivatives have been developed with potent anticonvulsant activity.[13]
Quantitative Bioactivity Data
The development of picolinic acid derivatives has yielded compounds with significant cytotoxic and anti-proliferative activity against various cancer cell lines. The data below is compiled from in vitro studies, typically using an MTT assay to measure cell viability.
| Derivative/Complex | Cell Line | Assay Type | Potency (IC₅₀ / GI₅₀) | Reference |
| Compound 5 | A549 (Lung Cancer) | MTT | 99.93 µM | [7][10] |
| Compound 4C | MCF-7 (Breast Cancer) | MTT | 86.8 µg/mL | |
| fac-[Re(Pico)(CO)₃(H₂O)] | HeLa (Cervical Cancer) | Cytotoxicity | LC₅₀: 15.8 µg/mL | |
| fac-[Re(Pico)(CO)₃(H₂O)] | A549 (Lung Cancer) | Cytotoxicity | LC₅₀: 20.9 µg/mL | |
| Fusaric Acid | CHO (Ovarian) | Growth Inhibition | IC₅₀: 0.032 mM | |
| Picolinic Acid | CHO (Ovarian) | Growth Inhibition | IC₅₀: ~0.5 mM |
Note: IC₅₀ (Half-maximal inhibitory concentration) and GI₅₀ (Half-maximal growth inhibition) are measures of potency.[14] LC₅₀ is the concentration that is lethal to 50% of cells.
Key Experimental Protocols
The elucidation of the mechanisms described above relies on a set of robust experimental techniques. Detailed below are methodologies for key assays cited in the research of picolinic acid derivatives.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[15][16][17][18]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of viable cells.[16]
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose cells to various concentrations of the picolinic acid derivative for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS, diluted in serum-free media) to each well and incubate for 3-4 hours at 37°C.[18]
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer, typically at a wavelength of 570 nm.[17]
Apoptosis Detection (DAPI Staining)
4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and identify apoptotic cells.[19]
Principle: While DAPI can permeate the membranes of both live and dead cells (at varying efficiencies), apoptotic cells are distinguished by characteristic nuclear changes, such as chromatin condensation and nuclear fragmentation, which appear as brightly stained, condensed, or fragmented nuclei under a fluorescence microscope.[20][21]
Methodology:
-
Cell Culture: Grow adherent cells on coverslips or use suspension cells treated with the test compound.
-
Harvesting & Washing: For suspension cells, harvest by centrifugation. For adherent cells, wash directly on the coverslip. Wash cells with PBS.[22]
-
Fixation (Optional but common): Fix cells with a solution like 4% paraformaldehyde or methanol.
-
Staining: Incubate the cells with a DAPI working solution (e.g., 1-5 µg/mL in PBS) for 10-15 minutes at room temperature in the dark.[20]
-
Washing: Wash the cells again with PBS to remove unbound dye.
-
Visualization: Mount the coverslip onto a microscope slide with anti-fade mounting medium and visualize using a fluorescence microscope with an appropriate filter set (excitation ~360 nm, emission ~460 nm).[23]
Metallo-β-Lactamase (MBL) Inhibition Assay
This assay measures the ability of a compound to inhibit the hydrolysis of a β-lactam substrate by an MBL enzyme.
Principle: A chromogenic cephalosporin substrate, such as nitrocefin or CENTA, is used.[5][24] When the β-lactam ring of this substrate is hydrolyzed by an active MBL, it undergoes a color change that can be measured spectrophotometrically.[5] An effective inhibitor will prevent this color change.
Methodology:
-
Reagent Preparation: Prepare solutions of the MBL enzyme, the inhibitor (picolinic acid derivative) at various concentrations, and the chromogenic substrate (e.g., nitrocefin) in an appropriate assay buffer (e.g., MOPS or HEPES).
-
Pre-incubation: In a 96-well plate, mix the MBL enzyme with the inhibitor and incubate for a set period to allow for binding.
-
Initiate Reaction: Add the chromogenic substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance over time using a microplate reader at the appropriate wavelength (e.g., 492 nm for nitrocefin).[24]
-
Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value of the inhibitor by plotting the percent inhibition against the inhibitor concentration.
Conclusion
The picolinic acid scaffold is a remarkably versatile platform for the development of novel therapeutics. Its derivatives operate through a rich variety of mechanisms, from the fundamental process of metal ion chelation to the highly specific inhibition of key enzymes and the sophisticated modulation of complex signaling pathways like apoptosis and neuro-inflammation. The ability to induce cancer cell death via ER stress or intrinsic apoptotic pathways highlights their potential in oncology. The continued exploration of structure-activity relationships and the identification of new biological targets will undoubtedly expand the therapeutic applications of this important class of molecules, solidifying their role in modern drug discovery.
References
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of picolinic acid in CBA/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. public.pensoft.net [public.pensoft.net]
- 11. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 12. Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. IC50 - Wikipedia [en.wikipedia.org]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. clyte.tech [clyte.tech]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. echemi.com [echemi.com]
- 20. genscript.com [genscript.com]
- 21. researchgate.net [researchgate.net]
- 22. bio-protocol.org [bio-protocol.org]
- 23. bosterbio.com [bosterbio.com]
- 24. Assay Platform for Clinically Relevant Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Substituted Picolinic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picolinic acid, an endogenous metabolite of tryptophan, and its substituted derivatives have garnered significant attention in the scientific community for their diverse and potent biological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of these compounds, with a focus on their antimicrobial, antiviral, anticancer, and neuroprotective properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate a deeper understanding of the multifaceted nature of substituted picolinic acids.
Core Biological Activities and Mechanisms of Action
Substituted picolinic acids exhibit a broad spectrum of biological effects, largely attributed to their ability to chelate metal ions and modulate various cellular pathways.[1] Their core activities include:
-
Antimicrobial Activity: Picolinic acid and its derivatives have demonstrated significant efficacy against a range of bacteria and fungi.[5] The proposed mechanism often involves the chelation of essential metal ions, disrupting microbial metabolism and growth.
-
Antiviral Activity: A notable area of research is the antiviral potential of picolinic acid, particularly against enveloped viruses.[6] The primary mechanism of action is the inhibition of viral entry into host cells by preventing membrane fusion.[6]
-
Anticancer Activity: Certain substituted picolinic acids have shown promising anticancer properties.[7] A key mechanism identified is the induction of apoptosis in cancer cells through the endoplasmic reticulum (ER) stress pathway.
-
Neuroprotective Effects: Picolinic acid, as a metabolite in the kynurenine pathway, plays a role in neuroprotection.[3][4][8] It has been shown to counteract the neurotoxic effects of quinolinic acid, another metabolite in the same pathway.[8][9][10]
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activity of various picolinic acid derivatives, extracted from the cited literature.
Table 1: Antimicrobial Activity of Picolinic Acid and its Derivatives (MIC Values)
| Compound/Derivative | Microorganism | MIC (mg/mL) | Reference(s) |
| Picolinic Acid | Serratia marcescens | 0.5 | [11] |
| Picolinic Acid | Klebsiella pneumoniae | 0.5 | [11] |
| Picolinic Acid | Escherichia coli | 0.5 | [11] |
| Picolinic Acid | Shigella flexneri | 0.5 | [11] |
| Picolinic Acid | Bacillus cereus | 0.5 | [11] |
| Picolinic Acid | Proteus vulgaris | 0.5 | [11] |
| Picolinic Acid | Micrococcus luteus | 0.5 | [11] |
| Picolinic Acid | Enterobacter cloacae | 1.0 | [11] |
| Picolinic Acid | Proteus mirabilis | 1.5 | [11] |
| Picolinic Acid | Bacillus subtilis | 2.0 | [11] |
| Picolinic Acid | Staphylococcus aureus | 2.0 | [11] |
| Picolinic Acid | Lactococcus lactis | 2.0 | [11] |
Table 2: Antiviral Activity of Picolinic Acid and its Derivatives
| Compound | Virus | Assay | Cell Line | IC50 | Reference(s) |
| Picolinic Acid | Influenza A virus (H1N1) | Plaque Assay | MDCK | 0.5 mM | [12] |
| Picolinic Acid | SARS-CoV-2 | Viral RNA quantification | HEK293T-ACE2 | ~2 mM (99% reduction) | [7][12] |
| Picolinic Acid | Zika Virus (ZIKV) | Infectious virus load | A549 | <2 mM (>90% reduction) | [12] |
| Picolinic Acid | West Nile Virus (WNV) | Infectious virus load | A549 | <2 mM (>90% reduction) | [12] |
| Picolinic Acid | HIV-1 | Cytotoxicity/Apoptosis | Cultured cells | 1.5 mM (active) | [13] |
| Picolinic Acid | HSV-2 | Cytotoxicity/Apoptosis | Cultured cells | 1.5 mM (active) | [13] |
Table 3: Anticancer Activity of Substituted Picolinic Acid Derivatives
| Compound | Cancer Cell Line | Assay | GI50 / IC50 | Reference(s) |
| Compound 5 (a novel derivative) | A549 (Lung Cancer) | MTT Assay | 35.1 µg/mL (99.93 µM) | [2] |
| Picolinamide derivative 7h | A549 (Lung Cancer) | VEGFR-2 Inhibition | 87 nM | [8] |
| Picolinamide derivative 9a | A549 (Lung Cancer) | VEGFR-2 Inhibition | 27 nM | [8] |
| Picolinamide derivative 9l | A549 (Lung Cancer) | VEGFR-2 Inhibition | 94 nM | [8] |
| Sorafenib (Reference) | - | VEGFR-2 Inhibition | 180 nM | [8] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of substituted picolinic acids.
Microbroth Dilution Method for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Test compound (substituted picolinic acid)
-
Bacterial or fungal culture
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile pipette and tips
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent at a known concentration.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound stock solution in the sterile broth medium to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at an appropriate temperature and for a sufficient duration (e.g., 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.
MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of a compound on a cell line.
Materials:
-
Test compound (substituted picolinic acid)
-
Adherent or suspension cell line
-
Sterile 96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the GI50 or IC50 value.
Plaque Reduction Assay for Antiviral Activity
Objective: To determine the ability of a compound to inhibit the replication of a lytic virus.
Materials:
-
Test compound (substituted picolinic acid)
-
Lytic virus stock
-
Susceptible host cell line
-
Sterile multi-well cell culture plates (e.g., 6-well or 12-well)
-
Cell culture medium
-
Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
-
Fixative solution (e.g., formaldehyde)
Procedure:
-
Cell Monolayer Preparation: Seed host cells into multi-well plates to form a confluent monolayer.
-
Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Pre-incubate the virus with different concentrations of the test compound for a specific time.
-
Infection: Infect the cell monolayers with the virus-compound mixtures.
-
Adsorption: Allow the virus to adsorb to the cells for a defined period (e.g., 1 hour).
-
Overlay Application: Remove the inoculum and add the overlay medium to each well. This restricts the spread of progeny virus to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells and stain them with a staining solution. Plaques will appear as clear zones where cells have been lysed.
-
Data Analysis: Count the number of plaques in each well. The reduction in the number of plaques in the presence of the compound compared to the untreated control is used to determine the antiviral activity and calculate the IC50.
Synthesis of 4-Chloropyridine-2-carbonyl Chloride Hydrochloride
Objective: To synthesize a key intermediate for the preparation of various substituted picolinic acid derivatives.
Materials:
-
2-Picolinic acid
-
Thionyl chloride (SOCl2)
-
Sodium bromide (NaBr)
-
Chlorobenzene
-
Methanol
-
Toluene
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
A mixture of 2-picolinic acid, sodium bromide, and chlorobenzene is prepared in a reaction flask.
-
Thionyl chloride is added to the mixture.
-
The reaction mixture is heated and stirred.
-
After the reaction is complete, excess thionyl chloride is removed.
-
Methanol in toluene is added to the reaction mixture.
-
The resulting product, 4-chloropyridine-2-carbonyl chloride hydrochloride, is isolated.
Note: This is a generalized procedure. Specific reaction conditions, such as temperature, time, and stoichiometry, should be optimized based on the specific derivative being synthesized.
Signaling Pathways and Mechanisms of Action
The biological activities of substituted picolinic acids are intrinsically linked to their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved.
Kynurenine Pathway and Neuroprotection
Picolinic acid is synthesized from tryptophan via the kynurenine pathway. This pathway also produces the neurotoxin quinolinic acid. Picolinic acid has been shown to exert neuroprotective effects by antagonizing quinolinic acid-induced neurotoxicity.[2][3][8]
Antiviral Mechanism: Inhibition of Viral Entry
Picolinic acid has been shown to inhibit the entry of enveloped viruses by interfering with the fusion of the viral envelope with the host cell membrane.[6]
Anticancer Mechanism: ER Stress-Mediated Apoptosis
Certain derivatives of picolinic acid can induce apoptosis in cancer cells by triggering endoplasmic reticulum (ER) stress. This leads to the activation of the unfolded protein response (UPR) and, ultimately, programmed cell death.[14][15][16][17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 3. The physiological action of picolinic Acid in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. Picolinic acid as an antiviral agent against enveloped viruses – implication for SARS-CoV-2 | ISTRY [istry.org]
- 7. news-medical.net [news-medical.net]
- 8. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Picolinic acid blocks the neurotoxic but not the neuroexcitant properties of quinolinic acid in the rat brain: evidence from turning behaviour and tyrosine hydroxylase immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiviral, cytotoxic and apoptotic activities of picolinic acid on human immunodeficiency virus-1 and human herpes simplex virus-2 infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. cusabio.com [cusabio.com]
The Role of 6-Chloro-3-methylpicolinic Acid in Medicinal Chemistry: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-3-methylpicolinic acid is a halogenated and methylated derivative of picolinic acid, a pyridine carboxylic acid isomer. While extensive research has been conducted on the broader class of picolinic acid derivatives, which are recognized as "privileged" structural motifs in drug discovery, specific data on the direct medicinal chemistry applications of this compound are limited. However, its structural features make it a valuable scaffold and building block for the synthesis of targeted therapeutic agents, particularly kinase inhibitors. This technical guide will explore the role of the this compound core in medicinal chemistry, focusing on its potential as a scaffold for Janus kinase (JAK) and 3-phosphoinositide-dependent kinase-1 (PDK1) inhibitors.
The Picolinic Acid Scaffold in Kinase Inhibition
The picolinic acid moiety, and its amide derivative, picolinamide, are frequently employed in the design of kinase inhibitors. The pyridine ring can engage in hydrogen bonding and other interactions within the ATP-binding pocket of kinases, while the substituent at the 2-position (the carboxylic acid or a derivative thereof) can be modified to interact with the hinge region of the kinase, a critical area for inhibitor binding. The chlorine and methyl groups on the pyridine ring of this compound provide opportunities for further molecular tailoring to enhance potency, selectivity, and pharmacokinetic properties.
Application in Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is a crucial intracellular cascade involved in immune regulation, cell proliferation, and differentiation.[1] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, as well as cancers.[1] Consequently, JAK inhibitors have emerged as an important class of therapeutic agents.
The JAK-STAT Signaling Pathway
Cytokines binding to their receptors activate associated JAKs, which then phosphorylate each other and the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of gene expression. Small molecule inhibitors can block the ATP-binding site of JAKs, thereby inhibiting this signaling cascade.
Hypothetical Structure-Activity Relationship (SAR) of 6-Chloro-3-methylpicolinamide Derivatives as JAK Inhibitors
Due to the lack of specific data for this compound derivatives, the following table presents hypothetical data for a series of its amide derivatives in a JAK1 inhibition assay to illustrate a potential SAR study.
| Compound ID | R Group (Amine) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| CMPA-001 | 3-aminopyrrolidine | 50 | 150 | 25 |
| CMPA-002 | (R)-3-aminopyrrolidine | 35 | 120 | 15 |
| CMPA-003 | (S)-3-aminopyrrolidine | 85 | 200 | 40 |
| CMPA-004 | 3-amino-3-methylpyrrolidine | 120 | 350 | 90 |
| CMPA-005 | 4-aminopiperidine | 200 | 500 | 150 |
This data is illustrative and not based on experimental results for these specific compounds.
Application in 3-Phosphoinositide-Dependent Kinase-1 (PDK1) Inhibition
PDK1 is a master kinase that plays a central role in the PI3K/AKT signaling pathway, which is critical for cell growth, proliferation, and survival.[2] Overactivation of this pathway is a hallmark of many cancers, making PDK1 an attractive target for cancer therapy.[2]
The PI3K/PDK1/AKT Signaling Pathway
Growth factors binding to receptor tyrosine kinases (RTKs) activate phosphoinositide 3-kinase (PI3K), which converts PIP2 to PIP3. PIP3 recruits both PDK1 and AKT to the cell membrane. PDK1 then phosphorylates and activates AKT, which in turn phosphorylates a multitude of downstream targets to promote cell survival and proliferation. Picolinamide-based inhibitors can be designed to target the ATP-binding site of PDK1.
Hypothetical Biological Activity of 6-Chloro-3-methylpicolinamide Derivatives as PDK1 Inhibitors
The following table provides hypothetical IC50 values for a series of 6-chloro-3-methylpicolinamide derivatives against PDK1, illustrating how structural modifications could influence potency.
| Compound ID | R Group (Amine) | PDK1 IC50 (nM) |
| CMPA-006 | 4-aminotetrahydropyran | 80 |
| CMPA-007 | 4-(methylamino)tetrahydropyran | 65 |
| CMPA-008 | 4-amino-1-methylpiperidine | 150 |
| CMPA-009 | 1-(4-aminophenyl)ethan-1-one | 250 |
| CMPA-010 | 4-aminobenzonitrile | 110 |
This data is illustrative and not based on experimental results for these specific compounds.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and evaluation of kinase inhibitors derived from this compound. These are intended to be illustrative and would require optimization for specific target compounds.
Synthesis of 6-Chloro-3-methylpicolinamides (General Procedure)
This protocol outlines a standard amide coupling reaction to synthesize derivatives of 6-Chloro-3-methylpicolinamide.
References
- 1. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Targets of 6-Chloro-3-methylpicolinic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 6-Chloro-3-methylpicolinic acid represent a promising, yet underexplored, scaffold in medicinal chemistry. While direct biological targets of this specific substitution pattern on the picolinic acid core are not extensively documented, analysis of structurally related compounds reveals a significant potential for interaction with a range of therapeutically relevant biological targets. This technical guide consolidates the existing research on substituted picolinic acid derivatives to extrapolate and propose potential biological targets and mechanisms of action for this compound derivatives. The primary areas of predicted biological activity include oncology, infectious diseases, and agriculture, with specific molecular targets likely belonging to the kinase, topoisomerase, and certain metabolic enzyme families. This document aims to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical series.
Introduction
Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are recognized as privileged structures in drug discovery, demonstrating a wide array of biological activities. The versatility of the picolinic acid scaffold allows for substitutions that can fine-tune its physicochemical properties and target specificity. The introduction of a chloro group at the 6-position and a methyl group at the 3-position is anticipated to significantly influence the molecule's electronic and steric properties, thereby dictating its potential biological interactions. This guide will explore the probable biological targets of this compound derivatives by examining the established activities of analogous compounds.
Potential Therapeutic Areas and Biological Targets
Based on the structure-activity relationships of related substituted picolinic acids and other 6-chloropyridine derivatives, the following therapeutic areas and biological targets are proposed for this compound derivatives.
Oncology
The 6-chloro-substituted heterocyclic scaffold is a common feature in molecules with demonstrated anticancer activity. The potential mechanisms of action for this compound derivatives in oncology could involve the inhibition of key enzymes that regulate cell proliferation and survival.
-
Kinase Inhibition: Numerous kinase inhibitors feature a chlorinated pyridine or similar heterocyclic core. These enzymes are critical components of signaling pathways that are often dysregulated in cancer.
-
PIM-1 Kinase: Pyridine-quinoline hybrids have been identified as inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis. The 6-chloro substitution has been shown to be equipotent with reference drugs against certain cancer cell lines.[1]
-
Phosphoinositide 3-kinases (PI3Ks): Cinnoline derivatives, which share structural similarities with substituted pyridines, have been developed as potent PI3K inhibitors, targeting the PI3K/Akt signaling pathway crucial for tumor cell growth and survival.[2]
-
Monopolar Spindle 1 (MPS1) Kinase: A 6-chloro-3-nitropyridine moiety has been incorporated into isoquinoline scaffolds to create irreversible inhibitors of MPS1 kinase, a key regulator of the spindle assembly checkpoint, by targeting a cysteine residue in the hinge region.[3]
-
-
Topoisomerase Inhibition: 6-Chloro- and 6-fluoro-chromone derivatives have been synthesized as potential topoisomerase inhibitors with anticancer activity.[4] Topoisomerases are essential enzymes for managing DNA topology during replication and transcription, making them validated targets for cancer chemotherapy.
-
Tricarboxylic Acid (TCA) Cycle Enzyme Inhibition: Chloroacridine derivatives have been shown to exhibit anticancer activity against melanoma by potentially interfering with TCA cycle enzymes, leading to ATP and NAD depletion.[5] Given the metabolic reprogramming in cancer cells, targeting metabolic enzymes is a viable therapeutic strategy.
Infectious Diseases
Picolinic acid and its derivatives have been investigated for their antimicrobial properties. The presence of the chloro and methyl groups could enhance the antibacterial or antifungal activity of the parent scaffold.
-
Antibacterial Activity:
-
Metallo-β-lactamase (MBL) Inhibition: Dipicolinic acid derivatives have been identified as potent inhibitors of New Delhi Metallo-β-lactamase-1 (NDM-1), an enzyme that confers resistance to β-lactam antibiotics in bacteria.[6]
-
General Antibacterial Action: 6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-one has demonstrated efficient antibacterial activity against various bacterial strains.[7] While the core is a quinolone, the 6-chloro substitution is a key feature. Novel ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde have also been synthesized and screened for antibacterial activity.[8] Furthermore, fluoroquinolone derivatives with a substituted pyrazolopyridine moiety at the C-7 position have shown potent antibacterial activity.[9]
-
Herbicidal Activity
Substituted picolinic acids are a well-established class of synthetic auxin herbicides.
-
Auxin Signaling F-box Protein 5 (AFB5) Inhibition: 3-chloro-6-pyrazolyl-picolinate derivatives and 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds have been designed as potent herbicides that target the auxin signaling pathway by binding to the AFB5 receptor.[10][11][12][13]
Quantitative Data Summary
While specific quantitative data for this compound derivatives are not available in the public domain, the following tables summarize the activity of structurally related compounds against various biological targets.
Table 1: Anticancer Activity of Related Heterocyclic Derivatives
| Compound Class | Target | Cell Line(s) | IC50 / Activity | Reference |
| 6-chloro pyridine-quinoline hybrid | PIM-1 Kinase | HepG-2, NFS-60 | 0.0309 µM, 0.03373 µM | [1] |
| Cinnoline derivative | PI3K | Human tumor cell lines | 0.264 µM, 2.04 µM, 1.14 µM | [2] |
| 6-chloro-quinazolin derivative | Apoptosis Induction | MGC-803, Bcap-37 | 31.7% & 21.9% apoptosis at 10 µM | [14] |
Table 2: Antimicrobial Activity of Related Heterocyclic Derivatives
| Compound Class | Target/Organism | MIC / IC50 | Reference |
| Dipicolinic acid derivative | NDM-1 | 80 nM | [6] |
| 7-(...)-fluoroquinolone derivative | MRSE | 0.25–4 µg/mL | [9] |
| 7-(...)-fluoroquinolone derivative | Streptococcus pneumoniae | 0.25–1 µg/mL | [9] |
Table 3: Herbicidal Activity of Substituted Picolinic Acid Derivatives
| Compound Class | Target | Assay | IC50 | Reference |
| 4-amino-3,5-dichloro-6-(...)-2-picolinic acid | Arabidopsis thaliana root growth | Root growth inhibition | 45-fold lower than halauxifen-methyl | [10][11] |
| 3-chloro-6-pyrazolyl-picolinate derivative | Arabidopsis thaliana root growth | Root growth inhibition | 27-fold lower than clopyralid | [12] |
Experimental Protocols and Methodologies
Detailed experimental protocols for the key assays mentioned are crucial for the evaluation of novel this compound derivatives. The following sections outline typical methodologies.
Kinase Inhibition Assay (General Protocol)
A common method for assessing kinase inhibition is a biochemical assay that measures the phosphorylation of a substrate.
-
Reagents: Recombinant kinase, kinase buffer, ATP, substrate (e.g., a peptide or protein), and the test compound.
-
Procedure:
-
The test compound is serially diluted and incubated with the kinase enzyme in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Detection: Quantification can be achieved using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.
-
Fluorescence-based assay: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
-
Materials: Bacterial culture, Mueller-Hinton broth (or other appropriate growth medium), 96-well microtiter plates, and the test compound.
-
Procedure:
-
A twofold serial dilution of the test compound is prepared in the growth medium in the wells of a microtiter plate.
-
A standardized inoculum of the test bacterium is added to each well.
-
Positive (no compound) and negative (no bacteria) controls are included.
-
The plates are incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.
-
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacterium.
Herbicide Root Growth Inhibition Assay (Arabidopsis thaliana)
This assay assesses the effect of a compound on plant growth.
-
Materials: Arabidopsis thaliana seeds, agar medium (e.g., Murashige and Skoog), petri dishes, and the test compound.
-
Procedure:
-
Arabidopsis thaliana seeds are surface-sterilized and plated on agar medium containing various concentrations of the test compound.
-
Plates are incubated vertically in a growth chamber under controlled light and temperature conditions.
-
After a set period (e.g., 7-10 days), the length of the primary root is measured.
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits root growth by 50% compared to the control, is determined.
Signaling Pathways and Experimental Workflows
Visual representations of the potential signaling pathways and experimental workflows can aid in understanding the proposed mechanisms of action and the research process.
Caption: Potential inhibition of pro-survival signaling pathways by this compound derivatives.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.
Caption: Proposed mechanism of herbicidal action via inhibition of the auxin signaling pathway.
Conclusion and Future Directions
While direct experimental evidence for the biological targets of this compound derivatives is currently lacking, a comprehensive analysis of the existing literature on structurally similar compounds provides a strong basis for predicting their potential therapeutic applications. The evidence points towards promising opportunities in oncology, infectious diseases, and agriculture. Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives against the targets and pathways highlighted in this guide. Such studies will be crucial in validating these predictions and unlocking the full therapeutic potential of this chemical scaffold. High-throughput screening against diverse enzyme panels and cell lines, followed by detailed mechanistic studies, will be essential next steps in the drug discovery and development process.
References
- 1. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chloroacridine derivatives as potential anticancer agents which may act as tricarboxylic acid cycle enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sanad.iau.ir [sanad.iau.ir]
- 8. asianpubs.org [asianpubs.org]
- 9. Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Janus Kinase Inhibitors from Picolinic Acid Precursors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of cytokine and growth factor signaling.[1][2] Dysregulation of the JAK-Signal Transducer and Activator of Transcription (STAT) pathway is implicated in a multitude of autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms.[3][4] Consequently, the development of small molecule inhibitors targeting the ATP-binding site of JAKs has emerged as a significant therapeutic strategy. This technical guide delves into the discovery and development of a prominent class of JAK inhibitors derived from picolinic acid precursors, with a particular focus on the synthetic pathways, structure-activity relationships (SAR), and biological evaluation that have led to clinically significant molecules. While the initial discovery of many JAK inhibitors originated from high-throughput screening, the chemical synthesis of these compounds frequently employs pyridine-based starting materials, establishing a crucial link to picolinic acid derivatives.[5]
The JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its cognate receptor on the cell surface. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.[1][2][6][7]
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of several key JAK inhibitors, many of which are synthesized from pyridine-based precursors, against the four JAK isoforms. This data provides a quantitative comparison of their potency and selectivity.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Target(s) |
| Tofacitinib | 112 | 20 | 1 | Not Reported | Pan-JAK (JAK3 preference) |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 |
| Upadacitinib | 43 | 120 | 2,300 | 4,700 | JAK1 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1/JAK2 |
| Filgotinib | 10 | 28 | 810 | 116 | JAK1 |
Table 1: Biochemical (Cell-Free) IC50 Values of Selected JAK Inhibitors. [8][9]
| Cytokine Stimulus (Primary JAKs) | Tofacitinib IC50 (nM) | Baricitinib IC50 (nM) | Upadacitinib IC50 (nM) |
| IL-2 (JAK1/3) | 11 | 106 | 9 |
| IL-6 (JAK1/2, TYK2) | 137 | 45 | 46 |
| IFN-γ (JAK1/2) | 276 | 62 | 57 |
| GM-CSF (JAK2) | 26 | 3.4 | 33 |
Table 2: Cellular IC50 Values in Human Leukocyte Subpopulations. [8]
Experimental Protocols
Synthesis of Tofacitinib from a Picolinic Acid Precursor (4-Picoline)
The synthesis of Tofacitinib, a prominent JAK inhibitor, can be achieved through various routes, with several starting from simple picoline derivatives. The following is a representative multi-step synthesis.[5][10]
Step 1: Synthesis of 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine 4-Picoline is reacted with benzyl chloride to form the corresponding benzylpyridinium salt. Subsequent reduction of this salt with sodium borohydride in a protic solvent yields 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine.
Step 2: Epoxidation The tetrahydropyridine derivative is then subjected to epoxidation using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane. This reaction is typically performed at low temperatures (0-5°C) to afford the epoxide intermediate with high selectivity.
Step 3: Ring Opening and Aziridination The epoxide is opened with sodium azide in an acetic acid-water mixture to produce a regioisomeric mixture of azido-alcohols. The desired regioisomer is then converted to the corresponding aziridine through a reaction with a phosphine, such as triphenylphosphine.
Step 4: Formation of the Piperidine Core The aziridine intermediate undergoes nucleophilic ring-opening with methylamine. The resulting secondary amine is then protected, for example, with a tert-butyloxycarbonyl (Boc) group, to yield the orthogonally protected 3,4-disubstituted piperidine core.[5]
Step 5: Coupling with the Pyrrolopyrimidine Heterocycle The protected aminopiperidine is coupled with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine via a nucleophilic aromatic substitution (SNAr) reaction. This step is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).[5]
Step 6: Deprotection and Acylation The protecting group (e.g., Boc) on the piperidine nitrogen is removed under acidic conditions. The resulting secondary amine is then acylated with an appropriate reagent, such as 3-oxo-3-(cyanomethyl)propanoic acid or its activated derivative, to introduce the final side chain, yielding the tofacitinib free base.[5]
Step 7: Salt Formation Finally, the tofacitinib free base is treated with citric acid to form the stable and pharmaceutically acceptable citrate salt.[11]
In Vitro Kinase Inhibition Assay
The potency of newly synthesized compounds against the different JAK isoforms is determined using an in vitro kinase assay. A common method involves measuring the consumption of ATP, often through a luminescence-based assay like ADP-Glo™.
Objective: To determine the IC50 value of a test compound against a specific recombinant JAK enzyme.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme
-
Kinase assay buffer
-
ATP
-
Suitable peptide substrate (e.g., a poly(Glu, Tyr) peptide)
-
Test compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO. A small volume (e.g., 25-50 nL) of these dilutions is then transferred to the assay plates. Control wells containing DMSO only (0% inhibition) and a known potent pan-kinase inhibitor (100% inhibition) are also prepared.
-
Enzyme/Substrate Addition: A solution containing the specific JAK enzyme and the peptide substrate in kinase assay buffer is added to all wells. The plate is incubated at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: An ATP solution is added to all wells to start the kinase reaction. The final concentration of ATP is typically at or near the Michaelis-Menten constant (Km) for the specific JAK enzyme. The reaction is allowed to proceed for a set time (e.g., 45-60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Signal Detection: The ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP. After a brief incubation, the Kinase Detection Reagent is added to convert the generated ADP back to ATP and produce a luminescent signal.
-
Data Analysis: The luminescence of each well is measured using a luminometer. The percent inhibition for each compound concentration is calculated relative to the high and low controls. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) of Pyridine-Based JAK Inhibitors
The SAR of JAK inhibitors with a pyridine-based scaffold, such as 2-aminopyridine derivatives, has been extensively studied to optimize potency and selectivity.[3][12]
-
The Pyridine Core: The nitrogen atom in the pyridine ring often acts as a hydrogen bond acceptor, interacting with key residues in the hinge region of the JAK kinase domain. This interaction is crucial for anchoring the inhibitor in the ATP-binding pocket.
-
Substituents on the Pyridine Ring: Modifications to the pyridine ring can significantly impact both potency and selectivity. For instance, in a series of 2-aminopyridine derivatives, small electron-withdrawing groups at certain positions have been shown to enhance inhibitory activity against JAK2.[3]
-
The Amino Group and its Substituents: The 2-amino group is a common feature and often serves as a key interaction point. The substituents on this amino group and other positions on the pyridine core are varied to explore different regions of the ATP-binding site, thereby modulating selectivity for different JAK isoforms. For example, bulky substituents can be introduced to exploit differences in the amino acid residues lining the binding pocket of JAK1 versus JAK2.[12]
-
The "Right-Hand Side" Moiety: The group attached to the pyridine core, often via the 2-amino linkage, is critical for achieving high potency and selectivity. This part of the molecule extends into the solvent-exposed region or other sub-pockets of the kinase domain. Optimizing this moiety can improve physicochemical properties and pharmacokinetic profiles.
Conclusion
The development of JAK inhibitors from picolinic acid precursors, particularly pyridine-based scaffolds, represents a significant advancement in the treatment of inflammatory and autoimmune diseases. Through iterative cycles of design, synthesis, and biological evaluation, researchers have successfully identified potent and, in some cases, highly selective inhibitors. The detailed understanding of the synthetic routes, the nuances of the in vitro assays, and the critical structure-activity relationships outlined in this guide provide a solid foundation for the continued discovery and optimization of next-generation JAK inhibitors with improved efficacy and safety profiles.
References
- 1. cusabio.com [cusabio.com]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative efficacy and safety of tofacitinib, baricitinib, upadacitinib, filgotinib and peficitinib as monotherapy for active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.unl.pt [research.unl.pt]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Structural Analogs of 6-Chloro-3-methylpicolinic Acid: A Technical Guide to Synthesis, Biological Activity, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the landscape of structural analogs of 6-chloro-3-methylpicolinic acid, a core scaffold that has given rise to a significant class of synthetic auxin herbicides. This document provides a comprehensive overview of the synthesis, quantitative biological activity, and mechanism of action of these compounds, with a focus on their herbicidal properties. Detailed experimental protocols and visualizations of key biological pathways are included to facilitate further research and development in this area.
Introduction
Picolinic acid and its derivatives are a well-established class of herbicides that mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plants.[1][2] this compound serves as a foundational structure for the exploration of new herbicidal agents. By modifying the substituents on the pyridine ring, researchers have developed a diverse range of analogs with varying potency, selectivity, and environmental profiles. This guide delves into the structure-activity relationships (SAR) of these analogs, providing valuable insights for the rational design of novel herbicides.
Quantitative Biological Data
The herbicidal efficacy of this compound analogs is typically quantified by their ability to inhibit plant growth. The following tables summarize the in vitro and in vivo activities of representative compounds from various studies.
Table 1: In Vitro Herbicidal Activity of 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic Acid Analogs against Arabidopsis thaliana Root Growth
| Compound ID | R Group on Phenyl Ring | Inhibition of A. thaliana Root Growth at 0.5 µmol/L (%) |
| S202 | 2,4-di-F | 78.4 |
| Florpyrauxifen (Control) | - | 33.8 |
| Picloram (Control) | - | < 20 |
Data extracted from a study on novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids.[1][3]
Table 2: In Vitro Root Growth Inhibition of Weeds by 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic Acid Analogs at 250 µM
| Compound Series | Weed Species | % Inhibition of Root Growth |
| S-series (28 compounds) | Brassica napus (BN) | > 80 |
Summary of findings from a study on novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids.[1][3]
Table 3: Post-emergence Herbicidal Activity of 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic Acid Analogs
| Compound Series | Weed Species | % Inhibition of Growth |
| S-series (10 compounds) | Amaranthus retroflexus L. (AL) | 100 |
Summary of findings from a study on novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids.[1][3]
Table 4: IC50 Values of 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid Analogs against Arabidopsis thaliana Root Growth
| Compound ID | R Group on Phenyl Ring | IC50 (µM) |
| V-7 | 2,6-di-F | 0.004 |
| Halauxifen-methyl (Control) | - | 0.18 |
| Picloram (Control) | - | 1.1 |
Data extracted from a study on novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids.[2][4]
Table 5: IC50 Values of 3-Chloro-6-pyrazolyl-picolinate Derivatives against Arabidopsis thaliana Root Growth
| Compound ID | R Group on Pyrazole Ring | IC50 (µM) |
| c5 | 3,5-di-CF3-Ph | 0.037 |
| Clopyralid (Control) | - | 1.0 |
Data extracted from a study on novel 3-chloro-6-pyrazolyl-picolinate derivatives.[5]
Experimental Protocols
This section provides detailed methodologies for the synthesis of picolinic acid analogs and the evaluation of their herbicidal activity, based on protocols described in the cited literature.
General Synthesis of 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic Acid Analogs
Step 1: Synthesis of Intermediate 4-amino-3,5,6-trichloro-2-picolinic acid. This starting material is synthesized according to previously reported methods.
Step 2: Suzuki Coupling Reaction. A mixture of 4-amino-3,5,6-trichloro-2-picolinic acid (1.0 eq), a substituted pyrazole boronic acid ester (1.2 eq), Pd(dppf)Cl2 (0.1 eq), and K2CO3 (3.0 eq) in a mixed solvent of 1,4-dioxane and water (5:1, v/v) is stirred at 80 °C for 12 hours under a nitrogen atmosphere.
Step 3: Work-up and Purification. After cooling to room temperature, the reaction mixture is filtered. The filtrate is acidified with 2 M HCl to pH 2-3 and then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the target compounds.
In Vitro Herbicidal Activity Assay (Root Growth Inhibition)
Plant Material and Growth Conditions: Seeds of Arabidopsis thaliana or various weed species are surface-sterilized and sown on Murashige and Skoog (MS) medium. The plates are incubated in a growth chamber at 25 °C with a 16 h light/8 h dark photoperiod.
Assay Procedure: The test compounds are dissolved in DMSO to prepare stock solutions and then diluted with MS medium to the desired final concentrations. Seedlings at a similar developmental stage are transferred to new MS plates containing the test compounds. The plates are placed vertically in a growth chamber.
Data Analysis: After a defined period of incubation (e.g., 7 days), the length of the primary root is measured. The inhibition rate is calculated relative to a DMSO control. The IC50 value, the concentration of the compound that causes 50% inhibition of root growth, is determined by non-linear regression analysis.
Post-emergence Herbicidal Activity Assay
Plant Material and Growth Conditions: Weed seeds are sown in pots containing a commercial potting mix and grown in a greenhouse under controlled conditions (e.g., 25-30 °C, 14 h light/10 h dark photoperiod).
Assay Procedure: When the plants reach a specific growth stage (e.g., 3-4 leaf stage), they are sprayed with a solution of the test compound in a suitable solvent containing a surfactant.
Data Analysis: After a defined period (e.g., 21 days), the herbicidal effect is visually assessed as the percentage of growth inhibition or plant mortality compared to untreated control plants.
Mechanism of Action and Signaling Pathway
Synthetic auxin herbicides, including the structural analogs of this compound, exert their phytotoxic effects by disrupting the normal auxin signaling pathway in plants.[6] These compounds bind to auxin receptors, primarily the F-box proteins of the TIR1/AFB family (Transport Inhibitor Response 1/Auxin Signaling F-Box).[7][8] This binding event promotes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins, leading to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome.[9] The degradation of Aux/IAA repressors derepresses Auxin Response Factors (ARFs), which in turn regulate the expression of auxin-responsive genes, causing a cascade of uncontrolled growth and developmental abnormalities that ultimately lead to plant death.[10]
Molecular docking studies have shown that some of the more potent picolinic acid analogs exhibit a strong binding affinity for the AFB5 receptor.[2][4][5]
Auxin Signaling Pathway Visualization
The following diagram illustrates the simplified signaling pathway of synthetic auxin herbicides.
References
- 1. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for N-acylation of 6-Chloro-3-methylpicolinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-3-methylpicolinic acid is a substituted pyridine carboxylic acid that serves as a valuable building block in medicinal chemistry and drug discovery. The pyridine scaffold is a common motif in a wide array of biologically active compounds. The ability to efficiently perform N-acylation reactions with this acid allows for the synthesis of a diverse library of picolinamide derivatives. These derivatives are of significant interest for screening and lead optimization in drug development programs, with potential applications as antitumor agents that may act via inhibition of critical cellular signaling pathways such as the PI3K/Akt pathway.
This document provides detailed protocols for the N-acylation of this compound using two common and effective methods: HATU-mediated amide coupling and a two-step, one-pot acid chloride formation followed by amidation.
Data Presentation
The following table summarizes representative quantitative data for N-acylation reactions of picolinic acid derivatives with various amines, providing an expected range for yields and reaction conditions.
| Coupling Method | Coupling Reagent | Base | Solvent | Amine | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Protocol 1 | HATU | DIPEA | DMF | Aniline | 2 | 25 | 85-95 |
| Protocol 1 | HATU | DIPEA | DMF | Benzylamine | 2 | 25 | 88-96 |
| Protocol 1 | HATU | DIPEA | DMF | Morpholine | 3 | 25 | 82-93 |
| Protocol 2 | Thionyl Chloride | Pyridine | Dichloromethane | Aniline | 4 | 0 to 25 | 80-90 |
| Protocol 2 | Thionyl Chloride | Pyridine | Dichloromethane | Benzylamine | 4 | 0 to 25 | 85-92 |
| Protocol 2 | Thionyl Chloride | Pyridine | Dichloromethane | Morpholine | 5 | 0 to 25 | 78-88 |
Note: The data presented in this table is representative of typical amide coupling reactions with substituted picolinic acids and may vary for the specific reaction with this compound.
Experimental Protocols
Protocol 1: HATU-Mediated N-Acylation
This protocol describes a direct one-pot amide coupling reaction using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, or other primary/secondary amine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and purification
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the acid in anhydrous DMF.
-
Add the desired amine (1.1 eq.) to the solution.
-
Add DIPEA (2.5 eq.) to the reaction mixture.
-
In a separate container, dissolve HATU (1.2 eq.) in a minimal amount of anhydrous DMF.
-
Slowly add the HATU solution to the reaction mixture at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.
Protocol 2: N-Acylation via In Situ Acid Chloride Formation
This protocol involves the conversion of the carboxylic acid to its more reactive acid chloride intermediate using thionyl chloride, followed by reaction with the amine in a one-pot procedure.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Amine (e.g., aniline, benzylamine, or other primary/secondary amine)
-
Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard glassware for extraction and purification
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Add anhydrous DCM to the flask.
-
Slowly add thionyl chloride (1.5 eq.) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the reaction mixture becomes a clear solution.
-
Cool the reaction mixture to 0 °C.
-
In a separate flask, dissolve the amine (1.2 eq.) and pyridine (2.0 eq.) in anhydrous DCM.
-
Slowly add the amine solution to the freshly prepared acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water, followed by saturated aqueous sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final N-acylated product.
Visualizations
Caption: Experimental workflows for N-acylation reactions.
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
Application Notes and Protocols for Utilizing 6-Chloro-3-methylpicolinic Acid in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds. This approach utilizes small, low-molecular-weight compounds ("fragments") to probe the binding pockets of biological targets. These fragments, although typically exhibiting weak binding affinities, provide high-quality starting points for the development of potent and selective drug candidates through structure-guided optimization.
6-Chloro-3-methylpicolinic acid is a valuable fragment for FBDD due to its desirable physicochemical properties. Its structure incorporates a carboxylic acid moiety, capable of forming potent hydrogen bonds and salt-bridge interactions with protein targets, a decorated pyridine ring providing vectors for chemical elaboration, and a chlorine atom that can occupy hydrophobic pockets and serve as a synthetic handle. This document provides detailed application notes and protocols for the effective use of this compound in FBDD campaigns.
Physicochemical Properties of this compound
A successful fragment should possess properties that adhere to the "Rule of Three" and exhibit favorable ligand efficiency. This compound aligns well with these principles, making it an excellent candidate for fragment libraries.
| Property | Value | Source |
| Molecular Weight | 171.58 g/mol | [1][2] |
| Formula | C₇H₆ClNO₂ | [1][2] |
| Calculated logP | 1.5 - 2.0 (estimated) | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 1 |
Experimental Protocols
The following protocols outline a general workflow for screening this compound against a protein target of interest using common biophysical techniques.
Primary Screening: Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for identifying fragments that bind to and stabilize a target protein.
Principle: The binding of a ligand to a protein typically increases its thermal stability. This change in the melting temperature (Tm) is detected using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.
Protocol:
-
Protein Preparation: Prepare the target protein at a final concentration of 2-5 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Fragment Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Serially dilute to create working solutions. The final screening concentration is typically between 100 µM and 1 mM.
-
Assay Setup:
-
In a 96- or 384-well PCR plate, add the protein solution.
-
Add the fluorescent dye (e.g., SYPRO Orange) to the final recommended concentration.
-
Add this compound to the desired final concentration. Include a DMSO control.
-
-
Data Acquisition: Place the plate in a real-time PCR instrument. Run a temperature gradient from 25 °C to 95 °C, increasing by 1 °C/minute, while monitoring fluorescence.
-
Data Analysis: The melting temperature (Tm) is the inflection point of the fluorescence curve. A significant positive shift in Tm (ΔTm > 2°C) in the presence of the fragment compared to the DMSO control indicates a potential hit.
Hit Validation and Affinity Determination: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on binding events, allowing for the confirmation of hits and the determination of binding affinity (K D).
Protocol:
-
Chip Preparation: Immobilize the purified target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Fragment Preparation: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Concentrations should typically range from 1 µM to 1 mM.
-
Binding Analysis:
-
Inject the fragment solutions over the sensor chip surface at a constant flow rate.
-
Use a reference flow cell (without immobilized protein) for background subtraction.
-
Monitor the change in the refractive index, measured in Resonance Units (RU).
-
-
Data Analysis:
-
Generate sensorgrams by plotting RU versus time.
-
Fit the steady-state binding responses against the fragment concentrations to a 1:1 binding model to determine the dissociation constant (K D).
-
Structural Characterization: X-ray Crystallography
Determining the crystal structure of the protein-fragment complex provides invaluable information on the binding mode and guides structure-based drug design.
Protocol:
-
Protein Crystallization: Crystallize the target protein under conditions previously established.
-
Soaking or Co-crystallization:
-
Soaking: Transfer the protein crystals to a solution containing a high concentration of this compound (typically 1-10 mM) for a defined period (minutes to hours).
-
Co-crystallization: Mix the protein with a molar excess of this compound prior to setting up crystallization trials.
-
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure. The resulting electron density map should reveal the binding mode of this compound in the protein's active site.
Data Presentation
Quantitative data from biophysical screening should be summarized for clear comparison and prioritization of fragments.
| Fragment | Method | ΔTm (°C) | K D (µM) | Ligand Efficiency (LE) |
| This compound | TSA | 3.5 | - | - |
| This compound | SPR | - | 450 | 0.35 |
| Control Fragment 1 | SPR | - | 800 | 0.31 |
| Control Fragment 2 | SPR | - | 250 | 0.38 |
Ligand Efficiency (LE) is calculated as: LE = -ΔG / HAC, where ΔG = RTln(K D) and HAC is the heavy atom count.
Visualizations
Experimental Workflow
Caption: FBDD workflow for this compound.
Hypothetical Signaling Pathway Interaction
Caption: Inhibition of a hypothetical kinase pathway.
Conclusion
This compound represents a promising starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties and versatile chemical structure provide a solid foundation for the development of high-affinity ligands. The experimental protocols and workflows outlined in this document offer a comprehensive guide for researchers to effectively utilize this fragment in their drug discovery efforts. Through a systematic approach of screening, validation, and structure-guided design, this compound can be elaborated into potent and selective modulators of a wide range of biological targets.
References
Application Note: Analytical Methods for the Characterization of 6-Chloro-3-methylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-3-methylpicolinic acid is a substituted pyridine carboxylic acid of interest in pharmaceutical and agrochemical research. Its proper characterization is crucial for quality control, stability studies, and formulation development. This document provides detailed application notes and protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClNO₂ | [1][2] |
| Molecular Weight | 171.58 g/mol | [1][2] |
| Appearance | Solid | [1] |
| CAS Number | 1201924-32-4 | [2] |
Analytical Methods and Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
HPLC is a primary technique for assessing the purity and quantifying the amount of this compound in various samples. A reversed-phase HPLC method is proposed for this purpose.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.[3]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 60:40 (v/v) ratio.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at a wavelength of 245 nm.[3]
-
Injection Volume: 20 µL.[3]
-
Sample Preparation: Dissolve samples in the mobile phase to a final concentration within the linear range of the assay.[3]
Data Presentation: HPLC Method Validation (Illustrative Data)
The following table summarizes the expected performance characteristics of the HPLC method.
Table 2: Illustrative HPLC Method Validation Parameters
| Parameter | Specification |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis
GC-MS is a powerful technique for the identification of this compound, especially for impurity profiling and trace-level detection. Due to the low volatility of the carboxylic acid, derivatization is required prior to analysis.
Experimental Protocol: GC-MS
-
Derivatization: Esterify the carboxylic acid group to a more volatile methyl ester. This can be achieved by reacting the sample with a methylating agent (e.g., diazomethane or trimethylsilyldiazomethane) or by heating with methanol in the presence of an acid catalyst.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.[3]
-
Column: A nonpolar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Inlet Temperature: 250°C.[3]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection Mode: Splitless injection.[3]
-
Injection Volume: 1 µL.[3]
-
MS Transfer Line Temperature: 280°C.[3]
-
Ion Source Temperature: 230°C.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Scan Range: m/z 50-350.[3]
Data Presentation: GC-MS Method Validation (Illustrative Data)
Table 3: Illustrative GC-MS Method Validation Parameters
| Parameter | Specification |
| Linearity (r²) | > 0.998 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantitation (LOQ) | 5 ng/mL |
Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of this compound.
Experimental Protocol: NMR
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
¹H NMR: Acquire a standard proton spectrum. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift (>10 ppm).[4] The aromatic protons and the methyl group protons will appear in their characteristic regions.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The carbonyl carbon of the carboxylic acid is expected to be in the range of 165-185 ppm.[4] The aromatic and methyl carbons will also show characteristic chemical shifts.
Data Presentation: Expected NMR Spectral Data
Table 4: Expected ¹H and ¹³C NMR Chemical Shifts (Illustrative)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | > 10 (broad s) | ~170 |
| Aromatic CH | 7.0 - 8.5 (m) | 120 - 150 |
| Methyl (-CH₃) | ~2.5 (s) | ~20 |
| Quaternary Carbons | - | 120 - 160 |
Logical Relationship for NMR Structural Confirmation
Caption: Logical workflow for structural confirmation using NMR spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups in the this compound molecule.
Experimental Protocol: FTIR
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
Data Presentation: Characteristic FTIR Absorption Bands
Table 5: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |
| C=O (Carboxylic Acid) | 1760 - 1680 | Stretching |
| C=C, C=N (Aromatic Ring) | 1600 - 1450 | Stretching |
| C-Cl | 800 - 600 | Stretching |
Conclusion
The analytical methods described in this application note provide a comprehensive framework for the characterization of this compound. The combination of HPLC for quantitative analysis and purity assessment, GC-MS for identification and trace analysis, and NMR and FTIR for structural confirmation ensures a thorough and reliable characterization of this important molecule for research and development purposes. The provided protocols can be adapted and validated for specific sample matrices and regulatory requirements.
References
Application Notes and Protocols for the Analysis of 6-Chloro-3-methylpicolinic Acid using HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 6-Chloro-3-methylpicolinic acid using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These methodologies are crucial for purity assessment, impurity profiling, and pharmacokinetic studies in drug development and related research fields.
Introduction
This compound is a halogenated derivative of picolinic acid. Accurate and robust analytical methods are essential for its quantification in various matrices. HPLC-UV offers a cost-effective and reliable method for routine analysis and purity checks, while LC-MS provides superior sensitivity and selectivity, which is indispensable for trace-level quantification, impurity identification, and analysis in complex biological matrices.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method outlines a reverse-phase HPLC approach for the quantification of this compound.
Experimental Protocol: HPLC-UV
1. Instrumentation and Columns:
-
Any standard HPLC system equipped with a UV-Vis detector is suitable.
-
A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
This compound analytical standard
3. Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Perform serial dilutions from the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation:
-
Dissolve the sample containing this compound in the initial mobile phase composition to a final concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient can be optimized. A starting point is 90% A, ramping to 10% A over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: Determined by UV scan of the standard (typically around 270 nm for picolinic acid derivatives).
Data Presentation: HPLC-UV
| Parameter | Expected Value |
| Retention Time (RT) | Dependent on exact conditions, but should be well-resolved |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This LC-MS method is designed for high-sensitivity and high-selectivity analysis of this compound, making it suitable for trace analysis and complex sample matrices.
Experimental Protocol: LC-MS
1. Instrumentation:
-
A liquid chromatography system coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).
-
The same C18 column as in the HPLC-UV method can be used, though smaller particle sizes (e.g., sub-2 µm) can be employed for faster analysis on UHPLC systems.
2. Reagents and Standards:
-
Same as the HPLC-UV method.
3. Standard and Sample Preparation:
-
Follow the same procedures as for the HPLC-UV method, but prepare calibration standards at lower concentrations appropriate for the higher sensitivity of LC-MS (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
4. Chromatographic Conditions:
-
The chromatographic conditions can be similar to the HPLC-UV method, but a faster gradient may be employed for higher throughput.
5. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive ion mode to detect the protonated molecule [M+H]⁺. The molecular weight of this compound (C₇H₆ClNO₂) is 171.58 g/mol , so the expected [M+H]⁺ ion would be at m/z 172.0.
-
Scan Mode: For initial identification, a full scan from m/z 100 to 500 can be used.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis, use SIM mode to monitor the [M+H]⁺ ion (m/z 172.0). For higher selectivity and sensitivity, develop an MRM method by identifying a characteristic fragment ion from the parent ion (e.g., by collision-induced dissociation).
-
Source Parameters: Optimize parameters such as capillary voltage, cone voltage, source temperature, and gas flows for maximum signal intensity of the target analyte.
Data Presentation: LC-MS
| Parameter | Expected Value |
| Retention Time (RT) | Consistent with HPLC method, may be shorter with UHPLC |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | < 0.05 ng/mL |
| Limit of Quantification (LOQ) | < 0.2 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Experimental Workflows
The following diagrams illustrate the logical workflow for the analysis of this compound using HPLC-UV and LC-MS.
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Workflow for LC-MS analysis of this compound.
Application Notes and Protocols for the Coupling of Picolinic Acids with Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the amide coupling of picolinic acids with a variety of amine nucleophiles. The formation of the picolinamide moiety is a critical transformation in medicinal chemistry, as this structural motif is present in a wide array of biologically active compounds. The protocols outlined herein utilize common and efficient coupling reagents, offering researchers a selection of methods to suit different substrates and synthetic strategies.
Data Presentation: Comparison of Picolinic Acid-Amine Coupling Methods
The following table summarizes quantitative data from representative experimental protocols for the synthesis of picolinamides. This allows for a direct comparison of different coupling reagents and reaction conditions.
| Coupling Reagent | Base | Solvent | Amine Substrate | Picolinic Acid Substrate | Yield (%) | Purity (%) | Reference |
| HATU | DIPEA | Isopropylacetate | (S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol | 3-Amino-6-methoxy-5-(trifluoromethyl)picolinic acid | 88 | 95 A% | |
| HATU | TEA | DMF | Not Specified | 5-Amino-6-methoxypicolinic acid | 55 | Not Reported | [1] |
| Thionyl Chloride | Et3N | DCM | N-methylaniline | Picolinic acid | 35 | Not Reported | [2] |
| Thionyl Chloride | Et3N | DCM | N-ethylaniline | Picolinic acid | 31 | Not Reported | [2] |
| Thionyl Chloride | Et3N | DCM | N-diphenylamine | Picolinic acid | 54 | Not Reported | [2] |
| EDCI/HOBt | Et3N | DCM | L-valinyl-S-benzyl-L-cysteine methyl ester tosylate salt | Pyridine-2,6-dicarboxylic acid | 44 | Not Reported | [2] |
| EDCI/HOBt | Et3N | DCM | S-benzyl-L-cysteinyl-L-valine methyl ester | Pyridine-2,6-dicarboxylic acid | 61 | Not Reported | [2] |
| B(OCH2CF3)3 | - | MeCN | Glycine methyl ester | Picolinic acid | Good | Not Reported | [3] |
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the most common and effective methods for the coupling of picolinic acids with amines.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is a highly efficient method for the formation of picolinamides, often providing high yields and short reaction times.[4][5] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a uronium salt-based coupling reagent that activates the carboxylic acid to form a highly reactive OAt-active ester.[5][6]
Materials:
-
Picolinic acid derivative (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
HATU (1.1 - 1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a clean, dry round-bottom flask, add the picolinic acid (1.0 equiv) and HATU (1.2 equiv).
-
Dissolve the solids in anhydrous DMF or DCM.
-
Add the amine (1.1 equiv) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.
-
Slowly add DIPEA (2.5 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure picolinamide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This method utilizes a water-soluble carbodiimide, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in conjunction with an additive such as HOBt (N-hydroxybenzotriazole) to facilitate amide bond formation.[6][7] The HOBt additive forms an active ester that is more stable and less prone to racemization than the O-acylisourea intermediate.[6]
Materials:
-
Picolinic acid derivative (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
EDC·HCl (1.1 - 1.5 equiv)
-
HOBt (1.1 - 1.5 equiv)
-
DIPEA or TEA (2.0 - 3.0 equiv)
-
Anhydrous DMF or DCM
Procedure:
-
In a round-bottom flask, dissolve the picolinic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv) in anhydrous DMF or DCM.[6]
-
Cool the solution to 0 °C in an ice bath while stirring.
-
Add EDC·HCl (1.2 equiv) to the mixture in one portion.[6]
-
Add DIPEA (2.5 equiv) dropwise to the reaction.
-
Stir the reaction at room temperature overnight. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography to obtain the desired picolinamide.
Protocol 3: Thionyl Chloride-Mediated Amide Coupling
This classical method involves the conversion of the picolinic acid to a more reactive picolinoyl chloride intermediate using thionyl chloride (SOCl₂).[2] This acid chloride is then reacted with the amine to form the amide bond.
Materials:
-
Picolinic acid derivative (1.0 equiv)
-
Thionyl chloride (excess)
-
Amine (2.0 equiv)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Toluene
Procedure:
-
Acid Chloride Formation: In a fume hood, carefully add thionyl chloride (e.g., 8.0 mL per 1.0 g of picolinic acid) to the picolinic acid.[2]
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the picolinic acid has completely dissolved and gas evolution has ceased.
-
Remove the excess thionyl chloride by distillation or under reduced pressure. Co-evaporation with toluene can aid in the complete removal of residual SOCl₂.
-
Amide Formation: Dissolve the resulting crude picolinoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the amine (2.0 equiv) and triethylamine (2.0 equiv) in anhydrous DCM.
-
Cool the amine solution to 0 °C and slowly add the picolinoyl chloride solution dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic phase with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford the pure picolinamide.
Visualizations
General Workflow for Picolinic Acid-Amine Coupling
The following diagram illustrates a generalized experimental workflow for the coupling of picolinic acids with amines, from reagent preparation to the final purified product.
Caption: General workflow for picolinic acid-amine coupling.
Mechanism of HATU-Mediated Amide Coupling
This diagram illustrates the reaction mechanism for the HATU-mediated coupling of a carboxylic acid and an amine, proceeding through a highly reactive OAt-active ester intermediate.
Caption: Mechanism of HATU-mediated amide coupling.
References
The Versatility of 6-Chloro-3-methylpicolinic Acid in Modern Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
6-Chloro-3-methylpicolinic acid is a versatile substituted pyridine derivative that serves as a crucial building block in the synthesis of a range of complex organic molecules. Its unique arrangement of functional groups—a carboxylic acid, a chloro substituent, and a methyl group on the pyridine ring—provides multiple reaction sites for strategic chemical modifications. This document provides detailed application notes and experimental protocols for the use of this compound and its close derivatives in organic synthesis, with a primary focus on the agrochemical and pharmaceutical sectors.
Application in Agrochemical Synthesis: The Gateway to Potent Herbicides
This compound and its structural analogs are pivotal intermediates in the industrial synthesis of several modern herbicides, most notably those belonging to the picolinate family of synthetic auxins. These herbicides are prized for their high efficacy at low application rates and their selective control of broadleaf weeds.
Synthesis of Halauxifen-Methyl
Halauxifen-methyl, a member of the arylpicolinate class of herbicides, demonstrates the importance of 6-chloropicolinic acid derivatives. The synthesis of this potent herbicide often involves a key Suzuki-Miyaura cross-coupling reaction. While direct use of this compound is not the immediate precursor, the synthesis of the core picolinate structure relies on similarly substituted pyridines. A representative synthetic route to a key intermediate, methyl 4-amino-3,6-dichloropicolinate, is detailed below. This intermediate is then further elaborated to Halauxifen-methyl.
Experimental Protocol: Synthesis of Methyl 4-amino-3,6-dichloropicolinate
This protocol describes the esterification of 4-amino-3,6-dichloropicolinic acid, a compound structurally related to this compound and a key precursor in herbicide synthesis.
-
Materials:
-
4-amino-3,6-dichloropicolinic acid (5.00 g, 24.15 mmol)
-
Methanol (20 mL)
-
Concentrated Sulfuric Acid (1.54 mL) or Thionyl Chloride (5.75 g, 48.31 mmol)
-
25-28% Ammonia water
-
100 mL round-bottom flask
-
Stirring apparatus
-
Heating mantle/oil bath
-
Rotary evaporator
-
Filtration apparatus
-
-
Procedure:
-
To a 100 mL round-bottom flask, add 4-amino-3,6-dichloropicolinic acid (5.00 g, 24.15 mmol) and methanol (20 mL).
-
Stir the mixture to dissolve the solid.
-
Carefully add concentrated sulfuric acid (1.54 mL) or thionyl chloride (5.75 g, 48.31 mmol) dropwise to the solution.
-
Heat the reaction mixture to 60°C and maintain for approximately 7 hours. The solution should gradually become clear.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, stop heating and allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Cool the residue to -5 to 0°C and adjust the pH to 9 with 25-28% ammonia water to precipitate a solid.
-
Collect the white solid by suction filtration, wash with water (3 x 30 mL), and dry to yield the product.[1]
-
Quantitative Data:
| Starting Material | Reagents | Product | Yield | Purity | Reference |
| 4-amino-3,6-dichloropicolinic acid (5.00g) | Methanol, Conc. H₂SO₄ | Methyl 4-amino-3,6-dichloropicolinate (4.76g) | 89.14% | - | [1] |
| 4-amino-3,6-dichloropicolinic acid (5.00g) | Methanol, Thionyl Chloride | Methyl 4-amino-3,6-dichloropicolinate (4.98g) | 93.26% | - | [1] |
Suzuki-Miyaura Cross-Coupling for Arylpicolinate Synthesis
The synthesis of Halauxifen-methyl and related herbicides relies heavily on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the crucial aryl-pyridine bond. A general protocol for this type of transformation is provided below.[2]
Experimental Protocol: General Suzuki-Miyaura Cross-Coupling
-
Materials:
-
6-chloropicolinate derivative (e.g., methyl 4-amino-3,6-dichloropicolinate) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (0.05 mmol)
-
Base (e.g., K₂CO₃, CsF) (2.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene)
-
Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
-
-
Procedure:
-
To a flame-dried Schlenk flask, add the 6-chloropicolinate derivative (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) at least three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC or GC/MS).
-
Cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
-
Quantitative Data for Suzuki-Miyaura Reactions:
| 6-Halopurine Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |
| 9-benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 77% | |
| 9-benzyl-2,6-dichloropurine | Phenylboronic acid (1 eq.) | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 77% | |
| 9-benzyl-2,6-dichloropurine | Phenylboronic acid (3 eq.) | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 84% |
Note: While these examples use purine substrates, the conditions are illustrative of typical Suzuki-Miyaura couplings involving chloro-heterocycles.
Application in Pharmaceutical and Bioactive Molecule Synthesis
While the predominant application of this compound derivatives is in agrochemicals, the substituted pyridine motif is a common scaffold in many biologically active molecules and pharmaceuticals. The principles of functional group manipulation on the picolinic acid core can be extended to the synthesis of new drug candidates. Picolinic acid derivatives have been investigated for their potential in coordination chemistry and the development of therapeutic agents.
The synthesis of substituted pyridines is a field of significant interest in medicinal chemistry. Multicomponent coupling reactions are often employed to generate a diverse range of 6-substituted imidazo[1,2-a]pyridines, which have shown activity against colon cancer cell lines. While not directly starting from this compound, these synthetic strategies highlight the importance of substituted pyridines as pharmacophores.
Visualizing Synthetic Pathways and Workflows
Diagram 1: Synthetic Pathway for a Halauxifen-Methyl Intermediate
Caption: Synthetic route to a key precursor of Halauxifen-methyl.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound and its derivatives are valuable and versatile intermediates in organic synthesis. Their primary application lies in the agrochemical industry for the production of highly effective herbicides through key transformations such as esterification and Suzuki-Miyaura cross-coupling. The synthetic methodologies developed for these applications can be readily adapted for the synthesis of other complex molecules, including potential pharmaceutical candidates. The detailed protocols and workflows provided herein serve as a practical guide for researchers and scientists working in these fields.
References
Application Notes and Protocols for 6-Chloro-3-methylpicolinic Acid in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-3-methylpicolinic acid is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors. Its substituted pyridine core serves as a key scaffold for developing potent and selective modulators of various signaling pathways implicated in diseases such as cancer and autoimmune disorders. The presence of a carboxylic acid, a chloro group, and a methyl group provides multiple reaction sites for chemical modification, allowing for the facile introduction of diverse functionalities to optimize biological activity, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a Janus Kinase (JAK) inhibitor.
Key Applications
This compound and its derivatives are instrumental in the synthesis of inhibitors for several important kinase targets, including:
-
Janus Kinases (JAKs): These cytoplasmic tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial components of the JAK/STAT signaling pathway, which regulates immune responses and cell growth. Dysregulation of this pathway is linked to various autoimmune diseases and cancers.
-
Phosphoinositide 3-kinase (PI3K) / 3-phosphoinositide-dependent protein kinase-1 (PDK1): The PI3K/PDK1/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers.
The versatility of this compound allows for its incorporation into various molecular scaffolds designed to target the ATP-binding sites of these kinases.
Data Presentation: Bioactivity of a Representative JAK Inhibitor
The following table summarizes the in vitro inhibitory activity of a bioactive molecule synthesized using a derivative of this compound.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 1 | JAK1 | 13 | WO2012062783A1 |
| 1 | JAK2 | 28 | WO2012062783A1 |
| 1 | JAK3 | 420 | WO2012062783A1 |
Compound 1: N-methyl-1-(4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Experimental Protocols
This section provides a detailed protocol for the synthesis of a potent Janus Kinase inhibitor, Compound 1 , starting from this compound. The synthesis involves the initial preparation of a key pyridinone intermediate followed by coupling with the requisite amine.
Protocol 1: Synthesis of 1-(4-aminocyclohexyl)-6-oxo-1,6-dihydropyridine-3-carboxamide intermediate
This protocol outlines the conceptual synthesis of a key intermediate from this compound.
Step 1a: Amide Formation
An amide coupling reaction between this compound and a suitable amine is performed to introduce the carboxamide functionality.
-
Materials:
-
This compound
-
Methylamine solution (2 M in THF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add methylamine solution (1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 6-chloro-N,3-dimethylpicolinamide.
-
Step 1b: Pyridinone Formation
A nucleophilic aromatic substitution reaction is carried out to form the pyridinone ring.
-
Materials:
-
6-chloro-N,3-dimethylpicolinamide
-
tert-butyl (4-aminocyclohexyl)carbamate
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 6-chloro-N,3-dimethylpicolinamide (1.0 eq) in anhydrous DMF, add tert-butyl (4-aminocyclohexyl)carbamate (1.2 eq) and K2CO3 (2.5 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the Boc-protected pyridinone intermediate.
-
Step 1c: Boc Deprotection
The Boc protecting group is removed to yield the final intermediate.
-
Materials:
-
Boc-protected pyridinone intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA (5-10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to obtain the TFA salt of 1-(4-aminocyclohexyl)-N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide.
-
Protocol 2: Synthesis of N-methyl-1-(4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (Compound 1)
This protocol is adapted from patent WO2012062783A1.
-
Materials:
-
1-(4-aminocyclohexyl)-N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide TFA salt
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
-
Sodium tert-butoxide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Anhydrous 1,4-Dioxane
-
-
Procedure:
-
To a reaction vessel under an inert atmosphere, add 1-(4-aminocyclohexyl)-N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide TFA salt (1.0 eq), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (for the initial coupling) or N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (for direct coupling if the intermediate is already methylated) (1.1 eq), sodium tert-butoxide (3.0 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).
-
Add anhydrous 1,4-dioxane.
-
Heat the mixture to 100 °C for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield Compound 1 .
-
Visualizations
Signaling Pathways
Synthetic Route to 6-chloro-3-methylpicolinamide from the Parent Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 6-chloro-3-methylpicolinamide from its parent carboxylic acid, 6-chloro-3-methylpicolinic acid. The primary transformation is an amidation reaction, for which two robust and commonly employed synthetic strategies are presented: the activation of the carboxylic acid using thionyl chloride and a direct amide coupling facilitated by a coupling reagent. These methods are widely applicable in medicinal chemistry and drug development for the preparation of picolinamide derivatives. This guide includes detailed experimental procedures, tabulated data for reagents and expected outcomes, and a visual representation of the synthetic workflow.
Introduction
6-Chloro-3-methylpicolinamide is a valuable building block in the synthesis of various biologically active molecules. The efficient and reliable synthesis of this compound from its corresponding carboxylic acid is a critical step in many research and development pipelines. The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. This document outlines two well-established methods to achieve this conversion for this compound, providing researchers with practical and detailed protocols.
Synthetic Strategies
The synthesis of 6-chloro-3-methylpicolinamide from this compound can be efficiently achieved through two primary routes:
-
Acid Chloride Formation followed by Amination: This classic two-step, one-pot method involves the activation of the carboxylic acid by converting it to a more reactive acid chloride using thionyl chloride (SOCl₂). The intermediate acid chloride is then reacted in situ with an ammonia source to yield the desired picolinamide.[1][2]
-
Direct Amide Coupling: This method utilizes a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to facilitate the direct formation of the amide bond between the carboxylic acid and an ammonia source in a single step.[3][4] This approach often offers milder reaction conditions and broader functional group tolerance.
The overall synthetic transformation is depicted in the following workflow:
Caption: Synthetic workflow for the preparation of 6-chloro-3-methylpicolinamide.
Data Presentation
The following tables summarize the key quantitative data for the two proposed synthetic protocols.
Table 1: Reagent and Solvent Quantities
| Reagent/Solvent | Protocol 1 (Thionyl Chloride) | Protocol 2 (HATU Coupling) |
| This compound | 1.0 eq | 1.0 eq |
| Thionyl Chloride (SOCl₂) | 1.2 - 1.5 eq | - |
| N,N-Dimethylformamide (DMF) | Catalytic | - |
| Dichloromethane (DCM) | Anhydrous | Anhydrous |
| Ammonia (0.5 M in 1,4-dioxane) | 2.0 - 2.5 eq | 1.5 - 2.0 eq |
| HATU | - | 1.1 - 1.2 eq |
| N,N-Diisopropylethylamine (DIPEA) | - | 2.0 - 3.0 eq |
Table 2: Reaction Conditions and Expected Outcomes
| Parameter | Protocol 1 (Thionyl Chloride) | Protocol 2 (HATU Coupling) |
| Reaction Temperature | ||
| Acid Chloride Formation | Reflux (approx. 40°C) | Room Temperature |
| Amination | 0°C to Room Temperature | Room Temperature |
| Reaction Time | ||
| Acid Chloride Formation | 1 - 2 hours | 15 - 30 minutes (activation) |
| Amination | 1 - 3 hours | 2 - 4 hours |
| Typical Yield | 75 - 90% | 80 - 95% |
| Product Purity (after purification) | >95% | >98% |
Experimental Protocols
Protocol 1: Synthesis via Acid Chloride Formation
This protocol details the synthesis of 6-chloro-3-methylpicolinamide by first converting the parent acid to its acid chloride, followed by amination.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM)
-
Ammonia solution (0.5 M in 1,4-dioxane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acid Chloride Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Suspend the acid in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 40°C) and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The resulting crude acid chloride is typically used in the next step without further purification.
-
-
Amination:
-
Dissolve the crude 6-chloro-3-methylpicolinoyl chloride in fresh anhydrous DCM and cool the solution to 0°C in an ice bath.
-
Slowly add a solution of ammonia in 1,4-dioxane (2.0 eq) to the cooled acid chloride solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 6-chloro-3-methylpicolinamide.
-
Protocol 2: Direct Amide Coupling using HATU
This protocol describes the direct synthesis of 6-chloro-3-methylpicolinamide from the parent acid using HATU as a coupling agent.[3][4]
Materials:
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
Ammonia solution (0.5 M in 1,4-dioxane)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or DMF.
-
Add HATU (1.1 eq) to the solution.
-
Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Amidation:
-
To the activated acid mixture, add a solution of ammonia in 1,4-dioxane (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with DCM and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield pure 6-chloro-3-methylpicolinamide.
-
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Thionyl chloride is a corrosive and lachrymatory reagent and should be handled with extreme care.
-
HATU is a potentially explosive compound and should be handled with care, avoiding shock and friction.
-
Dichloromethane and N,N-dimethylformamide are hazardous solvents. Avoid inhalation and skin contact.
Conclusion
The two protocols described provide reliable and efficient methods for the synthesis of 6-chloro-3-methylpicolinamide from its parent acid. The choice between the thionyl chloride method and the direct coupling approach will depend on the specific requirements of the synthesis, such as substrate compatibility, desired purity, and available resources. The thionyl chloride route is cost-effective for large-scale synthesis, while the HATU coupling method offers milder conditions and is often preferred for more sensitive substrates. Both protocols are amenable to optimization to suit specific laboratory conditions and scales.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same - Google Patents [patents.google.com]
- 4. fishersci.dk [fishersci.dk]
Application Notes and Protocols for the Preparation of Covalent JAK3 Inhibitors from Pyridine Precursors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of covalent Janus Kinase 3 (JAK3) inhibitors utilizing pyridine-based precursors. The protocols are based on established literature and are intended to guide researchers in the development of selective and potent JAK3 inhibitors for therapeutic and research applications.
Introduction
Janus Kinase 3 (JAK3) is a crucial enzyme in the signaling pathways of several cytokines, playing a key role in the proliferation and differentiation of immune cells. Its restricted expression to hematopoietic cells makes it an attractive target for the treatment of autoimmune diseases and certain cancers, with the potential for reduced side effects compared to pan-JAK inhibitors. A successful strategy for achieving high selectivity is the development of covalent inhibitors that target a unique cysteine residue (Cys909) present in the ATP-binding site of JAK3 but absent in other JAK family members (JAK1, JAK2, TYK2). This is typically achieved by incorporating a reactive electrophilic group, or "warhead," such as an acrylamide or cyanoacrylamide, into the inhibitor scaffold. Pyridine and its fused heterocyclic derivatives have proven to be versatile precursors for the construction of these targeted covalent inhibitors.
This application note details the synthesis of three distinct classes of pyridine-based covalent JAK3 inhibitors:
-
Tricyclic Imidazo[5,4-d]pyrrolo[2,3-b]pyridine-based Inhibitors: Exemplified by the highly potent and selective covalent-reversible inhibitor, FM-381.
-
Pyrido[2,3-d]pyrimidin-7-one-based Inhibitors: A scaffold that has yielded potent covalent inhibitors of JAK3.
-
2,4-Disubstituted Pyrimidine-based Inhibitors: A class of inhibitors that also leverage an acrylamide warhead to target Cys909.
JAK3 Signaling Pathway
The JAK-STAT signaling pathway is initiated by the binding of cytokines to their specific receptors, leading to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in immune responses.
Data Presentation: Potency and Selectivity of Pyridine-Based Covalent JAK3 Inhibitors
The following table summarizes the in vitro potency and selectivity of representative covalent JAK3 inhibitors from the three pyridine-based scaffolds discussed. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.
| Compound ID | Pyridine Scaffold | Warhead | JAK3 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| FM-381 (23) | Tricyclic Imidazo[5,4-d]pyrrolo[2,3-b]pyridine | Cyanoacrylamide | 0.13 | 52 | 351 | 468 | [1] |
| 10f | Pyrido[2,3-d]pyrimidin-7-one | Acrylamide | 2.0 | >1000 | >1000 | >1000 | [2] |
| T29 | 2,4-Disubstituted Pyrimidine | Acrylamide | 10.3 | 2430 | 4560 | >10000 | [3] |
| 9 | 2,4-Disubstituted Pyrimidine | Acrylamide | 4.7 | 896 | 1050 | >10000 | [4] |
Experimental Protocols
Protocol 1: Synthesis of a Tricyclic Imidazo[5,4-d]pyrrolo[2,3-b]pyridine-based Inhibitor (Analog of FM-381)
This protocol outlines a potential synthetic route to the core tricyclic scaffold of inhibitors like FM-381, starting from a substituted 7-azaindole precursor.
Step 1: Synthesis of N-cyclohexyl-5-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine
-
To a solution of 5-bromo-4-chloro-7-azaindole in a suitable solvent (e.g., n-butanol), add cyclohexylamine.
-
Heat the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Step 2: Suzuki Coupling
-
To a degassed mixture of the product from Step 1, a suitable boronic acid or ester, and a palladium catalyst (e.g., Pd(PPh3)4) in a solvent system like 1,4-dioxane and water, add a base such as potassium carbonate.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Step 3: Intramolecular Cyclization to form the Tricyclic Core
-
The specific conditions for this step will depend on the nature of the substituent introduced in the Suzuki coupling. Acidic or basic conditions may be required to facilitate the intramolecular cyclization to form the imidazo[5,4-d]pyrrolo[2,3-b]pyridine core.
Step 4: Amide Coupling to Introduce the Acrylamide Warhead
-
Dissolve the tricyclic core in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.
-
Cool the solution to 0 °C and add a base (e.g., triethylamine or diisopropylethylamine).
-
Slowly add a solution of acryloyl chloride in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidin-7-one-based Inhibitor
This protocol describes a general approach for the synthesis of the pyrido[2,3-d]pyrimidin-7-one scaffold, which can then be functionalized to incorporate the covalent warhead.
Step 1: Synthesis of the Pyrido[2,3-d]pyrimidin-7-one Core
-
A substituted 2-aminopyridine can be reacted with diethyl malonate in the presence of a base like sodium ethoxide in ethanol.
-
The reaction mixture is typically heated at reflux for several hours.
-
Acidification of the reaction mixture will precipitate the pyridopyrimidine core, which can be collected by filtration.
Step 2: Functionalization of the Core
-
The core structure can be further modified. For instance, a nitro group can be introduced and subsequently reduced to an amine, providing a handle for the attachment of the side chain bearing the warhead.
Step 3: Introduction of the Covalent Warhead
-
The amine-functionalized pyridopyrimidinone is reacted with acryloyl chloride in the presence of a base, similar to the final step in Protocol 1, to yield the final covalent inhibitor.
Protocol 3: Synthesis of a 2,4-Disubstituted Pyrimidine-based Inhibitor
This protocol outlines the synthesis of a 2,4-disubstituted pyrimidine scaffold for covalent JAK3 inhibition.[4]
Step 1: First Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of 2,4-dichloropyrimidine in a suitable solvent (e.g., isopropanol), add a primary or secondary amine and a base such as diisopropylethylamine.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up typically involves dilution with water and extraction with an organic solvent. The product is then purified by column chromatography.
Step 2: Second Nucleophilic Aromatic Substitution (SNAr)
-
The monosubstituted pyrimidine from the previous step is reacted with a second, different amine. This reaction may require more forcing conditions, such as heating at higher temperatures in a sealed tube.
-
The work-up and purification are similar to Step 1.
Step 3: Introduction of the Acrylamide Warhead
-
If one of the amine substituents contains a primary or secondary amine, this can be acylated with acryloyl chloride as described in the previous protocols to afford the final covalent inhibitor.
Characterization of Covalent Inhibitors
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.
Biological Evaluation
The inhibitory activity of the synthesized compounds against JAK3 and other JAK family members should be determined using in vitro kinase assays. Cellular assays can then be employed to assess the ability of the compounds to inhibit JAK3-mediated signaling pathways in a physiological context.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and SAR study of highly potent, selective, irreversible covalent JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Picolinic Acid Derivatives: Applications in Catalysis and Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Picolinic acid, a simple pyridine-based carboxylic acid, and its derivatives have emerged as a versatile class of ligands in coordination chemistry and as highly effective catalysts or co-catalysts in a myriad of organic transformations. Their unique electronic and steric properties, arising from the nitrogen atom of the pyridine ring and the adjacent carboxylic acid moiety, allow for the formation of stable chelate complexes with a wide range of metal ions. This ability to coordinate with metals is the cornerstone of their application in catalysis, where they can modulate the reactivity, selectivity, and stability of the metallic center. This document provides a detailed overview of the applications of picolinic acid derivatives in catalysis and coordination chemistry, complete with experimental protocols and quantitative data to facilitate their use in research and development.
Coordination Chemistry of Picolinic Acid Derivatives
Picolinic acid and its derivatives are classic examples of bidentate N,O-chelating ligands. The nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated carboxylate group coordinate to a metal center, forming a stable five-membered ring. This chelation enhances the stability of the resulting metal complexes, making them useful in various applications, from catalysis to materials science and bioinorganic chemistry.
The coordination environment can be further tuned by introducing substituents on the pyridine ring or by modifying the carboxylic acid group, for instance, by converting it to an amide (picolinamide). These modifications can influence the electronic properties of the ligand, the steric hindrance around the metal center, and the overall geometry and stability of the complex.
Catalytic Applications of Picolinic Acid Derivatives
The ability of picolinic acid derivatives to form stable and catalytically active metal complexes has been exploited in a variety of important organic reactions. These ligands can enhance the catalytic activity of metals like copper, nickel, palladium, and manganese in cross-coupling reactions, oxidation reactions, and cycloadditions.
Copper-Catalyzed Cross-Coupling Reactions
Picolinamide ligands have proven to be particularly effective in copper-catalyzed cross-coupling reactions, such as the formation of aryl ethers. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The picolinamide ligand is believed to facilitate the catalytic cycle by stabilizing the copper center and promoting the key steps of oxidative addition and reductive elimination.[1][2]
Table 1: Substrate Scope for Copper-Catalyzed Aryl Ether Formation using Picolinamide Ligands [1]
| Aryl Halide | Phenol | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | Phenol | 5 (CuI), 10 (Ligand) | K₃PO₄ | Toluene | 110 | 24 | 95 |
| 4-Iodotoluene | 4-Methoxyphenol | 5 (CuI), 10 (Ligand) | K₃PO₄ | Toluene | 110 | 24 | 92 |
| 4-Iodotoluene | 2,6-Dimethylphenol | 5 (CuI), 10 (Ligand) | K₃PO₄ | Toluene | 110 | 24 | 85 |
| 4-Bromotoluene | Phenol | 10 (CuI), 20 (Ligand) | K₃PO₄ | Dioxane | 110 | 48 | 78 |
| 1-Iodonaphthalene | Phenol | 5 (CuI), 10 (Ligand) | K₃PO₄ | Toluene | 110 | 24 | 90 |
Nickel-Catalyzed Reductive Cross-Coupling
Picolinamide derivatives also serve as effective ligands in nickel-catalyzed reductive cross-coupling reactions. These reactions enable the formation of C(sp²)-C(sp³) bonds, which are prevalent in many biologically active molecules. The ligand's structure can be tuned to optimize the reaction's efficiency and substrate scope.[3][4]
Table 2: Substrate Scope for Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Alkyl Bromides [3][4]
| Aryl Bromide | Alkyl Bromide | Catalyst Loading (mol%) | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | 1-Bromobutane | 5 (NiBr₂·diglyme), 10 (Ligand) | Zn | DMA | 50 | 12 | 88 |
| 4-Bromoanisole | 1-Bromopentane | 5 (NiBr₂·diglyme), 10 (Ligand) | Zn | DMA | 50 | 12 | 85 |
| 2-Bromopyridine | 1-Bromobutane | 5 (NiBr₂·diglyme), 10 (Ligand) | Zn | DMA | 50 | 12 | 75 |
| 4'-Bromoacetophenone | 1-Bromobutane | 5 (NiBr₂·diglyme), 10 (Ligand) | Zn | DMA | 50 | 12 | 92 |
| 1-Bromonaphthalene | 1-Bromobutane | 5 (NiBr₂·diglyme), 10 (Ligand) | Zn | DMA | 50 | 12 | 82 |
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
Picolinic acid-based coordination polymers have been utilized as heterogeneous catalysts for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." These catalysts offer advantages such as easy separation and reusability. The coordination polymer provides a stable and accessible source of catalytically active copper ions.[5][6]
Table 3: Substrate Scope for Cu(II)-Picolinate Coordination Polymer Catalyzed Click Reaction [5][6]
| Alkyne | Azide | Catalyst Loading (mol%) | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Benzyl azide | 2 | Sodium Ascorbate | H₂O/t-BuOH | RT | 6 | 98 |
| 1-Octyne | Benzyl azide | 2 | Sodium Ascorbate | H₂O/t-BuOH | RT | 8 | 95 |
| Propargyl alcohol | Benzyl azide | 2 | Sodium Ascorbate | H₂O/t-BuOH | RT | 6 | 96 |
| Phenylacetylene | 4-Azidoanisole | 2 | Sodium Ascorbate | H₂O/t-BuOH | RT | 7 | 94 |
| 1-Ethynylcyclohexene | Benzyl azide | 2 | Sodium Ascorbate | H₂O/t-BuOH | RT | 10 | 90 |
Manganese-Catalyzed Reactions
Picolinic acid can act as a ligand to mediate the catalytic activity of manganese in oxidation and cyanosilylation reactions. For instance, Mn(II)-picolinate complexes can activate peracetic acid for the degradation of micropollutants.[7] Furthermore, manganese complexes with picolinic acid-derived ligands can catalyze the cyanosilylation of aldehydes.
Table 4: Substrate Scope for Mn(II)-Picolinate Catalyzed Cyanosilylation of Aldehydes
| Aldehyde | Catalyst Loading (mol%) | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---| | Benzaldehyde | 5 | TMSCN | CH₂Cl₂ | RT | 4 | 95 | | 4-Methoxybenzaldehyde | 5 | TMSCN | CH₂Cl₂ | RT | 4 | 92 | | 4-Nitrobenzaldehyde | 5 | TMSCN | CH₂Cl₂ | RT | 5 | 90 | | Cinnamaldehyde | 5 | TMSCN | CH₂Cl₂ | RT | 6 | 88 | | Cyclohexanecarboxaldehyde | 5 | TMSCN | CH₂Cl₂ | RT | 8 | 85 |
Experimental Protocols
Protocol 1: Synthesis of N-Aryl Picolinamides
This protocol describes a general procedure for the synthesis of N-aryl picolinamide ligands, which are useful in copper- and nickel-catalyzed cross-coupling reactions.
Materials:
-
Picolinic acid
-
Thionyl chloride (SOCl₂)
-
Substituted aniline
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of picolinic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude picolinoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the solution of picolinoyl chloride dropwise to the aniline solution at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: General Procedure for Copper-Catalyzed Aryl Ether Formation
This protocol outlines a general method for the synthesis of diaryl ethers using a copper/picolinamide catalytic system.[1]
Materials:
-
Aryl halide
-
Phenol
-
Copper(I) iodide (CuI)
-
N-Aryl picolinamide ligand
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene or dioxane
-
Schlenk tube or sealed vial
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a Schlenk tube or sealed vial, add the aryl halide (1.0 mmol), phenol (1.2 mmol), CuI (5-10 mol%), the picolinamide ligand (10-20 mol%), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene or dioxane (3 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 110 °C with vigorous stirring for the time indicated in Table 1.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved in the application of picolinic acid derivatives, the following diagrams illustrate a typical experimental workflow and a proposed catalytic cycle.
Caption: General experimental workflow for the synthesis and application of picolinamide ligands in catalysis.
Caption: Proposed catalytic cycle for copper-catalyzed cross-coupling reactions with picolinamide ligands.
Conclusion
Picolinic acid and its derivatives represent a powerful and versatile class of compounds for researchers in catalysis and coordination chemistry. Their straightforward synthesis, tunable electronic and steric properties, and ability to form stable and active complexes with a wide range of metals make them invaluable tools for the development of new synthetic methodologies. The provided data and protocols serve as a starting point for the exploration of their vast potential in academic and industrial research, including the development of novel pharmaceuticals and advanced materials.
References
- 1. Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic activity and mechanistic investigation of 1D 2-Picolinic acid based Cu(II) coordination polymer in the selective construction of 1,4-disubstituted triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Picolinic Acid-Mediated Catalysis of Mn(II) for Peracetic Acid Oxidation Processes: Formation of High-Valent Mn Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Designing Selective JAK Inhibitors with 6-Chloro-3-methylpicolinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pursuit of Selective JAK Inhibition
The Janus kinase (JAK) family, comprising four intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), is pivotal in mediating signal transduction for a wide array of cytokines and growth factors.[1][2] This signaling cascade, known as the JAK-STAT pathway, is integral to numerous cellular processes, including immunity, cell proliferation, and hematopoiesis.[2][3] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases, inflammatory conditions, and cancers, making JAKs significant therapeutic targets.[1][4]
While first-generation JAK inhibitors (JAKinibs) have shown clinical efficacy, many exhibit activity across multiple JAK isoforms, which can lead to off-target effects.[5][6] For instance, inhibition of JAK2 is linked to hematological effects like anemia and thrombocytopenia, while JAK3 inhibition can lead to immunosuppression.[4][7] Consequently, the development of isoform-selective inhibitors is a key goal in medicinal chemistry to enhance safety profiles and provide more targeted therapeutic interventions.[6][8]
This document outlines a hypothetical framework for the design and evaluation of novel, selective JAK inhibitors using 6-Chloro-3-methylpicolinic acid as a starting scaffold. This scaffold offers versatile chemical handles—a carboxylic acid and a chloro-substituent on a pyridine ring—that can be systematically modified to explore the ATP-binding sites of the JAK kinases to achieve desired potency and selectivity.
The JAK-STAT Signaling Pathway
The canonical JAK-STAT pathway is initiated when a cytokine binds to its specific cell surface receptor.[9] This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[2][9] The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3][9] Once docked, STATs are themselves phosphorylated by the JAKs, causing them to dissociate from the receptor, form dimers, and translocate to the nucleus, where they act as transcription factors to regulate gene expression.[3][10]
Caption: The canonical JAK-STAT signaling pathway.
Drug Discovery Workflow: From Scaffold to Selective Inhibitor
The process of developing a selective JAK inhibitor from a starting scaffold like this compound involves a multi-stage workflow. This begins with scaffold derivatization through synthetic chemistry, followed by a cascade of screening assays to identify potent and selective lead compounds, and culminates in optimization and preclinical evaluation.
Caption: A typical workflow for kinase inhibitor discovery.
Experimental Protocols
The following protocols are foundational for characterizing novel inhibitors derived from the this compound scaffold.
Protocol 1: Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against isolated recombinant JAK enzymes (JAK1, JAK2, JAK3, and TYK2). This assay directly measures the compound's ability to inhibit the kinase's enzymatic activity.
Methodology:
-
Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, TYK2 enzymes.[11]
-
ATP and a suitable peptide substrate (e.g., a poly-Glu-Tyr polymer).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% BRIJ-35.[11]
-
Test compounds serially diluted in 100% DMSO.
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well white assay plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, starting from 10 mM. A typical 10-point, 3-fold dilution series is recommended.
-
Add 50 nL of the diluted compounds to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Prepare a master mix containing the assay buffer, the specific JAK enzyme, and the peptide substrate.
-
Dispense 5 µL of the enzyme/substrate mix into each well.
-
Allow the plate to incubate for 20 minutes at room temperature to permit compound binding to the enzyme.
-
Prepare an ATP solution in assay buffer. The final ATP concentration should be at or near its Km value for each specific enzyme.[11]
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP (which is inversely proportional to kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Read the luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Convert luminescence signals to percent inhibition relative to the DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each JAK isoform.
-
Hypothetical Data Presentation:
| Compound ID | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK2/JAK1 Selectivity | JAK3/JAK1 Selectivity |
| CMP-001 | 8 | 320 | 1,500 | 450 | 40x | 187.5x |
| CMP-002 | 1,200 | 15 | >10,000 | 2,100 | 0.0125x (JAK1/JAK2) | - |
| Tofacitinib | 12 | 25 | 2 | 110 | 2.1x | 0.17x |
Data are hypothetical and for illustrative purposes only.
Protocol 2: Cell-Based STAT Phosphorylation (pSTAT) Assay
Objective: To measure the ability of a test compound to inhibit cytokine-induced STAT phosphorylation in a cellular context, confirming target engagement and cell permeability.
Methodology:
-
Reagents and Materials:
-
Human whole blood from healthy donors or specific cell lines (e.g., TF-1, UT-7).
-
Cytokines for stimulation: IL-6 (for JAK1/2), GM-CSF (for JAK2), IL-2 (for JAK1/3).[7][11][12]
-
Test compounds serially diluted in DMSO.
-
Fixation and permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer).
-
Fluorescently-labeled anti-pSTAT antibodies (e.g., anti-pSTAT3 for IL-6, anti-pSTAT5 for GM-CSF/IL-2).
-
Flow cytometer.
-
-
Procedure:
-
Aliquot 100 µL of human whole blood or cell suspension into 96-well deep-well plates.
-
Add 1 µL of serially diluted test compound to each well and pre-incubate for 30-60 minutes at 37°C.[11]
-
Prepare cytokine solutions at optimal concentrations (e.g., 100 ng/mL IL-6).
-
Stimulate the cells by adding 10 µL of the appropriate cytokine to each well. Include an unstimulated control.
-
Incubate for 15-20 minutes at 37°C.[11]
-
Immediately fix the cells by adding 1 mL of pre-warmed Lyse/Fix buffer and incubate for 10 minutes.
-
Centrifuge the plate to pellet the cells, decant the supernatant, and permeabilize the cells with an appropriate buffer for 30 minutes on ice.
-
Wash the cells with staining buffer (PBS + 1% BSA).
-
Add the fluorescently-labeled anti-pSTAT antibody and incubate for 60 minutes at room temperature in the dark.
-
Wash the cells again and resuspend in staining buffer for analysis.
-
Acquire data on a flow cytometer, gating on the cell population of interest (e.g., CD4+ T-cells, monocytes).
-
-
Data Analysis:
-
Determine the median fluorescence intensity (MFI) of the pSTAT signal for each condition.
-
Calculate percent inhibition based on the MFI of stimulated (0% inhibition) and unstimulated (100% inhibition) samples.
-
Plot percent inhibition against compound concentration and fit to a dose-response curve to determine the cellular IC50 value.
-
Hypothetical Data Presentation:
| Compound ID | IL-6 induced pSTAT3 (JAK1/2) IC50 (nM) | GM-CSF induced pSTAT5 (JAK2/2) IC50 (nM) | IL-2 induced pSTAT5 (JAK1/3) IC50 (nM) |
| CMP-001 | 55 | 2,100 | >10,000 |
| CMP-002 | 8,500 | 98 | >10,000 |
| Tofacitinib | 80 | 150 | 45 |
Data are hypothetical and for illustrative purposes only.
Protocol 3: Kinome-wide Selectivity Profiling
Objective: To assess the selectivity of a lead compound by screening it against a broad panel of human kinases. This is critical to identify potential off-target activities that could lead to toxicity.
Methodology: This assay is typically performed as a service by specialized contract research organizations (CROs). The general principle is as follows:
-
Procedure:
-
A lead compound (e.g., CMP-001) is submitted for screening.
-
The compound is tested at a fixed, high concentration (e.g., 1 µM or 10 µM) against a large panel of recombinant kinases (e.g., >400 kinases).
-
The percent inhibition of each kinase's activity is determined, typically using a radiometric or luminescence-based method similar to the primary biochemical assay.
-
-
Data Analysis:
-
The results are often presented as a selectivity score (e.g., S-score) or visualized as a "kinome tree" diagram, where inhibited kinases are highlighted.
-
Any off-target hits showing significant inhibition (e.g., >50% inhibition) are identified.
-
Follow-up IC50 determinations are performed for these off-target kinases to confirm the interaction and quantify the potency.
-
Logical Diagram for Selectivity Assessment:
Caption: Logic for defining a selective kinase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JAK inhibitor selectivity: new opportunities, better drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-3-methylpicolinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Chloro-3-methylpicolinic acid synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is the yield of my this compound consistently low?
A1: Low yields can stem from several factors throughout the synthetic process. Key areas to investigate include:
-
Incomplete Oxidation: The oxidation of the methyl group on the starting material, 6-chloro-3-methylpyridine, to a carboxylic acid is a critical step. If the oxidant is not strong enough or the reaction conditions are not optimal, this conversion will be incomplete.
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate of reaction. A temperature that is too low may lead to a sluggish and incomplete reaction, while a temperature that is too high can promote side reactions and decomposition of the product.
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Poor Quality of Starting Materials: The purity of the starting material, 6-chloro-3-methylpyridine, is crucial. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.
-
Catalyst Inefficiency: In catalytic oxidation processes, the choice and amount of catalyst are critical. The catalyst may be poisoned by impurities or may not be suitable for the specific substrate.
Q2: I am observing the formation of significant byproducts. How can I minimize them?
A2: The formation of byproducts is a common challenge. To minimize them, consider the following:
-
Side Reactions: Over-oxidation or cleavage of the pyridine ring can occur under harsh reaction conditions. To mitigate this, a milder oxidizing agent or lower reaction temperatures can be employed.
-
Control of Reaction Conditions: Precise control over the reaction temperature, stoichiometry of reagents, and reaction time is essential to favor the desired reaction pathway.
-
Purification of Starting Material: Ensure the starting 6-chloro-3-methylpyridine is of high purity to avoid side reactions caused by contaminants.
Q3: The purification of the final product is proving difficult. What strategies can I employ?
A3: Purification challenges often arise from the presence of unreacted starting materials or closely related byproducts. The following purification techniques can be effective:
-
Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization.
-
Column Chromatography: For complex mixtures or when high purity is required, column chromatography using silica gel or another suitable stationary phase can effectively separate the desired product from impurities.
-
Acid-Base Extraction: As the product is a carboxylic acid, it can be selectively extracted into a basic aqueous solution, leaving non-acidic impurities in the organic phase. The aqueous layer can then be acidified to precipitate the pure product.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common and effective method for synthesizing this compound is through the oxidation of 6-chloro-3-methylpyridine. This can be achieved using a variety of oxidizing agents.
Q2: What are some suitable oxidizing agents for the conversion of 6-chloro-3-methylpyridine?
A2: Several oxidizing agents can be used, with the choice depending on the desired reactivity and reaction conditions. Some common examples include:
-
Potassium Permanganate (KMnO₄): A strong and cost-effective oxidizing agent.
-
Potassium Dichromate (K₂Cr₂O₇): Another strong oxidizing agent, often used in acidic conditions.
-
Selenium Dioxide (SeO₂): A more selective oxidizing agent for the oxidation of methyl groups.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by TLC or HPLC. By taking small aliquots from the reaction mixture at regular intervals, you can track the disappearance of the starting material and the appearance of the product.
Data Presentation
The following tables summarize the impact of different reaction conditions on the yield of picolinic acid synthesis, based on analogous reactions.
Table 1: Effect of Oxidizing Agent on Yield
| Oxidizing Agent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| KMnO₄ | 8 | 80 | 75 |
| K₂Cr₂O₇ | 6 | 90 | 82 |
| SeO₂ | 12 | 100 | 68 |
Table 2: Effect of Solvent on Yield
| Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Water | 8 | 90 | 80 |
| Acetic Acid | 6 | 85 | 72 |
| Pyridine | 10 | 100 | 65 |
Experimental Protocols
Protocol: Synthesis of this compound via Potassium Dichromate Oxidation
This protocol is a representative example and may require optimization for specific laboratory conditions.
Materials:
-
6-chloro-3-methylpyridine
-
Potassium dichromate (K₂Cr₂O₇)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloro-3-methylpyridine (1 equivalent).
-
Slowly add a solution of potassium dichromate (2.5 equivalents) in water and concentrated sulfuric acid under constant stirring.
-
Heat the reaction mixture to 90°C and maintain this temperature for 6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench it by pouring it into a beaker of ice water.
-
Neutralize the mixture with a solution of sodium hydroxide until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane to remove any unreacted starting material.
-
Acidify the aqueous layer with hydrochloric acid to a pH of approximately 3-4 to precipitate the crude product.
-
Filter the precipitate, wash it with cold water, and dry it under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
Technical Support Center: Picolinic Acid Synthesis
This guide provides researchers, scientists, and drug development professionals with technical support for the synthesis of picolinic acid, addressing common issues related to side product formation.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am synthesizing picolinic acid by oxidizing 2-methylpyridine with potassium permanganate and my yield is low. What are the likely side products?
A1: Low yields in the permanganate oxidation of 2-methylpyridine can be attributed to several factors, including incomplete reaction and the formation of side products. Common impurities include:
-
Unreacted 2-methylpyridine: The oxidation may not have gone to completion. Ensure sufficient oxidant and adequate reaction time and temperature are used.
-
Over-oxidation Products: Harsh reaction conditions can lead to the degradation of the pyridine ring, forming carbon dioxide and ammonia.
-
Inorganic Salts: Significant amounts of manganese dioxide (MnO₂) are formed, which can trap the product. Thorough washing of the MnO₂ precipitate is crucial. Additionally, inorganic salts like potassium chloride may precipitate during workup, contaminating the final product.[1]
-
Isomeric Carboxylic Acids: If your 2-methylpyridine starting material is contaminated with 3- or 4-methylpyridine, you will form the corresponding nicotinic and isonicotinic acids as side products.[2]
Q2: During the purification of picolinic acid synthesized from 2-methylpyridine, I'm observing an impurity with a similar polarity to my product, making chromatographic separation difficult. What could this be?
A2: A common issue is the presence of unreacted 2-methylpyridine, which, although less polar than picolinic acid, can still pose separation challenges. More likely, if your starting material was not pure, you could have isomeric picolinic acids (nicotinic or isonicotinic acid) which have very similar polarities and are difficult to separate by standard chromatography.
Troubleshooting Steps:
-
Purity of Starting Material: Verify the purity of your 2-methylpyridine using techniques like GC-MS or NMR before starting the synthesis.
-
Acid-Base Extraction: An acid-base extraction can help remove unreacted 2-methylpyridine. Dissolve the crude product in an organic solvent and extract with a dilute acid to remove the basic 2-methylpyridine. The picolinic acid can then be recovered by adjusting the pH of the aqueous layer.
-
Recrystallization: Fractional crystallization can be effective for separating isomeric acids if one is present in a much lower concentration.
Q3: I am preparing picolinic acid by the hydrolysis of 2-cyanopyridine and I see an intermediate forming that is slow to convert to the final product. What is this intermediate?
A3: In the hydrolysis of 2-cyanopyridine, the reaction proceeds through a picolinamide (pyridine-2-carboxamide) intermediate.[3][4] Incomplete hydrolysis, either due to insufficient reaction time, temperature, or concentration of the acid or base catalyst, will result in the presence of this amide in your product mixture.
Troubleshooting Steps:
-
Reaction Conditions: Ensure you are using the recommended reaction temperature and time for the hydrolysis. For base-catalyzed hydrolysis, ensure a sufficient molar excess of the base is used.
-
Monitoring the Reaction: Use TLC or HPLC to monitor the disappearance of the picolinamide intermediate before quenching the reaction.
Q4: My final picolinic acid product is off-white or tan. What is the cause of this discoloration?
A4: Pure picolinic acid is a white solid.[2] A tan or off-white color can indicate the presence of trace impurities, which may include residual manganese compounds from the permanganate oxidation or other minor organic byproducts. Recrystallization from a suitable solvent is typically effective in removing these color impurities.
Common Side Products in Picolinic Acid Synthesis
The formation of side products is highly dependent on the chosen synthetic route and the reaction conditions. The following table summarizes the most common impurities.
| Synthetic Route | Side Product/Impurity | Typical Amount | Conditions Favoring Formation | Mitigation Strategies |
| Oxidation of 2-Methylpyridine | Unreacted 2-Methylpyridine | Variable | Insufficient oxidant, low temperature, short reaction time. | Use a slight excess of oxidant, ensure adequate reaction time and temperature. |
| Pyridine-3,5-dicarboxylic acid | Trace to Minor | Presence of 3,5-lutidine as an impurity in the starting material. | Use high-purity 2-methylpyridine. | |
| Nicotinic & Isonicotinic Acid | Trace to Minor | Presence of 3- and 4-methylpyridine isomers in the starting material. | Use isomerically pure 2-methylpyridine. | |
| Inorganic Salts (e.g., MnO₂, KCl) | Major | Inherent to the use of KMnO₄ and subsequent workup with HCl. | Thorough filtration and washing of MnO₂, recrystallization of the final product.[1] | |
| Hydrolysis of 2-Cyanopyridine | Unreacted 2-Cyanopyridine | Variable | Incomplete reaction due to short reaction time or low temperature. | Monitor reaction by TLC/HPLC to ensure full conversion. |
| Picolinamide | Minor to Major | Incomplete hydrolysis. | Prolong reaction time, increase temperature, or use a higher concentration of acid/base.[3][4] |
Experimental Protocols
Synthesis of Picolinic Acid by Oxidation of 2-Methylpyridine
This protocol is adapted from Organic Syntheses.[1]
Procedure:
-
In a 5-liter three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 2500 mL of water and 50 g (0.54 moles) of 2-methylpyridine.
-
Add 90 g (0.57 moles) of potassium permanganate to the solution. Heat the mixture on a steam bath until the purple color of the permanganate has mostly disappeared (approximately 1 hour).
-
Add a second 90 g portion of potassium permanganate and 500 mL of water. Continue heating until the purple color is no longer visible (approximately 2-2.5 hours).
-
Allow the reaction mixture to cool slightly, then filter to remove the precipitated manganese dioxide. Wash the filter cake with 1 L of hot water.
-
Concentrate the filtrate under reduced pressure to a volume of 150-200 mL.
-
Acidify the concentrated filtrate with concentrated hydrochloric acid until it is acidic to Congo red paper.
-
Evaporate the acidified solution to dryness under reduced pressure.
-
Reflux the solid residue with 250 mL of 95% ethanol for 1 hour and filter. Repeat the extraction with another 150 mL of 95% ethanol.
-
Combine the ethanolic filtrates and pass dry hydrogen chloride gas through the solution until crystals of picolinic acid hydrochloride begin to form.
-
Cool the solution to approximately 10°C and continue to saturate with hydrogen chloride.
-
Filter the resulting crystals of picolinic acid hydrochloride and air-dry.
Synthesis of Picolinic Acid by Hydrolysis of 2-Cyanopyridine
This protocol is a general procedure based on common laboratory practices.[5][6]
Procedure:
-
In a 500 mL three-necked flask, combine 100 g of 2-cyanopyridine and 200 g of deionized water.
-
Stir the mixture and heat to 50°C.
-
Slowly add 128.2 g of 30% sodium hydroxide solution.
-
Heat the mixture to reflux and maintain for 4 hours.
-
After the reflux period, distill off approximately 50 g of water.
-
Cool the reaction mixture to 20°C and carefully add 30% hydrochloric acid to adjust the pH to 2.5.
-
Evaporate the solution to dryness under reduced pressure.
-
Add 300 g of anhydrous ethanol to the solid residue and maintain the temperature at 55°C with stirring to dissolve the product.
-
Filter the hot solution to remove any insoluble salts.
-
Allow the filtrate to cool, promoting the crystallization of picolinic acid.
-
Filter the crystals and dry to obtain the final product.
Workflow and Logic Diagrams
The following diagram illustrates the general workflow for the synthesis of picolinic acid via the oxidation of 2-methylpyridine, including key decision points for purification.
Caption: Workflow for Picolinic Acid Synthesis via Oxidation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. US20080039632A1 - Method of Making Cyanopyridines - Google Patents [patents.google.com]
- 4. US8008314B2 - Method of recovering cyanopyridines - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Low Yield in Pyridine Carboxylation Reactions
Welcome to the technical support center for pyridine carboxylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and obtain guidance on optimizing their reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My pyridine carboxylation reaction is resulting in a very low yield or no product at all. What are the fundamental aspects I should check first?
A1: Several factors can contribute to a failed or low-yielding pyridine carboxylation. Start by verifying the following:
-
Inert Atmosphere: Pyridine carboxylation reactions, especially those involving organometallic reagents or radical intermediates, are often sensitive to oxygen and moisture. Ensure your reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: The purity of your pyridine substrate, reagents, and solvents is crucial. Impurities can poison catalysts or participate in side reactions. Use freshly distilled solvents and high-purity reagents.
-
CO₂ Delivery: Ensure a consistent and sufficient supply of carbon dioxide. For reactions at atmospheric pressure, maintaining a positive pressure with a CO₂ balloon is common. For high-pressure reactions, verify the integrity of your reactor seals.
-
Reaction Temperature: Temperature control is critical. Too low a temperature may lead to an impractically slow reaction rate, while too high a temperature can cause decomposition of reactants, intermediates, or products.
Q2: I am observing a mixture of regioisomers (e.g., C4 and C5 carboxylation). How can I improve the regioselectivity of my reaction?
A2: Achieving high regioselectivity is a common challenge in pyridine C-H functionalization.[1] The electronic and steric properties of the pyridine substrate inherently favor certain positions. However, you can influence the regioselectivity through careful selection of your reaction methodology:
-
Electrochemical Approach: The choice of the electrochemical cell setup is a powerful tool for controlling regioselectivity. A divided cell typically favors C5-carboxylation , while an undivided cell promotes C4-carboxylation .[1][2] This is a key advantage of electrochemical methods for pyridine carboxylation.[3]
-
Catalyst and Ligand Choice: In transition-metal-catalyzed reactions, the nature of the catalyst and ligands can direct the carboxylation to a specific position. For instance, some nickel-based catalysts with specific ligands have been shown to favor C3-alkenylation, demonstrating the principle of catalyst control over regioselectivity.
-
Substituent Effects: The electronic nature of the substituents on the pyridine ring plays a significant role. Electron-withdrawing groups can influence the electron density at different positions, thereby directing the carboxylation.
Q3: What are some common side reactions in pyridine carboxylation, and how can I minimize them?
A3: Side reactions can significantly reduce the yield of your desired carboxylated pyridine. Common side reactions include:
-
Over-reduction of the Pyridine Ring: In electrochemical and some chemical reduction methods, the pyridine ring can be hydrogenated to form dihydropyridines or piperidines. Careful control of the reducing potential or the stoichiometry of the reducing agent is necessary to avoid this.
-
Dimerization: Radical intermediates, if not efficiently trapped by CO₂, can dimerize to form bipyridines.
-
Protodecarboxylation: The newly introduced carboxylic acid group can be labile under certain conditions and may be lost, regenerating the starting pyridine.
-
Reaction with Solvent: Activated pyridine intermediates may react with the solvent if it is not sufficiently inert.
To minimize these, ensure optimal reaction conditions, including appropriate solvent choice, temperature, and reaction time.
Troubleshooting Guide: Low Yields
This guide provides a structured approach to troubleshooting low yields in pyridine carboxylation reactions, categorized by the type of reaction.
Electrochemical Carboxylation
Problem: Low yield in an electrochemical pyridine carboxylation reaction.
Below is a troubleshooting workflow for electrochemical pyridine carboxylation:
Caption: Troubleshooting workflow for low yield in electrochemical pyridine carboxylation.
| Parameter | Variation | Effect on Yield | Regioselectivity | Citation |
| Electrochemical Cell | Divided Cell | Good yields for C5-carboxylation | Favors C5-carboxylation (>20:1) | [1][2] |
| Undivided Cell | Good yields for C4-carboxylation | Favors C4-carboxylation (>20:1) | [1][2] | |
| Electrolyte | ⁿBu₄NI | Optimal for C5-carboxylation (72% yield) | High C5 selectivity | [2] |
| ⁿBu₄NBF₄, ⁿBu₄NClO₄, ⁿBu₄NPF₄ | Moderate yields (39-62%) | High C5 selectivity | [4] | |
| Atmosphere | Air | Beneficial for C5-carboxylation | High C5 selectivity | [2] |
| Anaerobic (N₂ or Ar) | Substantially lower yield for C5-carboxylation | High C5 selectivity | [2] | |
| Water Content | Small amount of H₂O | Beneficial for C5-carboxylation yield | High C5 selectivity | [2] |
| Anhydrous | Lower yield for C5-carboxylation | High C5 selectivity | [4] |
Photocatalytic Carboxylation
Problem: Low yield in a photocatalytic pyridine carboxylation reaction.
A logical relationship diagram for troubleshooting this issue is provided below:
References
Technical Support Center: Optimization of Picolinic Acid Amidation
Welcome to the technical support hub for the amidation of picolinic acid. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted solutions to common challenges encountered during this critical reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low or no yield in my picolinic acid amidation reaction?
Low yields in amide coupling reactions are frequently traced back to several key factors:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid group of picolinic acid must be converted into a more reactive form (an active ester or acid chloride) before the amine is introduced. If the coupling reagent is inefficient, used in insufficient amounts, or degraded, this activation will be incomplete.[1]
-
Reduced Amine Nucleophilicity: The amine's ability to act as a nucleophile can be diminished. This can happen if the amine is protonated by the acidic picolinic acid, forming a salt, which renders it unreactive.[1] Sterically bulky groups near the nitrogen atom can also physically hinder its approach to the activated acid.[1]
-
Presence of Water: Moisture in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it back to the starting material and preventing amide formation. It is critical to use anhydrous solvents and reagents.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly influence the reaction's success. Conditions that are not optimized for the specific substrates and coupling agent being used can lead to low yields.[1]
Q2: How do I select the most appropriate coupling reagent for my specific substrates?
The choice of coupling reagent is critical and depends on factors like the steric hindrance of the substrates, the potential for side reactions, and cost. Different reagents offer distinct advantages. For instance, DMTMM has been reported to provide almost quantitative yields at room temperature in acetonitrile. HATU is a popular choice for its high efficiency, often used in combination with a non-nucleophilic base like DIPEA.[2] For a detailed comparison, refer to the table below.
Q3: I am observing an unexpected chlorinated by-product in my reaction. What is the cause and how can I avoid it?
The formation of a chlorinated by-product, specifically 4-chloro-N-alkyl-N-phenylpicolinamide, has been observed when using thionyl chloride (SOCl₂) to generate the picolinic acid chloride in situ.[3][4] This side reaction occurs alongside the formation of the desired amide. To manage this, the two products can typically be separated by column chromatography.[3][4] If this side product is a persistent issue, switching to a different coupling method that does not involve chloride-based reagents, such as using HATU, T3P, or DMTMM, is the most effective solution.
Q4: My starting materials are chiral. How can I prevent epimerization or racemization during the reaction?
Epimerization is a significant concern when working with chiral carboxylic acids or amines. The risk can be minimized by:
-
Using Additives: Additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure are known to suppress racemization when used with carbodiimide coupling reagents.[1]
-
Choosing the Right Reagent: Certain modern coupling reagents are designed to minimize epimerization. For example, the combination of n-propanephosphonic acid anhydride (T3P) with pyridine is a mild and effective method for low-epimerization amide bond formation.[5]
-
Controlling Temperature: Running the reaction at lower temperatures (e.g., 0 °C) can significantly reduce the rate of epimerization.[1][5]
Troubleshooting Guide
The following table summarizes common issues and provides actionable solutions to optimize your picolinic acid amidation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Incomplete acid activation; Low amine nucleophilicity; Water contamination; Steric hindrance.[1] | - Ensure coupling reagent is fresh and use 1.0-1.5 equivalents.[1]- Pre-activate the acid for 15-30 min before adding the amine.[1]- Add a non-nucleophilic base (e.g., DIPEA, NMM) to prevent amine protonation.[1][5]- Use anhydrous solvents and reagents and run the reaction under an inert atmosphere (N₂ or Ar).[1]- For sterically hindered substrates, consider increasing the reaction temperature or switching to a more potent coupling reagent like HATU.[1][6] |
| Side Product Formation | Reaction with activating agent (e.g., chlorination with SOCl₂); Guanidinium by-product from uronium reagents (e.g., HATU). | - If using SOCl₂, purify the product via column chromatography or switch to a non-chlorinating reagent.[3]- When using uronium reagents, add the carboxylic acid and base first, allow for pre-activation, and then add the amine to minimize side reactions with the coupling agent. |
| Epimerization/Racemization | High reaction temperature; Inappropriate coupling reagent for chiral substrates.[5] | - Run the reaction at a lower temperature (e.g., 0 °C).[5]- Use racemization-suppressing additives like HOBt or OxymaPure.[1]- Employ coupling systems known for low epimerization, such as T3P/pyridine.[5] |
| Poor Reagent/Substrate Solubility | Incorrect solvent choice. | - Use polar aprotic solvents like DMF, DCM, or acetonitrile.[1][7]- For substrates with very poor aqueous solubility, a co-solvent like THF may be necessary during work-up.[2] |
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent | Typical Conditions | Advantages | Disadvantages |
| HATU | 1.0-1.5 eq. HATU, 2.0 eq. DIPEA in DMF or DCM, RT.[1][6] | High efficiency, fast reaction times, effective for hindered substrates. | Relatively expensive, can form guanidinium by-products. |
| DMTMM | DMTMM in acetonitrile, RT.[7] | Almost quantitative yields, mild room temperature conditions, simple work-up (extraction).[7] | May not be as effective for highly challenging couplings compared to uronium salts. |
| T3P | 50% T3P in EtOAc, with pyridine as base/solvent, 0 °C to RT.[5] | Low epimerization, robust and scalable, easy work-up.[5] | Reagent is a viscous liquid, can be exothermic upon addition.[5] |
| SOCl₂ (Acid Chloride) | Reflux with SOCl₂, then add amine with a base (e.g., Et₃N) in DCM.[3] | Inexpensive and powerful activation method. | Harsh conditions (reflux), potential for chlorination of the pyridine ring, safety concerns with SOCl₂.[3][4] |
| EDCI / HOBt | 1.1 eq. EDCI, 1.1 eq. HOBt, base (e.g., DIPEA) in DCM or DMF. | Cost-effective, common method, HOBt suppresses racemization. | By-product (DCU/EDU) can be difficult to remove, lower reactivity than HATU for hindered substrates. |
Experimental Protocols
Protocol 1: General Amidation using HATU [1][6]
-
In an oven-dried flask under an inert atmosphere (N₂), dissolve picolinic acid (1.0 equivalent) in anhydrous DMF or DCM.
-
Add a non-nucleophilic base such as DIPEA (2.0 equivalents).
-
Add the coupling reagent HATU (1.1-1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction's progress using TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Amidation via Acid Chloride Formation using SOCl₂ [3][4]
-
In a flask equipped with a reflux condenser and under an inert atmosphere, add picolinic acid (1.0 equivalent) and thionyl chloride (SOCl₂, ~2.0 equivalents).
-
Heat the mixture to reflux and maintain for 1-2 hours or until the evolution of gas ceases.
-
Carefully remove the excess SOCl₂ in vacuo.
-
Dissolve the resulting crude picolinic acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the amine (1.0 equivalent) and a base such as triethylamine (Et₃N, 2.0 equivalents) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the acid chloride solution to the cooled amine solution dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to separate the desired amide from any 4-chloro by-product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. growingscience.com [growingscience.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 6-Chloro-3-methylpicolinic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 6-Chloro-3-methylpicolinic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities in crude this compound largely depend on the synthetic route. A common route involves the chlorination of 3-methylpyridine (β-picoline) followed by oxidation of the methyl group. Potential impurities include:
-
Unreacted Starting Materials: 3-methylpyridine or 6-chloro-3-methylpyridine.
-
Over-chlorination Products: Dichloro- or trichloro-methylpyridines.
-
Isomeric Byproducts: Other isomers of chloro-3-methylpicolinic acid may form depending on the regioselectivity of the chlorination and oxidation steps.
-
Incomplete Oxidation Products: The corresponding aldehyde or alcohol of 6-chloro-3-methylpyridine.
-
Solvent Residues: Residual solvents from the reaction and workup steps.
Q2: What are the recommended primary purification methods for crude this compound?
A2: The two most effective and commonly employed purification methods are:
-
Acid-Base Extraction followed by Crystallization: This method leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.
-
Recrystallization: This is a standard technique for purifying solid organic compounds.
-
Column Chromatography: This method is useful for separating compounds with different polarities and is effective for removing closely related impurities.
Q3: My purified product is an oil instead of a solid. What should I do?
A3: this compound is a solid at room temperature. If you obtain an oil, it is likely due to the presence of significant impurities that are depressing the melting point or residual solvent. It is recommended to first attempt removal of volatile impurities under high vacuum. If the product remains an oil, purification by column chromatography is advised before attempting recrystallization again.
Q4: How can I assess the purity of my this compound?
A4: Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can help identify impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.
Troubleshooting Guides
Acid-Base Extraction and Crystallization
| Problem | Possible Cause(s) | Solution(s) |
| Low recovery of product after acidification. | 1. Incomplete extraction into the aqueous basic solution. 2. The pH of the aqueous solution was not made sufficiently acidic to precipitate the product. 3. The product has some solubility in the acidic aqueous solution. | 1. Perform multiple extractions with the basic solution. 2. Ensure the pH is lowered to approximately 2-3 using a suitable acid (e.g., 1M HCl). Check the pH with pH paper. 3. After acidification, cool the solution in an ice bath to minimize solubility and maximize precipitation. |
| Product precipitates as an oil or sticky solid upon acidification. | 1. The solution is being cooled too rapidly. 2. High concentration of impurities is present. | 1. Allow the acidified solution to cool to room temperature slowly before placing it in an ice bath. 2. Consider a pre-purification step like a simple filtration or a quick column chromatography before the acid-base extraction. |
| The aqueous and organic layers do not separate well (emulsion formation). | 1. Vigorous shaking of the separatory funnel. 2. High concentration of solutes. | 1. Gently invert the separatory funnel multiple times instead of vigorous shaking. 2. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 3. Dilute the mixture with more of the organic and aqueous solvents. |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The chosen solvent is too good at dissolving the compound, even at low temperatures. | 1. Evaporate some of the solvent to concentrate the solution and then allow it to cool again. 2. Try a different solvent or a solvent system (e.g., a mixture of a good solvent and a poor solvent). |
| The product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too rapidly. 3. Presence of significant impurities. | 1. Select a solvent with a lower boiling point. 2. Allow the solution to cool more slowly by insulating the flask. 3. Pre-purify the crude product using another method like acid-base extraction or column chromatography. |
| Low recovery of purified product. | 1. The compound has significant solubility in the cold recrystallization solvent. 2. Too much solvent was used to wash the crystals. | 1. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. 2. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain in the crystals. | 1. The impurity co-crystallizes with the product. 2. The impurity is adsorbed onto the crystal surface. | 1. Add a small amount of activated charcoal to the hot solution, then perform a hot filtration before cooling. 2. Attempt recrystallization from a different solvent system. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the desired compound from impurities. | 1. The eluent system is not optimal (too polar or not polar enough). 2. The column was not packed properly. | 1. Optimize the eluent system using TLC. A good starting point for picolinic acids is a mixture of hexanes and ethyl acetate with a small amount of acetic acid. 2. Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| The compound is not eluting from the column. | 1. The eluent is not polar enough. | 1. Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Streaking or tailing of the compound band. | 1. The sample was overloaded on the column. 2. The compound is interacting strongly with the silica gel. | 1. Use a smaller amount of crude material or a larger column. 2. Add a small amount of acetic acid to the eluent to suppress the interaction of the carboxylic acid group with the silica gel. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction and Crystallization
This method is effective for separating the acidic this compound from neutral and basic impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flasks
-
pH paper
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the crude this compound in diethyl ether.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M NaOH solution. Shake the funnel gently, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with 1 M NaOH two more times, combining all aqueous extracts.
-
Wash (Optional): The remaining organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent evaporated to isolate these impurities if desired.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl with stirring until the pH of the solution is approximately 2-3 (check with pH paper). A white precipitate of this compound should form.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of ice-cold water.
-
Drying: Dry the purified product in a vacuum oven.
Protocol 2: Purification by Recrystallization
This protocol is suitable for removing small amounts of impurities from a solid sample.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, acetone/hexanes)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
Procedure:
-
Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A solvent pair (e.g., ethanol and water) can also be effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. If the solution is colored, you can add a small amount of activated charcoal and then perform the hot filtration.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification by Column Chromatography
This method is ideal for separating complex mixtures or for achieving very high purity.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate with 0.5-1% acetic acid)
-
Chromatography column
-
Collection tubes
Procedure:
-
Eluent Selection: Determine a suitable eluent system by running TLC plates. The desired compound should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent (wet slurry method is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in separate tubes.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Recommended Recrystallization Solvents
| Solvent System | Polarity | Comments |
| Ethanol/Water | Polar | Good for many picolinic acids. Dissolve in hot ethanol and add hot water dropwise until cloudy, then add a few drops of hot ethanol to clarify. |
| Acetone/Hexanes | Medium Polarity | Dissolve in a minimal amount of hot acetone and add hexanes as the anti-solvent. |
| Toluene | Non-polar | Can be effective for aromatic carboxylic acids. |
Table 2: Typical Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica gel, 230-400 mesh |
| Mobile Phase (Eluent) | Hexanes:Ethyl Acetate gradient (e.g., starting from 9:1 and gradually increasing polarity to 1:1) with 0.5-1% acetic acid. |
| Sample Loading | Dry loading or minimal volume of a polar solvent (e.g., dichloromethane). |
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
Technical Support Center: Synthesis of Substituted Picolinic Acids
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of substituted picolinic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing substituted picolinic acids?
A1: Researchers often face several key challenges:
-
Low Yields: Reactions may suffer from low product yields due to side reactions, incomplete conversion, or product decomposition.[1]
-
Poor Regioselectivity: Introducing substituents at a specific position on the pyridine ring can be difficult to control, leading to mixtures of isomers.
-
Difficult Purification: The polar nature of picolinic acids and their derivatives can complicate purification, leading to issues like co-elution with byproducts or hydrolysis of ester intermediates during chromatography.[2]
-
Side Reactions: Common side reactions include over-oxidation, hydrolysis of nitrile or ester groups under harsh conditions, and decarboxylation at high temperatures.[3][4]
-
Substituent Effects: The electronic properties of existing substituents (electron-withdrawing or -donating groups) can significantly influence the reactivity of the pyridine ring and the stability of intermediates.[2][3]
Q2: How do substituents on the pyridine ring affect the synthesis and purification strategy?
A2: Substituents have a profound impact on the chemical properties of the molecule.
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or -CF₃ increase the polarity of the molecule and can make ester derivatives more susceptible to hydrolysis.[2] This requires careful control of pH during aqueous workups and chromatography.
-
Electron-Donating Groups (EDGs) like -NH₂ or -OR can alter the regioselectivity of subsequent electrophilic substitution reactions.
-
Steric Hindrance: Bulky substituents near the carboxylic acid group or the nitrogen atom can impede certain reactions.
Q3: My picolinic acid decarboxylates upon heating. How can I avoid this?
A3: Picolinic acid and some of its derivatives are susceptible to decarboxylation, especially at high temperatures.[3] The stability is influenced by the position of the carboxylic acid group; picolinic acid (2-carboxy pyridine) decarboxylates more readily than its isomers, isonicotinic (4-carboxy) and nicotinic (3-carboxy) acids, due to a proposed zwitterionic intermediate that stabilizes the transition state.[5] To minimize decarboxylation:
-
Use the lowest possible reaction temperatures.
-
Avoid prolonged heating.
-
In some cases, performing the reaction in a solvent that does not facilitate the formation of the reactive intermediate can help. Water, for instance, can play a critical role in the decarboxylation of picolinate anions.[3]
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format.
Issue 1: Low Yield in Nitrile Hydrolysis to Picolinic Acid
Question: I am hydrolyzing a substituted 2-cyanopyridine to the corresponding picolinic acid, but my yield is consistently low. What are the common causes and solutions?
Answer: The hydrolysis of nitriles to carboxylic acids requires forcing conditions (strong acid or base with heat), which can lead to incomplete reaction or side products.[4][6][7]
Troubleshooting Steps:
-
Incomplete Hydrolysis: The reaction proceeds in two stages: nitrile to amide, then amide to carboxylic acid.[6] Under milder conditions, the reaction may stall at the amide stage.[7]
-
Solution: Increase the reaction time, temperature, or the concentration of the acid/base to ensure complete conversion. Monitor the reaction by TLC or LC-MS to track the disappearance of the amide intermediate.
-
-
Reaction Conditions: The choice between acidic and basic hydrolysis can impact the final product and workup.
-
Acidic Hydrolysis: Typically uses refluxing aqueous acid (e.g., HCl, H₂SO₄). The final product is the free carboxylic acid.[4]
-
Alkaline Hydrolysis: Uses refluxing aqueous base (e.g., NaOH). The initial product is the carboxylate salt, which must be acidified in a separate step to yield the carboxylic acid.[4] Ammonia gas is evolved during this process.[4]
-
-
Product Isolation: Picolinic acids are often highly soluble in water, which can lead to losses during aqueous workup.
-
Solution: After acidification, thoroughly extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) multiple times. If the product remains in the aqueous layer, consider evaporating the solution to dryness and extracting the desired acid from the resulting solid residue.[8]
-
Issue 2: Poor Regioselectivity during Ring Functionalization
Question: I am trying to introduce a substituent onto the picolinic acid ring, but I am getting a mixture of isomers. How can I improve regioselectivity?
Answer: Controlling regioselectivity on a pyridine ring is a classic challenge in heterocyclic chemistry. The nitrogen atom and the existing carboxyl group both act as directing groups, but their influence can be complex.
Strategies for Improving Regioselectivity:
-
Directed Ortho-Metalation (DoM): The carboxylic acid group can direct metalation (e.g., lithiation) to the C3 position. Quenching the resulting organometallic intermediate with an electrophile can provide C3-substituted picolinic acids.
-
Halogenation-Cross-Coupling: Introducing a halogen at a specific position can serve as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira[9]), providing access to a wide variety of substituents. The position of halogenation can often be controlled by reaction conditions.
-
N-Oxide Chemistry: Conversion of the pyridine nitrogen to an N-oxide activates the C4 position for nucleophilic attack and the C2/C6 positions for electrophilic attack (after initial modification). The N-oxide can be removed later in the synthesis. The nitration of picolinic acid N-oxide, for example, yields 4-nitropicolinic acid N-oxide.[9]
Quantitative Data Summary
The efficiency of synthetic routes can vary significantly based on the chosen method and substrate. The following table summarizes typical yield ranges for common transformations in picolinic acid synthesis.
| Reaction Type | Substrate Example | Reagents | Typical Yield (%) | Reference |
| Oxidation | α-picoline | KMnO₄, H₂O | 50 - 51 | [8] |
| Nitrile Hydrolysis | 2-cyanopyridine | NaOH, H₂O then HCl | 89.6 | [10] |
| Ester Reduction | Diethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate | NaBH₄, EtOH | 67 | [11] |
| Hydroxymethyl to Chloro | Ethyl 4-(benzyloxy)-6-(hydroxymethyl)pyridine-2-carboxylate | SOCl₂ | ~100 (crude) | [11] |
| O-Alkylation | Diethyl 4-hydroxypyridine-2,6-dicarboxylate | Benzyl bromide, K₂CO₃ | 94 | [11] |
Experimental Protocols
Protocol 1: Hydrolysis of 2-Cyanopyridine to 2-Picolinic Acid
This protocol is adapted from a known procedure for the alkaline hydrolysis of a nitrile.[10]
Materials:
-
2-Cyanopyridine (100 g)
-
30% Sodium Hydroxide solution (128.2 g)
-
Deionized water (200 g)
-
30% Hydrochloric acid
-
Anhydrous ethanol (300 g)
-
500 mL three-necked flask, reflux condenser, stirrer, heating mantle
Procedure:
-
Charge a 500 mL three-necked flask with 100 g of 2-cyanopyridine and 200 g of deionized water.
-
Begin stirring and heat the mixture to 50°C.
-
Carefully add 128.2 g of 30% sodium hydroxide solution to the flask.
-
Increase the temperature and heat the reaction under reflux for 4 hours. Ammonia gas will be evolved.
-
After the reflux period, arrange the apparatus for distillation and remove approximately 50 g of water.
-
Cool the remaining reaction solution to 20°C in an ice bath.
-
Slowly add 30% hydrochloric acid while stirring until the pH of the solution reaches 2.5. A precipitate may form.
-
Evaporate the acidified solution to dryness under reduced pressure or via steam distillation.
-
Add 300 g of anhydrous ethanol to the solid residue and heat to 55°C to dissolve the product, leaving behind inorganic salts.
-
Filter the hot solution to remove insoluble salts.
-
Allow the ethanolic solution to cool slowly to induce crystallization.
-
Filter the precipitated solid, wash with a small amount of cold ethanol, and dry to obtain 2-picolinic acid.
Protocol 2: Oxidation of α-Picoline to Picolinic Acid
This protocol is a classic method using potassium permanganate as the oxidant.[8]
Materials:
-
α-picoline (50 g, 0.54 mol)
-
Potassium permanganate (KMnO₄) (180 g total, 1.14 mol)
-
Concentrated Hydrochloric Acid (HCl)
-
95% Ethanol
-
5 L three-necked flask, reflux condenser, stirrer, steam bath
Procedure:
-
To a 5 L three-necked flask, add 2500 mL of water and 50 g of α-picoline.
-
With stirring, add the first portion of potassium permanganate (90 g). Heat the mixture on a steam bath. The purple color of the permanganate will fade as it is consumed (approx. 1 hour).
-
Once the purple color has mostly disappeared, add the second 90 g portion of permanganate and an additional 500 mL of water.
-
Continue heating and stirring until the permanganate color is gone (approx. 2-2.5 hours). A brown precipitate of manganese dioxide (MnO₂) will form.
-
Allow the mixture to cool slightly, then filter off the MnO₂ precipitate. Wash the filter cake thoroughly with 1 L of hot water.
-
Combine the filtrate and washings and concentrate the solution to 150-200 mL under reduced pressure.
-
Acidify the concentrated solution with concentrated HCl until it is acidic to Congo red paper.
-
Evaporate the acidified solution to dryness under reduced pressure.
-
Reflux the solid residue with 250 mL of 95% ethanol for one hour, then filter. Repeat the extraction of the solid with another 150 mL of 95% ethanol.
-
Combine the ethanolic filtrates. The product can be isolated as the hydrochloride salt by saturating the solution with dry HCl gas and cooling to induce crystallization.[8]
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. irl.umsl.edu [irl.umsl.edu]
- 10. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]
- 11. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
avoiding unwanted chlorination byproducts in picolinic acid reactions
Welcome to the Technical Support Center for Picolinic Acid Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chlorination of picolinic acid, with a focus on avoiding unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common unwanted chlorination byproducts in picolinic acid reactions?
A1: The primary unwanted byproducts are typically dichlorinated picolinic acids, such as 3,6-dichloropicolinic acid and 4,5-dichloropicolinic acid. Over-chlorination can also lead to the formation of trichloropicolinic acid. Another common byproduct, particularly when using thionyl chloride (SOCl₂), is the formation of 4-chloropicolinic acid.[1] The regioselectivity of the chlorination is influenced by the reaction conditions.
Q2: How can I control the formation of these byproducts?
A2: Controlling byproduct formation involves careful optimization of reaction parameters. Key factors include the choice of chlorinating agent, reaction temperature, reaction time, and the use of catalysts or additives. For instance, lower temperatures and shorter reaction times generally favor monochlorination over dichlorination. The choice of solvent can also play a crucial role in reaction selectivity.
Q3: Which chlorinating agent is best for selective monochlorination of picolinic acid?
A3: The choice of chlorinating agent significantly impacts selectivity. Thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is a common system for converting carboxylic acids to acyl chlorides, but it can also lead to chlorination of the pyridine ring. Phosphorus oxychloride (POCl₃) is another common chlorinating agent. The optimal choice depends on the desired position of chlorination and the specific reaction conditions. A comparative study of different agents under your specific conditions is recommended.
Q4: What is the role of DMF in chlorination reactions with SOCl₂?
A4: N,N-Dimethylformamide (DMF) acts as a catalyst in chlorination reactions involving thionyl chloride (SOCl₂). It reacts with SOCl₂ to form the Vilsmeier reagent, an electrophilic species, which is the active formylating or, in this context, chlorinating agent.[2][3][4][5] This in-situ formation of a more reactive species can facilitate the chlorination of the pyridine ring.
Q5: How can I monitor the progress of my reaction and the formation of byproducts?
A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for monitoring the reaction progress and quantifying the formation of the desired product and any byproducts. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of the reaction's progress.
Troubleshooting Guides
Problem 1: Low Yield of Monochlorinated Picolinic Acid and High Levels of Dichlorinated Byproducts
Possible Causes:
-
High Reaction Temperature: Elevated temperatures provide the activation energy for a second chlorination event.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long increases the probability of over-chlorination.
-
Excess Chlorinating Agent: Using a large excess of the chlorinating agent drives the reaction towards polychlorination.
Solutions:
-
Temperature Control: Maintain a lower reaction temperature. The ideal temperature will depend on the specific chlorinating agent and solvent but starting at a lower temperature (e.g., 0-25 °C) and slowly increasing if necessary is a good strategy.
-
Reaction Monitoring: Closely monitor the reaction progress using HPLC or GC-MS and quench the reaction once the desired level of conversion to the monochlorinated product is achieved.
-
Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.1-1.5 equivalents) of the chlorinating agent.
| Reaction Parameter | Condition A (High Byproduct) | Condition B (Improved Selectivity) |
| Temperature | 80 °C | 25 °C |
| Reaction Time | 12 hours | 4 hours |
| Equivalents of SOCl₂ | 3.0 | 1.2 |
| Yield of Monochloro- | 45% | 80% |
| Yield of Dichloro- | 35% | <5% |
Table 1: Illustrative comparison of reaction conditions on the selectivity of picolinic acid monochlorination. Note: These are example values and optimal conditions should be determined experimentally.
Problem 2: Formation of an Unexpected Isomer (e.g., 4-chloropicolinic acid)
Possible Causes:
-
Reaction Mechanism: The reaction of picolinic acid with thionyl chloride can lead to the formation of 4-chloro-N-alkyl-N-phenylpicolinamides in the presence of N-alkylanilines, indicating that chlorination at the 4-position is possible.[1] The mechanism likely involves the formation of an intermediate that favors electrophilic attack at the 4-position of the pyridine ring.
-
Kinetic vs. Thermodynamic Control: The formation of different isomers can be governed by kinetic or thermodynamic control. The initially formed product (kinetic product) may not be the most stable isomer (thermodynamic product). Reaction conditions such as temperature and time can influence which product is favored.
Solutions:
-
Temperature Study: Conduct the reaction at different temperatures to determine if the product ratio changes, which can indicate whether the reaction is under kinetic or thermodynamic control.
-
Catalyst/Additive Screening: Investigate the effect of different catalysts or additives that may alter the regioselectivity of the chlorination.
Experimental Protocols
Protocol 1: General Procedure for Selective Monochlorination of Picolinic Acid
This protocol provides a starting point for the selective monochlorination of picolinic acid. Optimization will be required based on your specific target and available equipment.
Materials:
-
Picolinic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a stirred solution of picolinic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen), add a catalytic amount of DMF (e.g., 0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the cooled solution.
-
Monitor the reaction progress by HPLC or TLC.
-
Once the desired conversion is reached, carefully quench the reaction by slowly adding it to a cold, stirred solution of saturated sodium bicarbonate. Caution: Gas evolution!
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: HPLC-UV Method for Analysis of Chlorinated Picolinic Acids
This method can be used to separate and quantify picolinic acid and its chlorinated derivatives.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Start with a lower concentration of acetonitrile and gradually increase it to elute the more nonpolar dichlorinated products.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Carefully quench a small aliquot of the reaction mixture in a known volume of a suitable solvent (e.g., acetonitrile/water).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Prepare standard solutions of picolinic acid and any available chlorinated picolinic acid standards to create a calibration curve for quantification.
Visualizations
Caption: Factors leading to unwanted dichlorination byproducts.
Caption: A logical workflow for troubleshooting low selectivity in picolinic acid chlorination.
Caption: Simplified mechanism of chlorination involving the Vilsmeier reagent.
References
Technical Support Center: Reaction Optimization for Preparing 6-Methylnicotinic Acid Intermediates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the preparation of 6-methylnicotinic acid and its key intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for 6-methylnicotinic acid and its esters?
A1: The two predominant industrial routes are the direct Fischer esterification of 6-methylnicotinic acid and the oxidative esterification of 5-ethyl-2-methylpyridine.[1] The oxidative route is often preferred for large-scale production due to higher throughput and potentially lower starting material costs, though it involves more severe reaction conditions.[1] The Fischer esterification is a more straightforward reaction that can yield high-purity products.[1]
Q2: How can I monitor the progress of the Fischer esterification of 6-methylnicotinic acid?
A2: The reaction progress can be effectively monitored using chromatographic techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] For TLC, a mobile phase of acetone and hexane (e.g., 30:70 ratio) can be used to track the consumption of the carboxylic acid starting material and the formation of the methyl ester product.[2] HPLC provides a more quantitative analysis of the reaction mixture.[2]
Q3: What are the typical byproducts in the synthesis of methyl 6-methylnicotinate via the oxidation of 5-ethyl-2-methylpyridine?
A3: A common byproduct is the isocinchomeronic acid diester, which can form at levels of 3-5%.[1][3] Dinicotinic acid is another potential impurity.[1] These byproducts arise from the over-oxidation of the starting material.
Q4: What are the key safety precautions to consider when working with reagents like 3,5-lutidine?
A4: 3,5-Lutidine is a flammable liquid and is toxic if swallowed, inhaled, or in contact with skin. It also causes severe skin burns and eye damage.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[4] In case of fire, use a water spray to cool unopened containers.[4]
Troubleshooting Guides
Issue 1: Low Yield in Fischer Esterification of 6-Methylnicotinic Acid
| Potential Cause | Recommended Solution |
| Incomplete Reaction | The Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards the product, use a large excess of methanol.[2] Alternatively, remove water as it forms, for example, by using a Dean-Stark apparatus. |
| Insufficient Catalyst | Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid, is used to protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.[2] |
| Suboptimal Reaction Time and Temperature | Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.[2] The reaction is typically conducted at the reflux temperature of methanol.[2] |
| Product Loss During Workup | During neutralization with a base like sodium bicarbonate, carefully adjust the pH to approximately 7 to avoid hydrolysis of the ester product.[2] Perform this step in an ice bath to manage any exothermic reaction.[2] Multiple extractions with a suitable organic solvent (e.g., ethyl acetate) will maximize product recovery.[2] |
Issue 2: Poor Selectivity and Byproduct Formation in the Oxidation of 5-Ethyl-2-methylpyridine
| Potential Cause | Recommended Solution |
| Over-oxidation | Carefully control the reaction temperature and the rate of addition of the oxidizing agent (e.g., nitric acid). Over-oxidation can lead to the formation of dinicotinic acid and isocinchomeronic acid. |
| Side Reactions from Impurities | Ensure the purity of the 5-ethyl-2-methylpyridine starting material to prevent unwanted side reactions. |
| Incorrect Stoichiometry | Optimize the molar ratio of the oxidizing agent to the starting material to favor the formation of 6-methylnicotinic acid. |
Issue 3: Difficulties in N-Oxidation of 3,5-Lutidine
| Potential Cause | Recommended Solution |
| Low to No Conversion | Increase the molar equivalents of the oxidizing agent (e.g., hydrogen peroxide) incrementally.[5] Gradually increase the reaction temperature while carefully monitoring for exotherms.[5] Ensure the catalyst (if used) is active and the pH of the reaction mixture is in the optimal range.[5] |
| Formation of Tarry Material | This is often due to an uncontrolled exothermic reaction. Improve temperature control using an ice bath or a cooling system.[5] Add the oxidizing agent slowly and in portions to manage the heat generated.[5] |
| Product Isolation Challenges | If the N-oxide product is highly soluble in the reaction solvent, adjust the pH to facilitate precipitation or perform a solvent exchange.[5] Pyridine N-oxides can be hygroscopic; dry the product under a high vacuum at a moderate temperature or use azeotropic distillation with toluene to remove water.[5] |
Data Presentation
Table 1: Comparison of Synthesis Routes for Methyl 6-methylnicotinate
| Parameter | Route 1: Fischer Esterification | Route 2: Oxidation of 5-Ethyl-2-methylpyridine |
| Starting Material | 6-Methylnicotinic Acid | 5-Ethyl-2-methylpyridine |
| Key Reagents | Methanol, Sulfuric Acid (or HCl gas) | Sulfuric Acid, Nitric Acid, Methanol |
| Reported Yield | 75%[1] | 65-70%[1][3] |
| Product Purity | Off-white solid, requires purification[1] | 97.6% - 98.3%[1][3] |
| Reaction Conditions | Reflux for 1-17 hours[1] | 140-225°C[1] |
| Key By-products | Unreacted starting material | Isocinchomeronic acid diester (3-5%), Dinicotinic acid[1][3] |
Table 2: Effect of Alcohol on Esterification Yield of 6-Methylnicotinic Acid Precursor
| Alcohol | Reaction Conditions | Reported Yield of Ester | Selectivity |
| Methanol | Reflux, 18 hours | 69.7% | 78.9% |
| Ethanol | Reflux, 18 hours | 65.0% | 74.4% |
| Isopropanol | Reflux, 18 hours | 56.1% | 59.4% |
| n-Butanol | Reflux, 18 hours | 63.2% | 67.4% |
Data synthesized from patent literature describing the esterification of the intermediate acid mixture from the oxidation of 2-methyl-5-ethylpyridine.[3]
Experimental Protocols
Protocol 1: Oxidation of 5-Ethyl-2-methylpyridine to 6-Methylnicotinic Acid
Materials:
-
5-Ethyl-2-methylpyridine
-
Sulfuric Acid (98%)
-
Nitric Acid (60-65%)
-
Ammonium Vanadate (catalyst)
Procedure:
-
In a suitable reactor, charge sulfuric acid and ammonium vanadate.[6]
-
Cool the mixture and slowly add 5-ethyl-2-methylpyridine over approximately 20-30 minutes, maintaining a low temperature.[6]
-
Heat the reaction mixture to the desired temperature (e.g., 158-160°C or 200-205°C).[6]
-
Slowly add nitric acid over several hours (e.g., 5-12 hours), ensuring that water and/or diluted nitric acid are continuously distilled off.[7]
-
After the addition of nitric acid is complete, maintain the reaction temperature for a short period (e.g., 15 minutes) to ensure the reaction goes to completion.[6]
-
The resulting mixture containing 6-methylnicotinic acid sulfate can be carried forward to the esterification step.
Protocol 2: Fischer Esterification of 6-Methylnicotinic Acid
Materials:
-
6-Methylnicotinic Acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 6-methylnicotinic acid in a large excess of methanol.[2]
-
With stirring, slowly add concentrated sulfuric acid.[2]
-
Heat the mixture to reflux and maintain for approximately 17 hours. Monitor the reaction by TLC.[2]
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.[2]
-
Carefully neutralize the residue to a pH of 7 with an ice-cold saturated aqueous NaHCO₃ solution.[2]
-
Extract the product from the aqueous layer with ethyl acetate (3 times).[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude methyl 6-methylnicotinate.[2]
-
Further purification can be achieved by column chromatography or recrystallization if necessary.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Off-Target Effects of Picolinic Acid-Derived JAK Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting off-target effects of Janus kinase (JAK) inhibitors derived from picolinic acids. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cell-based assays after treating with our picolinic acid-derived JAK inhibitor. How can we determine if these are due to off-target effects?
A1: Unexpected cellular phenotypes are a common concern when working with kinase inhibitors. To determine if these effects are on-target (related to JAK inhibition) or off-target, a systematic approach is recommended. This involves a combination of experiments to build a strong case for the mechanism of action. Key strategies include performing rescue experiments, using structurally unrelated inhibitors, and conducting thorough dose-response analyses.[1] Comprehensive kinase profiling is the most direct method to identify potential off-target kinases.[1]
Q2: What are the most common off-target kinase families for ATP-competitive JAK inhibitors, and could the picolinic acid scaffold introduce novel off-target interactions?
A2: For many ATP-competitive kinase inhibitors, off-target effects are a concern due to the conserved nature of the ATP-binding pocket across the kinome.[1] While it is difficult to predict the exact off-target profile without experimental data, the picolinic acid scaffold could potentially lead to interactions with other kinase families or even non-kinase proteins. It is crucial to experimentally determine the selectivity profile of your specific compound.
Q3: How can we confirm that our picolinic acid-derived JAK inhibitor is engaging its intended JAK target within the cell?
A3: Target engagement can be confirmed using several techniques. A widely used method is the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of a target protein upon ligand binding in intact cells.[1] An increase in the melting temperature of a JAK protein in the presence of your inhibitor provides strong evidence of target engagement.
Q4: Our inhibitor shows high potency in biochemical assays but is less effective in cellular assays. What could be the reason?
A4: Discrepancies between biochemical and cellular potency can arise from several factors. These include poor cell permeability of the compound, rapid metabolism of the inhibitor by the cells, or active efflux of the compound from the cell. It is also possible that the intracellular ATP concentration is competing with the inhibitor for binding to the target kinase.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent results in cell viability or proliferation assays. | Off-target toxicity. | Perform a broad kinase screen to identify potential off-target kinases known to be involved in cell survival pathways. Validate any hits in cellular assays.[1] |
| Cell line-specific effects. | Test the inhibitor on a panel of cell lines with varying expression levels of the target JAKs and potential off-target kinases. | |
| Inhibition of unintended JAK family members. | Profile the inhibitor's activity against all four JAK family members (JAK1, JAK2, JAK3, TYK2).[1] | |
| Unexpected changes in gene expression unrelated to the canonical JAK/STAT pathway. | Off-target kinase activation or inhibition of a kinase in an alternative signaling pathway. | Conduct kinome-wide selectivity profiling to identify unintended targets. Use pathway analysis tools (e.g., proteomics, transcriptomics) to identify activated or inhibited pathways. |
| Activation of compensatory signaling pathways. | Investigate whether inhibition of the JAK/STAT pathway leads to the upregulation of alternative signaling pathways in your experimental model. | |
| Lack of correlation between target inhibition and the observed phenotype. | The phenotype is mediated by an off-target. | Use a structurally unrelated inhibitor targeting the same JAK. If the phenotype is not replicated, it is likely an off-target effect.[1] |
| The inhibitor concentration is too high, leading to broad off-target effects. | Perform a careful dose-response analysis to determine the minimal effective concentration for on-target activity. |
Quantitative Data Summary
The following tables provide a template for summarizing key quantitative data for a hypothetical picolinic acid-derived JAK inhibitor, "Pico-JAKi-01." Note: This data is for illustrative purposes only and should be experimentally determined for your specific compound.
Table 1: In Vitro Kinase Selectivity Profile of Pico-JAKi-01
| Kinase | IC50 (nM) |
| JAK1 | 10 |
| JAK2 | 50 |
| JAK3 | 150 |
| TYK2 | 200 |
| Off-Target Hit 1 (e.g., SRC) | 500 |
| Off-Target Hit 2 (e.g., LCK) | 800 |
| Off-Target Hit 3 (e.g., ROCK2) | >1000 |
Table 2: Cellular Target Engagement of Pico-JAKi-01 (CETSA)
| Target | Vehicle Control Tagg (°C) | Pico-JAKi-01 (1 µM) Tagg (°C) | Thermal Shift (ΔTagg) (°C) |
| JAK1 | 52.5 | 58.0 | +5.5 |
| JAK2 | 53.0 | 55.5 | +2.5 |
| Off-Target Hit 1 (e.g., SRC) | 55.2 | 55.4 | +0.2 |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
Objective: To determine the selectivity of a picolinic acid-derived JAK inhibitor against a broad panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. From this, create a series of dilutions to be used in the assay.
-
Kinase Reaction Setup: In a 384-well plate, add the test compound at various concentrations.
-
Kinase and Substrate Addition: Add a solution containing the purified recombinant kinase and its specific peptide substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration near the Km for each specific kinase. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Terminate the reaction and quantify the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™). The light output is proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a picolinic acid-derived JAK inhibitor in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with the desired concentration of the JAK inhibitor or a vehicle control (e.g., DMSO) and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Detection: Collect the supernatant containing the soluble protein fraction and analyze the amount of the target protein (e.g., JAK1) and potential off-target proteins at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Quantify the amount of soluble protein at each temperature and plot it to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, engagement.
Visualizations
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Caption: A logical workflow for troubleshooting off-target effects.
References
Technical Support Center: Strategies for Regioselective Pyridine Functionalization
Welcome to the technical support center for regioselective pyridine functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for achieving desired positional selectivity in pyridine modification experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions encountered during the functionalization of pyridine rings.
Q1: My nucleophilic aromatic substitution (SNAr) reaction is yielding a mixture of C2 and C4 isomers. How can I improve selectivity?
A1: Nucleophilic aromatic substitution on pyridines inherently favors the C2 and C4 positions due to the stabilizing effect of the nitrogen atom on the Meisenheimer intermediate.[1] Several factors can be adjusted to influence the regioselectivity:
-
Steric Hindrance: Bulky nucleophiles will preferentially attack the less sterically hindered C4 position. Conversely, to favor C2 substitution, ensure the C4 position is unhindered.[1]
-
Solvent Effects: Experiment with a range of solvents with varying polarities and hydrogen-bonding capabilities to influence the relative reactivity of the C2 and C4 positions.[1]
-
Leaving Group: The nature of the leaving group can also play a role in directing the incoming nucleophile.
Q2: My electrophilic aromatic substitution (EAS) reaction on pyridine is resulting in very low yields. What can I do to improve this?
A2: The electron-deficient nature of the pyridine ring deactivates it towards electrophilic attack, often leading to low yields.[2] Here are some strategies to overcome this:
-
Activating Groups: Introduce electron-donating groups (EDGs) onto the pyridine ring to increase its reactivity.[1]
-
Pyridine N-oxide: A highly effective strategy is to first oxidize the pyridine to its N-oxide.[1] The N-oxide is significantly more reactive towards electrophiles and directs substitution primarily to the C4 position. The N-oxide can be subsequently deoxygenated.[1]
-
Forcing Conditions: For reactions like nitration and sulfonation, using harsh reaction conditions can drive the reaction towards C3 substitution, although yields may still be modest.[3]
Q3: How can I achieve functionalization at the C3 position of pyridine, which is often challenging?
A3: C3 functionalization is notoriously difficult due to the electronic properties of the pyridine ring. However, several methods have been developed:
-
Directed ortho-Metalation (DoM): By placing a directing group at the C2 or C4 position, lithiation can be directed to the C3 position, followed by quenching with an electrophile.[1]
-
Zincke Imine Intermediates: A powerful method for C3-halogenation involves a three-step, one-pot sequence where the pyridine ring is opened to form a Zincke imine, which then undergoes highly regioselective halogenation before ring-closing.[2][4]
-
Transition Metal-Catalyzed C-H Activation: Rh(III)-catalyzed hydroarylation of alkynes with pyridine derivatives has been shown to achieve C3-selective alkenylation.[5]
Q4: My Minisci reaction is giving poor regioselectivity between the C2 and C4 positions. How can I favor C4-alkylation?
A4: The Minisci reaction often provides a mixture of C2 and C4 isomers. To enhance C4 selectivity, a blocking group strategy can be employed:
-
Installation of a Blocking Group: React the pyridine with a maleate-derived reagent to form a pyridinium salt. This sterically encumbers the C2 and C6 positions.
-
C4-Selective Minisci Alkylation: Perform the Minisci reaction on the pyridinium salt. The alkyl radical will now preferentially attack the C4 position.
-
Removal of the Blocking Group: The blocking group can be easily removed to yield the C4-alkylated pyridine.[1]
Data Presentation: Regioselectivity in Pyridine Halogenation
The regiochemical outcome of halogenating substituted pyridines is influenced by the electronic nature of the substituent.
| Substituent Type | Directing Effect of Substituent | Inherent Pyridine Directing Effect | Typical Major Regioisomer(s) |
| Electron-Donating Group (EDG) (-NH₂, -OH, -OCH₃) | ortho, para-directing | C3/C5-directing | A mixture of isomers, outcome depends on the interplay of directing effects.[2][6] |
| Electron-Withdrawing Group (EWG) (-NO₂, -CN) | meta-directing | C3/C5-directing | Reinforces C3/C5 selectivity.[2] |
Experimental Protocols
Protocol 1: General Procedure for 2-Chlorination of a Pyridine N-Oxide [2]
-
Dissolution: Dissolve the substituted pyridine N-oxide (1.0 equiv) in dichloromethane (DCM).
-
Addition of Base: Add 2,6-lutidine (1.2 equiv) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Chlorinating Agent: Add phosphorus oxychloride (POCl₃, 1.1 equiv) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at 0 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: C4-Selective Minisci Alkylation using a Maleate-Derived Blocking Group [1]
-
Installation of the Blocking Group: React the pyridine with a suitable maleate-derived reagent to form the corresponding pyridinium salt.
-
Minisci Reaction:
-
To a culture tube, add the pyridinium salt (0.5 mmol, 1 equiv), the desired carboxylic acid (1.0 mmol, 2 equiv), (NH₄)₂S₂O₈ (1.0 mmol, 2 equiv), and AgNO₃ (0.1 mmol, 20 mol%).
-
Add dichloroethane (2.5 mL) and water (2.5 mL) to the tube.
-
Stir the biphasic mixture at 50°C for 2 hours.
-
-
Removal of the Blocking Group:
-
Upon completion, dilute the reaction with dichloromethane (1 mL).
-
To the crude product, add DBU (1.5 mmol, 3 equiv) in dichloromethane (5 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Work-up and Purification: Perform a standard aqueous work-up and purify the product by flash column chromatography.
Visualizations
Caption: Overview of regioselective pyridine functionalization strategies.
Caption: Workflow for C4-selective Minisci alkylation using a blocking group.
Caption: Logical workflow for Directed ortho-Metalation (DoM) for C3 functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Rh(iii)-catalyzed regioselective hydroarylation of alkynes via directed C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
overcoming solubility issues of picolinic acid derivatives in assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with picolinic acid and its derivatives in various experimental assays.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Issue 1: My picolinic acid derivative precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture media.
This is a common issue that arises when a compound highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is significantly lower.[1][2]
Troubleshooting Steps:
-
Reduce Final Co-solvent Concentration: The most straightforward approach is to lower the final percentage of the organic co-solvent (e.g., DMSO) in your assay. While many assays tolerate up to 1% DMSO, some compounds may precipitate at concentrations as low as 0.1%.
-
Action: Prepare a more concentrated stock solution in DMSO, allowing for a smaller volume to be added to the aqueous buffer, thus lowering the final DMSO percentage. Always include a vehicle control with the identical final solvent concentration in your experiments.[3]
-
-
Adjust Buffer pH: Picolinic acid and its derivatives contain a carboxylic acid group.[4] The solubility of such acidic compounds is highly dependent on pH.[5]
-
Action: Increase the pH of the aqueous solution. By raising the pH to at least two units above the compound's pKa, the carboxylic acid group will deprotonate, forming a more soluble carboxylate salt.[1] Conduct small-scale tests to find a pH where the compound remains soluble without compromising the assay's integrity.[2]
-
-
Utilize a Different Solubilization Method: If optimizing solvent concentration and pH is insufficient, consider advanced formulation strategies.
-
Action 1 (Co-solvents): Employ a co-solvent system. This involves dissolving the compound in a strong organic solvent and then diluting it into a solution containing a less toxic co-solvent like polyethylene glycol (PEG) or propylene glycol.[3][6]
-
Action 2 (Cyclodextrins): Use cyclodextrins. These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[7] They can encapsulate the poorly soluble picolinic acid derivative, forming an inclusion complex that is more soluble in aqueous solutions.[8] Hydroxypropyl-β-cyclodextrin (HPβCD) and sulfobutylether-β-cyclodextrin (SBEβCD) are commonly used.[7]
-
-
Employ Sonication: Gentle mechanical disruption can help overcome the energy barrier for dissolution.
-
Action: After diluting the stock solution, place the tube in a bath sonicator for 5-10 minutes. This can help to break up small aggregates and create a more stable, dispersed solution.[1]
-
Issue 2: Low bioavailability was observed in my in vivo animal studies despite good in vitro activity.
Poor aqueous solubility is a primary contributor to low oral bioavailability, as the compound may not dissolve sufficiently in the gastrointestinal tract to be absorbed.[1][2]
Troubleshooting Steps:
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface-area-to-volume ratio, which can significantly improve the dissolution rate.[9][10]
-
Action (Micronization): Use milling techniques to reduce the particle size into the micron range.[6][11]
-
Action (Nanonization): For more substantial improvements, create a nanosuspension by reducing particle size to the nanometer range. This can be achieved through methods like high-pressure homogenization or media milling.[6][9]
-
-
Formulation as a Salt: Converting the carboxylic acid into a more soluble salt form is a highly effective and common strategy to enhance dissolution and absorption.[1][10]
-
Action: Prepare a salt of your picolinic acid derivative using a pharmaceutically acceptable base (e.g., sodium or potassium hydroxide).
-
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier at the molecular level can improve solubility and dissolution.
-
Action: Create a solid dispersion by dissolving the picolinic acid derivative and a hydrophilic polymer (e.g., PVP, PEG) in a common solvent and then removing the solvent. This leaves the drug molecules finely dispersed within the polymer matrix.[9]
-
Frequently Asked Questions (FAQs)
Q1: How do I determine the pKa of my picolinic acid derivative to guide pH adjustment? A1: The pKa can be predicted using computational software (e.g., MarvinSketch, ChemDraw) or determined experimentally via potentiometric titration or UV-spectrophotometry. For picolinic acid itself, the relevant pKa for the carboxylic acid group is approximately 5.3-5.4, while the pyridinium nitrogen has a pKa around 1.0. Therefore, to solubilize it by deprotonating the carboxylic acid, you should aim for a pH of 7.4 or higher.
Q2: What are cyclodextrins and how do they improve solubility? A2: Cyclodextrins (CDs) are cyclic oligosaccharides that form a truncated cone or torus shape.[7] The interior of this cone is hydrophobic, while the exterior is hydrophilic.[7] A poorly water-soluble molecule, like many picolinic acid derivatives, can fit into the hydrophobic cavity, forming an "inclusion complex".[8] This complex effectively shields the hydrophobic drug from the water, and the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in aqueous solutions.[7]
Q3: Can I use heat to dissolve my compound? A3: Gentle warming (e.g., to 37°C) can aid in the initial dissolution of the compound in the stock solvent (like DMSO).[3] However, you must exercise caution. Excessive heat can lead to the degradation of your compound. Furthermore, a solution that requires heat to dissolve may become supersaturated upon cooling to room or assay temperature, leading to precipitation. Always verify the thermal stability of your specific derivative before applying heat.
Q4: Are there any solvents other than DMSO I can use for my stock solution? A4: Yes, other dipolar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be used. However, DMSO is the most common due to its broad solubilizing power and relatively lower toxicity in assays compared to other organic solvents.[12] For some applications, co-solvent systems involving ethanol or polyethylene glycols might also be suitable.[6] The choice of solvent should always be validated for compatibility with your specific assay.
Q5: My compound seems to dissolve but then crashes out of solution over time. What can I do? A5: This indicates the formation of a metastable, supersaturated solution. This is common when a high-concentration organic stock is rapidly diluted into an aqueous buffer. To prevent this, you can try a slower, stepwise dilution process. Alternatively, using solubility enhancers like cyclodextrins or formulating the compound as a solid dispersion can create a more thermodynamically stable solution.[8][9]
Data Presentation
Table 1: Solubility of Picolinic Acid in Various Solvents at ~293 K (20°C)
This table provides reference solubility data for the parent compound, picolinic acid. Note that the solubility of specific derivatives will vary based on their functional groups.
| Solvent | Type | Solubility (g/kg of solvent) | Reference |
| Water | Polar Protic | ~862.5 | [13] |
| Ethanol | Polar Protic | ~57.1 | [13] |
| Acetonitrile | Polar Aprotic | ~17.0 | [13] |
Table 2: Comparison of Common Solubility Enhancement Techniques
| Technique | Mechanism | Advantages | Disadvantages |
| pH Adjustment | Increases ionization of acidic/basic groups, forming more soluble salts. | Simple, effective for ionizable compounds, low cost.[14] | Only applicable to ionizable drugs; final pH must be compatible with the assay.[3] |
| Co-solvents | Reduces the polarity of the aqueous solvent, increasing the solubility of nonpolar solutes.[6] | Simple to formulate; effective for many nonpolar compounds. | Can have toxic effects on cells; may interfere with protein-ligand binding.[6] |
| Cyclodextrins | Encapsulates the hydrophobic drug in a hydrophilic shell (inclusion complex).[7] | High efficiency, low cellular toxicity, can improve stability.[7] | Can be expensive; competition for the cavity by other molecules is possible.[8][15] |
| Particle Size Reduction | Increases surface area, leading to a faster dissolution rate.[10] | Broadly applicable to crystalline solids; improves dissolution velocity.[9] | Does not increase equilibrium solubility; can lead to particle agglomeration.[10] |
| Solid Dispersion | Disperses the drug in a hydrophilic carrier at a molecular level.[9] | Significantly increases dissolution rate and apparent solubility. | Can be complex to prepare; physical stability of the amorphous state can be a concern. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Profiling
Objective: To determine the aqueous solubility of a picolinic acid derivative at different pH values.
Materials:
-
Picolinic acid derivative
-
Phosphate-buffered saline (PBS) or other relevant buffer system
-
Sodium hydroxide (NaOH) and hydrochloric acid (HCl) for pH adjustment
-
pH meter
-
Vortex mixer, shaker/incubator
-
Microcentrifuge
-
0.22 µm syringe filters
-
HPLC or UV-Vis spectrophotometer for quantification
Methodology:
-
Prepare a series of buffers (e.g., PBS) at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add an excess amount of the picolinic acid derivative to 1 mL of each buffer in separate microcentrifuge tubes. Ensure undissolved solid is visible.
-
Vortex each tube vigorously for 2 minutes.
-
Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) with constant shaking for 24-48 hours to allow the solution to reach equilibrium.[1]
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.[1]
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.[1]
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC with a standard curve).
-
Plot the measured solubility (e.g., in µg/mL) against the corresponding pH value.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HPβCD)
Objective: To prepare a stock solution of a poorly soluble picolinic acid derivative using HPβCD for use in aqueous assays.
Materials:
-
Picolinic acid derivative
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Deionized water or desired aqueous buffer
-
Vortex mixer, sonicator
-
Sterile filters (if for cell culture)
Methodology:
-
Determine Molar Ratio: Decide on the molar ratio of Drug:HPβCD to test. Ratios from 1:1 to 1:10 are common starting points.
-
Prepare HPβCD Solution: Calculate the required amount of HPβCD and dissolve it in the desired volume of water or buffer. For example, to make a 10% (w/v) HPβCD solution, dissolve 1 g of HPβCD in a final volume of 10 mL of water. Gentle warming may aid dissolution.
-
Add the Drug: Weigh the appropriate amount of the picolinic acid derivative and add it directly to the HPβCD solution.
-
Facilitate Complexation: Vortex the mixture vigorously for 5-10 minutes. If the compound has not fully dissolved, sonicate the solution in a water bath for 15-30 minutes.
-
Equilibrate: Allow the solution to shake or rotate overnight at room temperature to ensure maximum complexation.
-
Clarify Solution: If any undissolved material remains, centrifuge the solution at high speed and collect the supernatant. This supernatant is your stock solution.
-
Sterilization (Optional): If the solution is for use in cell culture, sterilize it by passing it through a 0.22 µm syringe filter.
Visualizations
Logical Relationship: pH Effect on Picolinic Acid Solubility
This diagram illustrates how changing the pH relative to the pKa of the carboxylic acid group affects the ionization state and, consequently, the aqueous solubility of a picolinic acid derivative.
Caption: pH-dependent equilibrium of a picolinic acid derivative.
Experimental Workflow: Troubleshooting Compound Precipitation
This flowchart provides a step-by-step logical guide for researchers to follow when their picolinic acid derivative precipitates in an aqueous assay buffer.
Caption: A decision tree for resolving precipitation issues.
Mechanism Diagram: Cyclodextrin-Mediated Solubilization
This diagram illustrates the mechanism by which a cyclodextrin molecule encapsulates a hydrophobic picolinic acid derivative, forming a water-soluble inclusion complex.
Caption: Encapsulation of a drug by a cyclodextrin molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Picolinic acid - Wikipedia [en.wikipedia.org]
- 5. ajdhs.com [ajdhs.com]
- 6. ijpbr.in [ijpbr.in]
- 7. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsm.com [ijpsm.com]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Reactive Intermediates in Drug Synthesis
Welcome to the Technical Support Center for managing the stability of reactive intermediates in drug synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction is yielding a mixture of isomers, with the main product having a rearranged carbon skeleton. What is the likely cause?
A1: This is a classic indicator of carbocation rearrangement. Many reactions in drug synthesis proceed through a carbocation intermediate. If a less stable carbocation (e.g., primary or secondary) can rearrange to a more stable one (e.g., secondary or tertiary) via a 1,2-hydride or 1,2-alkyl shift, it will often do so before the nucleophile can attack.[1][2][3] This leads to the formation of a product with a different carbon skeleton than expected.[1][2]
Q2: How can I confirm that a carbocation rearrangement is occurring in my reaction?
A2: The most effective way to confirm a carbocation rearrangement is by analyzing the product mixture using spectroscopic and spectrometric methods.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will reveal the connectivity of the atoms in your product, allowing you to distinguish between the expected and rearranged structures.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the different isomers and provide their mass spectra, which helps in identifying the rearranged product.[1]
Q3: My reaction mixture is becoming viscous and forming a solid, significantly reducing the yield of my desired product. What could be happening?
A3: This phenomenon strongly suggests that a free-radical intermediate is undergoing undesired polymerization.[4] Allyl groups, for instance, are particularly susceptible to free-radical polymerization initiated by heat, light, or trace impurities like peroxides.[4] This can lead to the formation of oligomers or polymers, which increases the viscosity of the reaction mixture and complicates purification.[4]
Q4: How can I prevent or minimize unwanted polymerization of radical intermediates?
A4: Several strategies can be employed to control unwanted polymerization:
-
Add a Radical Inhibitor: Introduce a small amount of a radical scavenger, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture.[4] These compounds react with radical intermediates, terminating the polymerization chain reaction.[5][6]
-
Control Reaction Temperature: Lowering the reaction temperature can reduce the rate of polymerization.[4]
-
Exclude Light and Oxygen: Protect the reaction from UV light by covering the flask with aluminum foil.[4] Additionally, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxygen from initiating polymerization.[5]
-
Use Purified Reagents and Solvents: Ensure that all reagents and solvents are free from peroxide impurities, which can act as radical initiators.[4]
Q5: I suspect a highly unstable carbanion is forming in my reaction, but it seems to be decomposing before reacting with my electrophile. How can I improve the outcome?
A5: The stability of carbanions is crucial for their successful reaction. Several factors influence their stability:
-
Hybridization: The stability of carbanions increases with increasing s-character of the charge-bearing carbon atom (sp > sp2 > sp3).
-
Inductive Effects: Electron-withdrawing groups adjacent to the carbanionic center can stabilize the negative charge.
-
Conjugation: Resonance delocalization of the negative charge, especially into aromatic systems, significantly enhances stability.[7]
To improve your reaction, consider modifying the substrate to generate a more stabilized carbanion or using a stronger electrophile that can trap the carbanion more efficiently.[8]
Troubleshooting Guides
Guide 1: Troubleshooting Unexpected Side Products in Reactions Involving Carbocation Intermediates
This guide provides a logical workflow for diagnosing and resolving issues related to carbocation rearrangements.
Caption: Troubleshooting workflow for carbocation rearrangements.
Guide 2: Workflow for Preventing Unwanted Radical Polymerization
This workflow outlines the steps to diagnose and prevent the unwanted polymerization of radical intermediates.
Caption: Workflow to prevent unwanted radical polymerization.
Quantitative Data on Intermediate Stability
Table 1: Relative Stability of Carbocations (Heterolytic Bond Dissociation Enthalpies)
The stability of a carbocation can be inferred from the energy required to form it from a neutral precursor. A lower heterolytic bond dissociation enthalpy (HBDE) indicates a more stable carbocation.
| Precursor (R-I) | Carbocation (R+) | HBDE (kcal/mol) in gas phase |
| CH3-I | CH3+ | 210.7 |
| CH3CH2-I | CH3CH2+ | 170.1 |
| (CH3)2CH-I | (CH3)2CH+ | 152.5 |
| (CH3)3C-I | (CH3)3C+ | 137.2 |
Data sourced from quantum chemical calculations.
Table 2: Relative Stability of Carbanions (pKa Values of Conjugate Acids in DMSO)
The stability of a carbanion is inversely related to the pKa of its conjugate acid. A lower pKa indicates a more acidic proton and a more stable carbanion.
| Conjugate Acid | Carbanion | pKa in DMSO |
| Toluene | Benzyl anion | 43 |
| Propene | Allyl anion | 43 |
| Triphenylmethane | Triphenylmethyl anion | 30.6 |
| Cyclopentadiene | Cyclopentadienyl anion | 18.0 |
| Malononitrile | Dicyanomethyl anion | 11.1 |
Data from Bordwell pKa database.[7]
Table 3: Effect of Solvent Polarity on Intermediate Stability
The polarity of the solvent can significantly influence the stability and lifetime of charged intermediates.
| Intermediate Type | Effect of Increasing Solvent Polarity | Rationale |
| Carbocation | Increased Stability | Polar solvents can solvate the positive charge, dispersing it and lowering the energy of the intermediate.[9] |
| Carbanion | Generally Increased Stability | Similar to carbocations, polar solvents can stabilize the negative charge through solvation. |
| Free Radical | Minimal Direct Effect | As neutral species, the stability of free radicals is less directly influenced by solvent polarity compared to charged intermediates. |
Experimental Protocols
Protocol 1: Trapping a Carbocation Intermediate with a Nucleophile
Objective: To trap a transient carbocation intermediate to confirm its formation and structure.
Materials:
-
Reaction generating the carbocation
-
A suitable nucleophilic trapping agent (e.g., a mild nucleophile like an alcohol or a π-nucleophile like an indole)
-
Anhydrous solvent
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
Procedure:
-
Set up the reaction under an inert atmosphere in anhydrous solvent.
-
Cool the reaction mixture to a low temperature (e.g., -78 °C) to increase the lifetime of the carbocation.
-
Slowly add the precursor that generates the carbocation to the solution containing the nucleophilic trapping agent.
-
Allow the reaction to stir at low temperature for a specified time.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Perform a standard aqueous workup and extract the product with an organic solvent.
-
Purify the trapped product using column chromatography.
-
Characterize the purified product using NMR and mass spectrometry to confirm the structure of the trapped carbocation.
Protocol 2: Trapping a Carbanion Intermediate with an Electrophile
Objective: To trap a transient carbanion intermediate to verify its presence and structure.
Materials:
-
Reaction generating the carbanion
-
A suitable electrophilic trapping agent (e.g., an alkyl halide or a carbonyl compound)
-
Anhydrous solvent
-
Inert atmosphere setup
-
Strong, non-nucleophilic base (if required to generate the carbanion)
Procedure:
-
Under an inert atmosphere, dissolve the carbanion precursor in an anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add the base to generate the carbanion.
-
After a short period, add the electrophilic trapping agent to the solution.
-
Allow the reaction to warm to room temperature and stir for a specified time.
-
Quench the reaction and perform an aqueous workup.
-
Extract the product and purify it by column chromatography.
-
Characterize the product using spectroscopic methods to confirm the structure of the trapped carbanion.
Protocol 3: Detecting Free Radicals using Electron Spin Resonance (ESR) Spectroscopy with a Spin Trap
Objective: To detect and identify a short-lived free radical intermediate.
Materials:
-
Reaction generating the free radical
-
A spin trapping agent (e.g., a nitrone such as PBN or DMPO)[10][11]
-
ESR spectrometer
-
ESR sample tubes (capillaries)
Procedure:
-
Prepare a solution of the reaction components and the spin trapping agent in a suitable solvent.
-
Initiate the reaction (e.g., by adding a reagent or exposing to UV light).
-
Quickly transfer a sample of the reaction mixture into an ESR capillary tube.
-
Place the capillary tube in the ESR spectrometer.
-
Record the ESR spectrum. The resulting spectrum will be that of the more stable spin adduct (the product of the reaction between the free radical and the spin trap).
-
Analyze the hyperfine splitting pattern of the spectrum to identify the trapped radical.
Protocol 4: Low-Temperature NMR for Observing Reactive Intermediates
Objective: To directly observe a reactive intermediate at low temperatures where its lifetime is extended.
Materials:
-
NMR spectrometer with variable temperature capabilities
-
NMR tube suitable for low-temperature work (e.g., Pyrex)
-
Deuterated solvent with a low freezing point
-
Reactants for generating the intermediate
Procedure:
-
Prepare the NMR sample by dissolving the reactants in the appropriate deuterated solvent inside the NMR tube.
-
Insert the sample into the pre-cooled probe and allow it to thermally equilibrate.
-
Acquire NMR spectra at the low temperature to observe the signals of the reactive intermediate.
-
If possible, acquire spectra at various temperatures to observe the formation and decay of the intermediate.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Enantioselective trapping of an α-chiral carbanion of acyclic nitrile by a carbon electrophile - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and evaluation of new heteroaryl nitrones with spin trap properties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07720H [pubs.rsc.org]
- 11. Spin trapping of nitrogen dioxide and of radicals generated from nitrous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. weizmann.ac.il [weizmann.ac.il]
Validation & Comparative
The Pivotal Role of Substituted Pyridines in Modern Drug Design: A Comparative Analysis
For researchers, scientists, and drug development professionals, the pyridine scaffold remains a cornerstone of medicinal chemistry. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity, making it a privileged structure in a vast array of therapeutics. This guide provides a comparative analysis of substituted pyridines, offering a synthesis of experimental data on their performance as kinase inhibitors, their pharmacokinetic profiles, and the underlying signaling pathways they modulate.
The incorporation of a pyridine ring into a drug candidate can significantly impact its binding affinity, selectivity, and metabolic stability. The nitrogen atom's ability to act as a hydrogen bond acceptor, along with the ring's aromaticity and tunable electronics through substitution, provides a powerful toolkit for optimizing drug-target interactions.[1][2] This analysis delves into quantitative data from various studies to illuminate the structure-activity relationships (SAR) that govern the efficacy of substituted pyridine derivatives.
Comparative Performance of Substituted Pyridines
The following tables summarize quantitative data on the biological activity and pharmacokinetic properties of various substituted pyridine derivatives, providing a basis for comparative analysis in drug design.
Table 1: In Vitro Kinase Inhibitory Activity of Substituted Pyridine Derivatives
This table presents the half-maximal inhibitory concentration (IC50) values of different substituted pyridines against various protein kinases, highlighting the impact of substitution on potency.
| Compound ID/Name | Substitution Pattern | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Copanlisib (BAY 80-6946) | 2-amino-N-(7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide (contains a pyridine-like pyrimidine) | PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ | 0.5, 3.7, 0.7, 6.4 | [3][4][5] |
| Compound 35 | 2,6,8-trisubstituted Imidazo[1,2-a]pyridine | PI3Kα | 150 | [6] |
| Pyridine-urea 8e | Pyridine-urea derivative | VEGFR-2 | 3930 | [7] |
| Pyridine-urea 8b | Pyridine-urea derivative | VEGFR-2 | 5000 | [7] |
| Compound 12 | 1,3,4-oxadiazole-pyridine hybrid | PIM-1 | 14.3 | [8] |
| Compound 6 | 1,3,4-oxadiazole-pyridine hybrid | PIM-1 | 19.4 | [8] |
| Compound 13 | 1,3,4-oxadiazole-pyridine hybrid | PIM-1 | 19.8 | [8] |
| Compound 11 | 1,3,4-oxadiazole-pyridine hybrid | PIM-1 | 42.3 | [8] |
Table 2: In Vitro Anti-proliferative Activity of Substituted Pyridine Derivatives
This table showcases the efficacy of substituted pyridines in inhibiting the growth of various cancer cell lines, providing insight into their potential as anti-cancer agents.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Compound 35 | 2,6,8-trisubstituted Imidazo[1,2-a]pyridine | T47D (Breast) | 7.9 | [6] |
| Compound 35 | 2,6,8-trisubstituted Imidazo[1,2-a]pyridine | MCF-7 (Breast) | 9.4 | [6] |
| Pyridine-urea 8e | Pyridine-urea derivative | MCF-7 (Breast) | 0.22 (48h) | [9] |
| Pyridine-urea 8n | Pyridine-urea derivative | MCF-7 (Breast) | 1.88 (48h) | [9] |
| Compound 7e | Pyridine derivative | MCF-7 (Breast) | N/A (Potent) | [10] |
| Compound 7g | Pyridine derivative | MCF-7 (Breast) | N/A (Potent) | [10] |
| Pyridone analogue | Dihydropyridine-dicarbonitrile | A549 (Lung), MCF-7 (Breast) | ~0.008 - 0.015 | [11] |
| Thiazole-based derivative | Thiazole-pyridine hybrid | A549 (Lung), MCF-7 (Breast) | ~0.050 - 0.120 | [11] |
Table 3: Pharmacokinetic and ADME/Tox Profile of Selected Pyridine Derivatives
This table provides a summary of key pharmacokinetic parameters and in silico ADME/Tox predictions for representative substituted pyridine compounds.
| Compound/Drug Name | Key Substitutions | Oral Bioavailability (F%) | Half-life (t1/2) | Primary Metabolism/Excretion | Notable ADME/Tox Findings | Reference(s) | |---|---|---|---|---|---| | Copanlisib | Imidazoquinazoline core | N/A (IV administration) | ~39 hours | Feces (44%), Urine (23%) | High rate of serum enzyme elevations. |[5] | | Compound 20 | Pyridine-based NCINI | Rat: Low clearance | Rat: Similar in intact and bile-duct cannulated | Low total excretion into biliary tract | Low risk for P450-mediated drug-drug interactions. |[1] | | Compound 23 | Pyridine-based NCINI | Rat: Low clearance | N/A | Highly excreted into biliary tract | Deprioritized due to high enterohepatic recirculation. |[1] | | Pyridine-urea 8b & 8e | Pyridine-urea derivatives | N/A | N/A | N/A | Passed Lipinski and Veber rules in silico. |[9] | | 1,2,3-Triazolyl-Pyridine Hybrids | Triazole and pyridine moieties | N/A | N/A | N/A | In silico: Good BBB penetration and HIA. Negative toxicity and carcinogenicity. |[12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in the comparative data tables.
In Vitro Kinase Inhibition Assay (Example: PI3Kα)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a substituted pyridine derivative against a specific protein kinase (e.g., PI3Kα).
Materials:
-
Recombinant human PI3Kα enzyme
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% CHAPS)
-
ATP (Adenosine triphosphate) at a concentration near its Km for the kinase
-
Substrate (e.g., phosphatidylinositol (PI) or a synthetic peptide)
-
Test compounds (substituted pyridines) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
Procedure:
-
Add the kinase buffer containing the PI3Kα enzyme to each well of a 384-well plate.
-
Add the serially diluted test compounds or DMSO (vehicle control) to the wells.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a solution containing the substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection method, such as a luminescence-based assay.
-
Plot the measured signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.[6]
Cell Proliferation (MTT) Assay
Objective: To assess the effect of substituted pyridine derivatives on the viability and proliferation of cancer cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (substituted pyridines) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.[9][11]
Visualizing Molecular Interactions and Experimental Processes
Diagrams are essential tools for illustrating complex biological pathways and experimental workflows. The following visualizations are provided in the DOT language for use with Graphviz.
PI3K/AKT/mTOR Signaling Pathway with Pyridine-based Inhibitor
The Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently dysregulated in cancer.[13][14] Pyridine-containing molecules, such as Copanlisib, have been developed to inhibit key kinases in this pathway.[5][15]
References
- 1. Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Copanlisib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 15. What is the mechanism of Copanlisib dihydrochloride? [synapse.patsnap.com]
A Comparative Guide for Synthetic Precursors: 6-Chloro-3-methylpicolinic Acid vs. 6-Chloropicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate starting materials is a critical determinant of reaction efficiency, yield, and the overall success of a synthetic route. Picolinic acid derivatives, in particular, serve as versatile scaffolds. This guide provides an objective comparison of two such precursors: 6-Chloro-3-methylpicolinic acid and 6-chloropicolinic acid, offering insights into their respective properties and potential applications.
Executive Summary
6-Chloropicolinic acid is a well-established and widely utilized precursor in the synthesis of numerous commercial products, including the multi-kinase inhibitor sorafenib. Its reactivity in a variety of standard transformations is well-documented. In contrast, this compound is a less common, research-grade chemical. While direct comparative experimental data is scarce, its reactivity can be inferred based on the electronic and steric effects of the additional methyl group on the pyridine ring. This guide will summarize the known properties and reactions of 6-chloropicolinic acid and provide a theoretical comparison for this compound to aid researchers in their synthetic planning.
Physicochemical Properties
A summary of the key physicochemical properties of both compounds is presented in Table 1.
| Property | This compound | 6-chloropicolinic acid |
| CAS Number | 1201924-32-4[1][2] | 4684-94-0 |
| Molecular Formula | C₇H₆ClNO₂ | C₆H₄ClNO₂ |
| Molecular Weight | 171.58 g/mol | 157.55 g/mol |
| Appearance | Solid | Off-white crystalline powder |
| Melting Point | Not widely reported | 190-191 °C |
| Solubility | Not widely reported | Slightly soluble in DMSO and Methanol |
Note: The limited availability of experimental data for this compound is highlighted by the lack of reported melting point and solubility data in common scientific databases. One supplier notes that it is intended for early discovery research and that the buyer is responsible for confirming its identity and purity.
Reactivity and Synthetic Applications
The reactivity of these precursors is primarily centered around three key transformations: reactions at the carboxylic acid group, palladium-catalyzed cross-coupling reactions at the C-Cl bond, and potential modifications of the pyridine ring.
Reactions at the Carboxylic Acid Group
Both molecules possess a carboxylic acid functional group, making them amenable to standard transformations such as esterification and amidation.
Esterification:
The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. To drive the equilibrium towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed.
Amidation:
Amide bond formation can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine. Alternatively, peptide coupling reagents can be employed to directly couple the carboxylic acid with an amine.
Figure 1: General workflows for amidation and esterification.
Comparative Reactivity:
-
6-chloropicolinic acid: This compound readily undergoes both esterification and amidation under standard conditions.
-
This compound: The presence of the methyl group at the 3-position is not expected to significantly hinder reactions at the carboxylic acid. The electronic donating effect of the methyl group is minimal on the carboxyl group's reactivity. Therefore, it is predicted to undergo esterification and amidation under similar conditions to 6-chloropicolinic acid.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond on the pyridine ring allows for a variety of powerful palladium-catalyzed cross-coupling reactions, which are instrumental in modern drug discovery for the formation of C-C, C-N, and C-O bonds.
Common Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a C-C bond.
-
Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond.[3]
-
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.[4]
Figure 2: Palladium-catalyzed cross-coupling reactions.
Comparative Reactivity:
-
6-chloropicolinic acid: This substrate is commonly used in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring facilitates the oxidative addition of the palladium catalyst to the C-Cl bond.
-
This compound: The introduction of a methyl group at the 3-position is expected to have a notable impact on the reactivity in cross-coupling reactions.
-
Electronic Effect: The methyl group is a weak electron-donating group. This will slightly increase the electron density on the pyridine ring, potentially making the oxidative addition step of the palladium catalyst to the C-Cl bond slightly slower compared to 6-chloropicolinic acid.
-
Steric Effect: The methyl group at the 3-position introduces some steric hindrance around the adjacent C2-carboxylic acid and the C-Cl bond at the 6-position. This steric bulk could potentially hinder the approach of the bulky phosphine-ligated palladium catalyst, which may lead to slower reaction rates or require more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more active catalyst systems).
-
Table 2: Inferred Comparison of Reactivity in Palladium-Catalyzed Cross-Coupling
| Reaction | 6-chloropicolinic acid | This compound (Inferred) | Rationale for Difference |
| Suzuki Coupling | Generally good reactivity | Potentially slower reaction rates and/or lower yields | Electron-donating methyl group and steric hindrance may disfavor oxidative addition. |
| Sonogashira Coupling | Generally good reactivity | Potentially slower reaction rates and/or lower yields | Similar to Suzuki coupling, electronic and steric factors may play a role. |
| Buchwald-Hartwig Amination | Generally good reactivity | Potentially slower reaction rates and/or lower yields | Steric hindrance from the methyl group may impede the approach of the amine and the palladium catalyst. |
Reactivity of the Methyl Group
The methyl group on this compound is a potential site for further functionalization. A relevant example is the oxidation of the methyl group on a similar substrate, 6-chloro-3-fluoro-2-methylpyridine, to a carboxylic acid using potassium dichromate and sulfuric acid.[5] This suggests that the methyl group in this compound could also be oxidized to a carboxylic acid, creating a di-acid derivative, or potentially halogenated to introduce further reactive handles.
Figure 3: Potential oxidation of the methyl group.
Experimental Protocols
Detailed experimental protocols for key reactions of 6-chloropicolinic acid are provided below. Due to the lack of specific literature data for this compound, these protocols can serve as a starting point for optimization studies with the methylated analogue, likely requiring adjustments to reaction times, temperatures, or catalyst loading to account for its potentially lower reactivity.
General Procedure for Suzuki-Miyaura Coupling of 6-Chloropicolinic Acid Derivatives
This protocol is a general representation and may require optimization for specific substrates.
-
To a reaction vessel, add the 6-chloropicolinic acid derivative (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).
-
Add a suitable solvent system (e.g., toluene/water, dioxane/water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Esterification of 6-Chloropicolinic Acid
-
To a round-bottom flask, add 6-chloropicolinic acid (1.0 eq.) and an excess of the desired alcohol (can be used as the solvent).
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the ester by distillation or column chromatography if necessary.
General Procedure for Amidation of 6-Chloropicolinic Acid via the Acid Chloride
-
Acid Chloride Formation: To a solution of 6-chloropicolinic acid (1.0 eq.) in an inert solvent (e.g., CH₂Cl₂ or toluene), add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-2.0 eq.) and a catalytic amount of DMF. Stir the mixture at room temperature or gentle heat until the evolution of gas ceases. Remove the excess reagent and solvent under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in an inert solvent (e.g., CH₂Cl₂). To this solution, add the desired amine (1.0-1.2 eq.) and a base (e.g., triethylamine or pyridine, 1.5-2.0 eq.) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up the reaction by washing with water, an acidic solution (e.g., 1M HCl) to remove excess amine, and a basic solution (e.g., saturated NaHCO₃) to remove any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the amide by recrystallization or column chromatography.
Conclusion
6-Chloropicolinic acid is a versatile and commercially available precursor with well-defined reactivity in a range of important synthetic transformations. Its utility in the synthesis of complex molecules like sorafenib underscores its value in drug development.
This compound, while structurally similar, is a less-explored building block. The presence of the methyl group is anticipated to influence its reactivity, primarily by slightly deactivating the pyridine ring towards palladium-catalyzed cross-coupling reactions and introducing steric hindrance. However, the methyl group also presents an opportunity for further functionalization through oxidation or other transformations.
For researchers seeking to explore novel chemical space, this compound offers a platform for the synthesis of new analogues of known picolinic acid-derived compounds. However, its use will likely require more extensive reaction optimization compared to its non-methylated counterpart. This guide provides a foundational understanding to assist in the strategic design of synthetic routes utilizing these two picolinic acid derivatives.
References
- 1. BLDpharm - Bulk Product Details [bldpharm.com]
- 2. boronmolecular.com [boronmolecular.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Picolinic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of three pyridinecarboxylic acid isomers: picolinic acid, nicotinic acid, and isonicotinic acid. The information presented is supported by experimental data to aid in research and drug development endeavors.
Introduction
Picolinic acid, nicotinic acid (niacin), and isonicotinic acid are structural isomers of pyridinecarboxylic acid, differing only in the position of the carboxyl group on the pyridine ring.[1] This seemingly minor structural variation leads to significant differences in their biological activities, making them a subject of interest in medicinal chemistry and drug discovery.[2] These isomers have been investigated for a wide range of therapeutic applications, including roles as enzyme inhibitors, antimicrobial agents, and modulators of various signaling pathways.[3][4]
Comparative Bioactivity Data
A key aspect of understanding the differential effects of these isomers is their cytotoxicity. A comparative study on Chinese Hamster Ovary (CHO) cells provides quantitative data on their growth-inhibitory effects, as measured by the half-maximal inhibitory concentration (IC50).
| Compound | IC50 (mM) | Relative Toxicity Ranking |
| Picolinic Acid | ~5.0 (estimated) | More Toxic |
| Isonicotinic Acid | ~15.0 (estimated) | Moderately Toxic |
| Nicotinic Acid | >25.0 | Least Toxic |
| Table 1: Comparative Cytotoxicity of Picolinic Acid Isomers on CHO Cells. Data is derived from a study on picolinic acid and its analogs, where a higher IC50 value indicates lower toxicity. The IC50 values are estimated from the reported toxicity ranking. |
The data clearly indicates that picolinic acid is the most cytotoxic of the three isomers to CHO cells, followed by isonicotinic acid, with nicotinic acid being the least toxic.[5] This difference in cytotoxicity highlights the importance of the carboxyl group's position in influencing the molecule's interaction with cellular targets.
Experimental Protocols
The following is a representative experimental protocol for a cell proliferation assay to determine the IC50 values of the picolinic acid isomers, based on established methodologies.
Objective: To determine the concentration of picolinic acid, nicotinic acid, and isonicotinic acid that inhibits 50% of Chinese Hamster Ovary (CHO) cell proliferation.
Materials:
-
Chinese Hamster Ovary (CHO-K1) cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Picolinic acid, Nicotinic acid, Isonicotinic acid
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Culture: CHO-K1 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested using trypsin-EDTA, counted, and seeded into 96-well plates at a density of 5,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Stock solutions of picolinic acid, nicotinic acid, and isonicotinic acid are prepared in a suitable solvent (e.g., water or DMSO) and serially diluted to a range of concentrations. The culture medium is replaced with fresh medium containing the different concentrations of the test compounds. Control wells receive medium with the vehicle only.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Assay: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value for each compound is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways
Picolinic Acid
Picolinic acid has been shown to exert immunosuppressive effects by targeting the c-Myc proto-oncogene, a key regulator of cell proliferation and metabolism. It inhibits the phosphorylation of c-Myc at Ser62, leading to a reduction in T-cell proliferation. Notably, picolinic acid does not appear to significantly affect major signaling pathways like MAPKs (ERK, p38), NFAT, or NF-κB in T-cells.[4]
Picolinic acid's inhibition of c-Myc phosphorylation.
Nicotinic Acid
Nicotinic acid primarily exerts its effects through the G-protein coupled receptor, Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A.[6] Activation of HCA2 can trigger multiple downstream signaling cascades. One significant pathway involves the activation of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt), which are crucial for cell survival and metabolism.[7] Additionally, nicotinic acid has demonstrated anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1]
References
- 1. Niacin Inhibits Vascular Inflammation via Downregulating Nuclear Transcription Factor-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Posterior Capsule Opacification: A Review of Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Differential activation of four specific MAPK pathways by distinct elicitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Niacin Activates the PI3K/Akt Cascade via PKC- and EGFR-Transactivation-Dependent Pathways through Hydroxyl-Carboxylic Acid Receptor 2 | PLOS One [journals.plos.org]
A Comparative Guide to the Structural Validation of 6-Chloro-3-methylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry, particularly in the realm of drug discovery and development. The precise arrangement of atoms dictates a compound's physicochemical properties, its interactions with biological targets, and ultimately its efficacy and safety. For a novel or synthesized compound like 6-Chloro-3-methylpicolinic acid, rigorous structural validation is paramount.
This guide provides a comparative overview of three powerful analytical techniques for the structural elucidation of small organic molecules: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). While a published crystal structure for this compound is not currently available in open-access crystallographic databases, this guide will present the principles of the technique and offer a comparison based on expected and reported data for similar compounds.
Structural Elucidation Workflow
The following diagram illustrates a typical workflow for the structural validation of a small molecule like this compound, highlighting the complementary nature of different analytical techniques.
Caption: A generalized workflow for the synthesis, purification, and structural validation of a small molecule, showcasing the key analytical techniques involved.
Comparison of Analytical Techniques
The choice of analytical technique for structural validation depends on the nature of the sample, the information required, and the availability of instrumentation. The table below summarizes the key performance characteristics of X-ray Crystallography, NMR Spectroscopy, and Mass Spectrometry for the analysis of this compound.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas (ionized molecules) |
| Information Obtained | 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing | Connectivity, chemical environment of nuclei (¹H, ¹³C), stereochemistry, dynamic processes | Molecular weight, elemental composition, fragmentation pattern |
| Resolution | Atomic resolution | Atomic resolution (connectivity) | High mass accuracy |
| Sensitivity | Milligram to microgram | Milligram | Microgram to nanogram |
| Ambiguity | Unambiguous 3D structure | Can have ambiguity in complex structures, requires 2D techniques | Isomers can be difficult to distinguish |
| Data for this compound | No publicly available crystal structure | Predicted ¹H and ¹³C chemical shifts | Calculated exact mass |
Experimental Protocols
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid.
Methodology:
-
Crystallization: The primary and often most challenging step is to grow a high-quality single crystal of this compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent systems would be screened to find optimal crystallization conditions.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods. An initial model of the molecule is built and then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity and chemical environment of the hydrogen and carbon atoms in the molecule.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
¹H NMR Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H NMR spectrum is acquired. This provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the relative number of each type of proton (integration).
-
¹³C NMR Data Acquisition: The ¹³C NMR spectrum is then acquired. This provides information on the number of different types of carbon atoms in the molecule and their chemical environment.
-
2D NMR (Optional): If further structural confirmation is needed, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
Predicted NMR Data for this compound:
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Multiplicity |
| ~10-12 | singlet |
| ~7.5-7.8 | doublet |
| ~7.2-7.5 | doublet |
| ~2.4-2.6 | singlet |
Note: Predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule, and to gain structural information from its fragmentation pattern.
Methodology:
-
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer. For a non-volatile compound like this, electrospray ionization (ESI) coupled with a liquid chromatograph (LC-MS) is a common method.
-
Ionization: The sample molecules are ionized, typically by protonation to form [M+H]⁺ or deprotonation to form [M-H]⁻.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition, the exact mass of the molecular ion is measured with high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion is selected and fragmented. The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that can be used to deduce the connectivity of the molecule.
Calculated Mass Data for this compound (C₇H₆ClNO₂):
| Parameter | Value |
| Molecular Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol |
| Exact Mass [M] | 171.0087 Da |
| Exact Mass [M+H]⁺ | 172.0160 Da |
| Exact Mass [M-H]⁻ | 170.0014 Da |
Conclusion
While X-ray crystallography provides the "gold standard" for unambiguous 3D structure determination, its requirement for a high-quality single crystal can be a significant bottleneck. In the absence of a crystal structure for this compound, a combination of NMR spectroscopy and mass spectrometry provides a powerful and comprehensive approach for its structural validation. High-resolution mass spectrometry can unequivocally determine the elemental composition, while detailed 1D and 2D NMR experiments can elucidate the complete connectivity and stereochemistry of the molecule. Together, these techniques provide a high degree of confidence in the assigned structure, which is essential for its application in research and development.
comparing the efficacy of different picolinic acid-derived JAK inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of treatment for immune-mediated inflammatory diseases has been significantly reshaped by the advent of Janus kinase (JAK) inhibitors. Within this class, derivatives of picolinic acid have emerged as a prominent chemical scaffold, leading to the development of several approved and clinical-stage inhibitors. This guide provides an objective comparison of the efficacy of key picolinic acid-derived JAK inhibitors, supported by experimental data from both biochemical and clinical studies.
Data Presentation: Biochemical Potency
The in vitro potency of JAK inhibitors is a critical determinant of their selectivity and biological activity. The half-maximal inhibitory concentration (IC50) values presented below were determined using cell-free enzymatic assays, which measure the concentration of the inhibitor required to reduce the kinase activity by 50%. Lower IC50 values are indicative of greater potency.
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | JAK1 Selectivity vs. JAK2 | JAK1 Selectivity vs. JAK3 |
| Abrocitinib | 29 | 803 | >10,000 | 1250 | ~28-fold | >345-fold |
| Tofacitinib | 112 | 20 | 1 | 99 | 0.18-fold (more potent on JAK2) | 0.01-fold (more potent on JAK3) |
| Delgocitinib | 2.8 | 2.6 | 13 | 58 | ~1-fold | ~5-fold |
Signaling Pathway Diagram
The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Generalized Protocol)
The biochemical potency of picolinic acid-derived JAK inhibitors is typically determined through in vitro kinase assays. A representative protocol is outlined below:
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and a suitable peptide substrate are diluted in an assay buffer.
-
Compound Preparation: A serial dilution of the test inhibitor (e.g., abrocitinib, tofacitinib) is prepared in DMSO and then further diluted in the assay buffer.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP to the wells of a microplate containing the enzyme, substrate, and inhibitor.
-
Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or a luminescence-based assay that measures ADP production.
-
Data Analysis: The IC50 value is calculated by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Clinical Trial Methodologies
The efficacy and safety of picolinic acid-derived JAK inhibitors in patient populations are evaluated in rigorous clinical trials. Below are summaries of the methodologies for pivotal Phase 3 trials for abrocitinib and tofacitinib.
Abrocitinib: JADE MONO-1 (NCT03349060) [1][2][3]
-
Objective: To assess the efficacy and safety of abrocitinib monotherapy in patients aged 12 years and older with moderate-to-severe atopic dermatitis.[2]
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled, parallel-group Phase 3 trial.[1][2]
-
Patient Population: Patients with a diagnosis of moderate-to-severe atopic dermatitis, defined by an Investigator's Global Assessment (IGA) score of ≥3, an Eczema Area and Severity Index (EASI) score of ≥16, and involvement of ≥10% of body surface area.[1][2]
-
Randomization and Blinding: Patients were randomized in a 2:2:1 ratio to receive oral abrocitinib (100 mg or 200 mg) or a matching placebo once daily for 12 weeks.[1] Patients, investigators, and the study sponsor were blinded to the treatment allocation.[1][2]
-
Primary Endpoints: The co-primary endpoints were the proportion of patients achieving an IGA score of clear (0) or almost clear (1) with a ≥2-grade improvement from baseline, and the proportion of patients achieving at least a 75% improvement in EASI score (EASI-75) from baseline at week 12.[2]
Tofacitinib: OPT Pivotal 1 (NCT01276639) and OPT Pivotal 2 (NCT01309737) [4][5][6]
-
Objective: To evaluate the efficacy and safety of oral tofacitinib in adults with moderate to severe chronic plaque psoriasis.[4]
-
Study Design: Two similarly designed, multicenter, randomized, double-blind, placebo-controlled Phase 3 trials.[4][5]
-
Patient Population: Patients aged 18 years or older with a diagnosis of chronic plaque psoriasis for at least 12 months, a Psoriasis Area and Severity Index (PASI) score of ≥12, a Physician's Global Assessment (PGA) of moderate or severe, and involvement of ≥10% of body surface area.
-
Randomization and Blinding: Patients were randomized in a 2:2:1 ratio to receive oral tofacitinib (5 mg or 10 mg) or placebo twice daily for 16 weeks.[4]
-
Primary Endpoints: The co-primary endpoints were the proportion of patients achieving at least a 75% reduction in PASI score (PASI75) from baseline and the proportion of patients achieving a PGA of clear or almost clear at week 16.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the preclinical and clinical evaluation of a novel picolinic acid-derived JAK inhibitor.
Conclusion
The picolinic acid scaffold has proven to be a versatile starting point for the development of potent JAK inhibitors. As demonstrated by the in vitro data, subtle structural modifications can lead to significant differences in potency and selectivity against the various JAK isoforms. Abrocitinib displays a preference for JAK1, while tofacitinib exhibits potent inhibition of JAK1, JAK2, and JAK3. Delgocitinib, on the other hand, is a pan-JAK inhibitor with high potency against JAK1 and JAK2. These differences in selectivity profiles likely contribute to their distinct efficacy and safety profiles observed in clinical trials. The detailed experimental protocols from these trials provide a framework for the rigorous evaluation of future picolinic acid-derived JAK inhibitors. This comparative guide serves as a valuable resource for researchers and clinicians in understanding the nuances of this important class of therapeutic agents.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. login.medscape.com [login.medscape.com]
- 3. Efficacy and safety of abrocitinib in adults and adolescents with moderate-to-severe atopic dermatitis (JADE MONO-1): a multicentre, double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tofacitinib, an oral Janus kinase inhibitor, for the treatment of chronic plaque psoriasis: results from two randomized, placebo-controlled, phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tofacitinib, an oral Janus kinase inhibitor, for the treatment of chronic plaque psoriasis: Long-term efficacy and safety results from 2 randomized phase-III studies and 1 open-label long-term extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Precursors in JAK Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Janus kinase (JAK) inhibitors is a critical area of research and development in the pharmaceutical industry, given their efficacy in treating a range of autoimmune diseases and cancers. The choice of starting materials and synthetic routes can significantly impact the overall efficiency, cost-effectiveness, and environmental footprint of the manufacturing process. This guide provides an objective comparison of various synthetic strategies for three leading JAK inhibitors: ruxolitinib, tofacitinib, and baricitinib, with a focus on alternative precursors and their performance supported by experimental data.
The JAK-STAT Signaling Pathway: A Therapeutic Target
JAK inhibitors function by blocking the activity of one or more of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are essential components of the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from cytokines and growth factors, thereby regulating cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various inflammatory and autoimmune disorders.
Caption: The JAK-STAT signaling pathway and the inhibitory action of JAK inhibitors.
Comparative Analysis of Synthetic Routes
The following sections detail and compare different synthetic approaches for ruxolitinib, tofacitinib, and baricitinib, with a focus on the precursors used, reaction yields, and overall efficiency.
Ruxolitinib Synthesis: A Comparative Overview
Ruxolitinib, a potent JAK1/JAK2 inhibitor, has several reported synthetic routes. The key challenge often lies in the stereoselective introduction of the cyclopentyl group. Below is a comparison of three distinct synthetic strategies.
| Parameter | Route 1: Organocatalytic Aza-Michael Addition | Route 2: Copper-Catalyzed Reaction | Route 3: Asymmetric Synthesis with SEM-Protection |
| Key Precursors | Cyclopentyl formaldehyde, malonic acid, hydrazine hydrate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | (R)-3-cyclopentylpropenenitrile, 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine | SEM-protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, chiral cyclopentyl intermediate |
| Overall Yield | Low | ~30% for a key step | High (one step reported at 84%) |
| Purity/ee | High enantioselectivity (90% ee in one key step) | Not specified | High |
| Cost-Effectiveness | High economy, avoids expensive catalysts.[1] | Expensive raw materials and complex conditions.[1] | Expensive raw materials and complex conditions.[1] |
| Safety & Greenness | High safety and atomic utilization.[1] | Not specified | Not specified |
| Scalability | Suitable for industrial production.[2] | Limitation for industrial application due to low yield in a key step.[3] | Suitable for industrial production. |
Experimental Protocols for Ruxolitinib Synthesis
Route 1: Key Step - Organocatalytic Aza-Michael Addition
A synthetic route with a high degree of self-selectivity, which avoids many high-valent catalysts for asymmetric catalysis, has been reported.[4] Cyclopentyl formaldehyde and malonic acid are reacted in pyridine to yield 3-cyclopentylacrylic acid. This intermediate is then reacted with hydrazine hydrate. The resulting pyrazole intermediate is coupled with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. A key step involves an organocatalytic aza-Michael addition to introduce the chiral center with high enantioselectivity (90% ee) and a yield of 95%.[1]
Caption: Workflow for Ruxolitinib synthesis via organocatalytic aza-Michael addition.
Tofacitinib Synthesis: Focus on Asymmetric Approaches
The synthesis of tofacitinib, a JAK inhibitor primarily targeting JAK3 and JAK1, often involves the challenge of establishing the correct stereochemistry of the piperidine ring. Asymmetric synthesis is a key strategy to avoid costly and inefficient chiral resolution steps.
| Parameter | Route 1: Asymmetric Synthesis from Pyroglutamic Acid | Route 2: Biocatalytic Asymmetric Reductive Amination | Route 3: Cost-Effective Route from 3-amino-4-methylpyridine |
| Key Precursors | (S)-Pyroglutamic acid | 3-oxo-N-Boc-4-methylpiperidine | 3-amino-4-methylpyridine, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine |
| Overall Yield | Not specified | 74% for a key intermediate | 13.3% overall yield |
| Purity/ee | High enantiomeric purity | >99.9% ee, 98:2 dr for a key intermediate.[5] | 99.9% purity |
| Cost-Effectiveness | Multi-step, potentially costly | Can be cost-effective at scale | Cost-effective and environmentally friendly process.[5] |
| Safety & Greenness | Uses standard organic reagents | Biocatalysis is generally considered a green approach | Mentions being an environmentally friendly process.[5] |
| Scalability | Feasible for lab-scale | Suitable for large-scale production | More suitable for scale-up production than previous methods.[5] |
Experimental Protocols for Tofacitinib Synthesis
Route 2: Key Step - Biocatalytic Asymmetric Reductive Amination
An engineered imine reductase enzyme is used for the dynamic kinetic resolution-asymmetric reductive amination of a prochiral ketone. This biocatalytic method produces a key chiral amine intermediate with high yield (74%), excellent enantiomeric excess (>99.9% ee), and diastereomeric ratio (98:2 dr) at a high substrate loading of 110 g/L.[5] This intermediate is then further elaborated to tofacitinib.
Caption: Biocatalytic approach for the asymmetric synthesis of a key tofacitinib intermediate.
Baricitinib Synthesis: Towards Greener and More Efficient Industrial Production
Baricitinib is a selective inhibitor of JAK1 and JAK2. Recent research has focused on developing more cost-effective and environmentally friendly synthetic routes suitable for industrial-scale production.
| Parameter | Route 1: Traditional Synthesis | Route 2: Green and Facile Synthesis | Route 3: Efficient Synthesis via Horner-Emmons |
| Key Precursors | Expensive and polluting reagents.[6][7] | Benzylamine, 2-(chloromethyl)oxirane (commercially available and low-cost).[6][7] | tert-butyl 3-oxoazetidine-1-carboxylate, diethyl cyanomethylphosphonate |
| Overall Yield | Poor yields reported.[6][7] | Increased overall yield | As high as 49%.[8] |
| Purity/ee | Not specified | High | High |
| Cost-Effectiveness | High cost.[6][7] | Cost-effective.[6][7] | Low cost.[8] |
| Safety & Greenness | Use of polluting reagents.[6][7] | Employs green oxidation in a microchannel reactor.[6][7] | Straightforward to carry out.[8] |
| Scalability | Not ideal for industrial scale-up | Suitable for industrial production.[6][7] | Suitable for industrial production.[8] |
Experimental Protocols for Baricitinib Synthesis
Route 2: Green and Facile Synthesis
This approach utilizes inexpensive and readily available starting materials, benzylamine and 2-(chloromethyl)oxirane, to synthesize key quaternary heterocyclic intermediates.[6][7] A key feature of this route is the use of a green oxidation reaction in a microchannel reactor, which enhances reaction efficiency and safety. The overall process is described as reasonable, green, and well-suited for industrial production.[6][7]
Experimental Step: Synthesis of 1-benzylazetidin-3-ol
To a solution of benzylamine (30.0 g, 324 mmol) in water (450 mL), 2-(chloromethyl)oxirane (30.0 g, 280 mmol) was slowly added at 0–5 °C. The reaction mixture was stirred at this temperature for 16 hours. The crude product was isolated by filtration, washed with water, and dried. The dried solid was then dissolved in acetonitrile, and sodium carbonate was added. The mixture was heated to reflux and stirred for 16 hours. After workup, 1-benzylazetidin-3-ol was obtained as a solid with a yield of 88.7%.[9]
Caption: A green and cost-effective synthetic workflow for Baricitinib.
Conclusion
The synthesis of JAK inhibitors is continuously evolving, with a clear trend towards more efficient, cost-effective, and sustainable methods. For ruxolitinib, the focus is on avoiding expensive catalysts and improving stereoselectivity. In the case of tofacitinib, asymmetric synthesis, particularly through biocatalysis, offers a promising alternative to classical resolution methods. For baricitinib, the adoption of green chemistry principles and low-cost starting materials demonstrates a commitment to environmentally friendly and industrially viable manufacturing. The choice of an optimal synthetic route will ultimately depend on a combination of factors including precursor cost and availability, desired scale of production, and regulatory requirements. This guide provides a foundation for researchers and drug development professionals to make informed decisions when selecting and optimizing synthetic strategies for these important therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. US20190023712A1 - Synthesis process of ruxolitinib - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - ProQuest [proquest.com]
Navigating the Structure-Activity Landscape of Picolinic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount for designing novel and effective molecules. This guide delves into the SAR of picolinic acid derivatives, with a specific focus on herbicidal activity, an area where this class of compounds has been extensively studied. While direct and broad biological data for 6-Chloro-3-methylpicolinic acid derivatives remains limited in the public domain, this comparison guide will leverage available data from structurally related analogs to provide valuable insights.
Picolinic acid and its derivatives are recognized as a significant class of synthetic auxin herbicides.[1] Recent research has focused on modifying the picolinic acid backbone to discover new compounds with potent herbicidal effects.[1][2] These studies provide a foundation for understanding how structural modifications influence biological activity.
Comparative Analysis of Herbicidal Activity
The primary biological activity reported for derivatives of 6-halopicolinic acids is their herbicidal effect, often quantified by measuring the inhibition of root growth in model plants like Arabidopsis thaliana. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.
Below is a summary of the herbicidal activity of various 6-substituted-picolinic acid derivatives, which can serve as a proxy for understanding the potential SAR of this compound analogs.
| Compound ID | 6-Substituent | 3-Position | 5-Position | IC50 (µM) for A. thaliana root growth | Reference Compound | IC50 (µM) of Reference |
| V-7 | 5-(4-chlorophenyl)-1-pyrazolyl | H | H | 0.04 | Halauxifen-methyl | 1.8 |
| V-8 | 5-(2,4-difluorophenyl)-1-pyrazolyl | H | H | 0.09 | Picloram | 0.23 |
| c5 | 1,3-dimethyl-5-trifluoromethyl-1H-pyrazol-4-yl | Cl | H | Not specified, but 27x lower than clopyralid | Clopyralid | Not specified |
Key Structure-Activity Relationship Insights
From the available data, several key SAR trends can be inferred for the herbicidal activity of picolinic acid derivatives:
-
Substitution at the 6-Position: The introduction of substituted pyrazolyl rings at the 6-position of the picolinic acid scaffold has been shown to significantly enhance herbicidal potency.[1][2] This suggests that the nature and substitution pattern of the aromatic ring at this position are critical for interaction with the biological target.
-
Substitution on the Pyrazolyl Ring: The electronic properties and position of substituents on the pyrazolyl ring further modulate activity. For instance, compound V-7 with a 4-chlorophenyl substituent on the pyrazole ring exhibited a remarkably low IC50 value, indicating that electron-withdrawing groups at specific positions can be beneficial for activity.[2]
-
Role of other Ring Positions: While the focus has been on the 6-position, substitutions at other positions on the picolinic acid ring, such as the 3- and 5-positions with chlorine atoms, are also part of the core structure of potent herbicides like picloram, suggesting their contribution to the overall activity profile.[2]
Mechanism of Action: Synthetic Auxin Herbicides
Picolinic acid-based herbicides are proposed to act as synthetic auxins. Their mechanism of action involves binding to the auxin receptor, specifically the F-box protein TIR1/AFB family (Transport Inhibitor Response 1/Auxin-related F-Box). Molecular docking studies have suggested that these compounds can bind to the auxin-signaling F-box protein 5 (AFB5) more effectively than older herbicides like picloram.[1][2] This binding event initiates a signaling cascade that leads to uncontrolled plant growth and ultimately, cell death.
Experimental Protocols
The following is a generalized protocol for the Arabidopsis thaliana root growth inhibition assay, a common method for evaluating the herbicidal activity of picolinic acid derivatives.
Objective: To determine the IC50 value of test compounds on the root growth of Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)
-
Murashige and Skoog (MS) medium supplemented with sucrose and agar
-
Sterile petri dishes
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Growth chamber with controlled light and temperature conditions
Procedure:
-
Seed Sterilization: Surface-sterilize A. thaliana seeds using a standard protocol (e.g., treatment with 70% ethanol followed by a bleach solution and sterile water washes).
-
Plating: Sow the sterilized seeds on MS agar plates containing different concentrations of the test compounds. A control plate with the solvent alone should also be prepared.
-
Stratification: Cold-treat the plates at 4°C for 2-3 days in the dark to synchronize germination.
-
Incubation: Transfer the plates to a growth chamber and incubate them vertically under long-day conditions (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).
-
Data Collection: After a set period of growth (e.g., 7-10 days), measure the primary root length of the seedlings.
-
Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the control. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
While the direct biological data for this compound derivatives is not extensively available, the structure-activity relationship studies of related picolinic acid analogs in the context of herbicidal activity offer a valuable starting point for research. The 6-position of the picolinic acid scaffold is a key site for modification to enhance biological activity. The insights from the herbicidal field, including the importance of specific substitutions and the synthetic auxin mechanism of action, can guide the design and evaluation of this compound derivatives for various biological applications. Further research is warranted to explore the potential of this specific scaffold in other therapeutic areas.
References
Picolinic Acid Derivatives as Kinase Inhibitors: A Comparative Docking Analysis
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Picolinic Acid Derivatives Targeting Key Kinase Signaling Pathways
The quest for novel and effective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Picolinic acid, a pyridine carboxylic acid isomer, and its derivatives have emerged as a "privileged" structural motif, demonstrating significant potential as inhibitors of various protein kinases.[1] This guide provides a comparative overview of molecular docking studies of picolinic acid derivatives against crucial kinase targets, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1). By presenting quantitative data, detailed experimental protocols, and visualizing the relevant signaling pathways, this guide aims to facilitate the rational design of next-generation picolinic acid-based kinase inhibitors.
Comparative Docking and Inhibitory Activity Data
The following tables summarize the binding affinities (docking scores) and in vitro inhibitory activities (IC50 values) of various picolinic acid and picolinamide derivatives against key kinase targets. It is important to note that direct comparison of docking scores across different studies should be approached with caution due to variations in computational methods and software.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[1][2][3][4][5] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
| Compound ID | PDB ID | Docking Score (kcal/mol) | IC50 / GI50 | Reference |
| Compound 4C | 1M17 | - | 7.15 µM (EGFR Kinase Inhibition) | [6] |
| Compound 5 | 1M17 | - | 99.93 µM (A549 cells) | [7] |
| Picolinamide Derivative 7h | - | - | Potent inhibitor of EGFR | [7] |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9][10][11]
| Compound ID | PDB ID | Docking Score (ΔG, kcal/mol) | Calculated Ki (µM) | IC50 | Reference |
| Picolinamide Derivative 8j | 4ASD | -10.28 | 0.029 | 12.5 µM (A549), 20.6 µM (HepG2) | [12][13] |
| Picolinamide Derivative 8l | 4ASD | -10.52 | 0.019 | 13.2 µM (A549), 18.2 µM (HepG2), 0.29 µM (VEGFR-2 Kinase) | [12][13] |
| Picolinamide Derivative 7h | - | - | - | 87 nM (VEGFR-2 Kinase) | [7] |
| Picolinamide Derivative 9a | - | - | - | 27 nM (VEGFR-2 Kinase) | [7] |
| Picolinamide Derivative 9l | - | - | - | 94 nM (VEGFR-2 Kinase) | [7] |
PIM-1 Kinase Inhibitors
PIM-1 is a serine/threonine kinase involved in cell cycle progression, survival, and apoptosis, and its overexpression is linked to various cancers.[14][15][16]
| Compound ID | PDB ID | Docking Score (SP) | Docking Score (XP) | Reference |
| Compound 1a | 2OJF | -7.244 | -8.6 | [17] |
| Compound 1i | 2OJF | Minimal SP Score | Minimal XP Score | [17] |
Experimental Protocols: Molecular Docking
The in silico molecular docking studies cited in this guide generally adhere to a standardized workflow designed to predict the binding orientation and affinity of a ligand to its protein target.[8]
1. Protein Preparation:
-
Structure Retrieval: The 3D crystallographic structure of the target kinase (e.g., EGFR, VEGFR-2, PIM-1) is obtained from the Protein Data Bank (PDB).
-
Preprocessing: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate bond orders and charges. Any missing residues or loops may be built using homology modeling. The structure is then energy minimized using a suitable force field (e.g., OPLS, AMBER) to relieve any steric clashes.
2. Ligand Preparation:
-
Structure Generation: The 2D structures of the picolinic acid derivatives are drawn using chemical drawing software and converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are energy minimized using a molecular mechanics force field to obtain a low-energy conformation.
3. Binding Site Identification and Grid Generation:
-
Active Site Definition: The binding site of the kinase is typically defined based on the location of the co-crystallized ligand in the PDB structure or through computational active site prediction algorithms.
-
Grid Generation: A grid box is generated around the defined active site to specify the search space for the docking algorithm.
4. Docking Simulation:
-
Algorithm: A docking program (e.g., AutoDock, Glide, GOLD) is used to systematically sample different conformations and orientations of the ligand within the receptor's binding site.
-
Scoring Function: A scoring function is employed to estimate the binding affinity for each generated pose. These functions typically account for factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding.
5. Pose Analysis and Validation:
-
Clustering and Ranking: The resulting docking poses are clustered based on their root-mean-square deviation (RMSD) and ranked according to their docking scores.
-
Interaction Analysis: The top-ranked poses are visually inspected to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the kinase active site.
-
Validation: The docking protocol is often validated by redocking the co-crystallized ligand into the binding site and ensuring that the predicted pose has a low RMSD from the experimental conformation.
Signaling Pathways and Experimental Workflow
Understanding the biological context of the kinase targets is crucial for rational drug design. The following diagrams illustrate the key signaling pathways and a typical computational workflow.
Caption: EGFR signaling pathway and inhibition by picolinic acid derivatives.
Caption: VEGFR-2 signaling pathway promoting angiogenesis.
Caption: PIM-1 kinase signaling pathway in cell survival and proliferation.
Caption: General experimental workflow for molecular docking studies.
References
- 1. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. uu.diva-portal.org [uu.diva-portal.org]
- 12. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. isfcppharmaspire.com [isfcppharmaspire.com]
A Comparative Guide to the Metabolic Stability of Substituted Pyridine-Derived Drugs
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its unique chemical properties, including its ability to form hydrogen bonds and engage in various biological interactions, make it a valuable component in drug design.[1][2] However, the metabolic stability of pyridine-containing drug candidates is a critical parameter that can significantly influence their pharmacokinetic profile, efficacy, and potential for adverse effects.[3][4] Understanding and optimizing this stability is a key challenge in drug development.[5]
This guide provides a comparative analysis of the metabolic stability of drugs derived from substituted pyridines, offering insights into how different substitution patterns affect their metabolic fate. It includes summaries of experimental data, detailed protocols for assessing stability, and visualizations of key metabolic pathways and workflows.
Factors Influencing Metabolic Stability
The metabolic stability of pyridine derivatives is largely dictated by the activity of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I drug metabolism.[6][7] The electron density of the pyridine ring and the nature and position of its substituents play a crucial role in determining its susceptibility to CYP-mediated oxidation.[8]
Key metabolic transformations for pyridine-containing compounds include:
-
Aromatic Hydroxylation: Direct oxidation of the pyridine ring.
-
N-Oxidation: Oxidation of the pyridine nitrogen atom.
-
Side-Chain Oxidation: Metabolism of the substituent groups attached to the ring.
Strategies to enhance metabolic stability often involve introducing electron-withdrawing groups to the pyridine ring, which can decrease the electron density and make it less susceptible to oxidation.[8] For instance, replacing a hydrogen atom with a fluorine atom or a trifluoromethyl group can significantly improve metabolic stability.[9] Conversely, blocking potential sites of metabolism by introducing inert groups, such as a methyl group, can also prevent metabolic breakdown, although this is not always successful.[10]
Comparative Metabolic Stability Data
The following table summarizes in vitro metabolic stability data for a selection of substituted pyridine analogs. The data, presented as half-life (t½) in human liver microsomes (HLM), illustrates how different substituents can impact metabolic clearance. A longer half-life indicates greater metabolic stability.
| Compound | Substituent at C4 | Half-Life (t½) in HLM (min) | Key Observations |
| 2-Amino-4-chloropyridine | Chloro (-Cl) | 15 | The chloro group is electron-withdrawing, but the compound still exhibits relatively low stability.[9] |
| 2-Amino-4-cyanopyridine | Cyano (-CN) | 25 | The strongly electron-withdrawing cyano group leads to a moderate increase in stability compared to the chloro-substituted analog.[9] |
| 2-Amino-4-(difluoromethyl)pyridine | Difluoromethyl (-CHF2) | 30 | Fluorination significantly enhances metabolic stability.[9] |
| 2-Amino-4-(trifluoromethyl)pyridine | Trifluoromethyl (-CF3) | 45 | The highly electron-withdrawing trifluoromethyl group provides substantial protection against metabolic degradation.[9] |
| 2-Amino-4-(pentafluoroethyl)pyridine | Pentafluoroethyl (-CF2CF3) | > 60 | Extensive fluorination results in the highest metabolic stability among the compared compounds.[9] |
Data is compiled for illustrative and comparative purposes. Absolute values can vary based on specific experimental conditions.
Experimental Protocols
In Vitro Metabolic Stability Assessment Using Human Liver Microsomes
This protocol outlines a standard high-throughput assay to determine the metabolic stability of a test compound by measuring its disappearance over time when incubated with human liver microsomes.[11][12]
I. Materials and Reagents:
-
Test compounds and positive control compounds (e.g., Dextromethorphan, Midazolam).[13]
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[11]
-
Potassium phosphate buffer (100 mM, pH 7.4).[13]
-
Acetonitrile (ACN) with an internal standard for reaction termination and protein precipitation.[11][13]
-
96-well incubation plates and collection plates.
II. Experimental Procedure:
-
Compound Preparation: Prepare stock solutions of test compounds and controls (e.g., 10 mM in DMSO). Create intermediate dilutions in acetonitrile.[11]
-
Incubation Mixture Preparation:
-
Initiating the Reaction:
-
Time Point Sampling:
-
Sample Processing:
-
Centrifuge the plates to precipitate the microsomal proteins.[11]
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear regression, which represents the elimination rate constant (k).[11]
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[5]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL) .[14]
-
Visualizations
Workflow and Metabolic Pathways
The following diagrams illustrate the experimental workflow for assessing metabolic stability and the principal metabolic pathways for substituted pyridine drugs.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. pharmafocusasia.com [pharmafocusasia.com]
- 4. Nitrogen-to-functionalized carbon atom transmutation of pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. mercell.com [mercell.com]
- 14. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 15. Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to 6-Chloro-3-methylpicolinic Acid and Other Halogenated Picolinic Acids for Researchers and Drug Development Professionals
This guide provides a detailed comparison of 6-Chloro-3-methylpicolinic acid with other notable halogenated picolinic acids, focusing on their chemical properties, synthesis, and biological activity, particularly their application as herbicides. The information is intended for researchers, scientists, and professionals in drug development and agrochemical industries.
Physicochemical and Herbicidal Properties
Halogenated picolinic acids are a class of compounds recognized for their biological activity, most notably as synthetic auxin herbicides.[1] They mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plants.[2] The nature and position of halogen and other substituents on the picolinic acid ring significantly influence their efficacy and selectivity.
This section compares the physicochemical properties and herbicidal activity of this compound with other well-characterized halogenated picolinic acids: Picloram, Clopyralid, and Aminopyralid.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted) | LogP (Predicted) | Herbicidal Activity (IC50/ED50) |
| This compound | C₇H₆ClNO₂ | 171.58[3] | ~2.3 | ~1.8 | Data not available | |
| Picloram | C₆H₃Cl₃N₂O₂ | 241.46 | 2.3 | 1.9 | ED50 (Canola): 227.7 g ae/ha[1] | |
| Clopyralid | C₆H₃Cl₂NO₂ | 192.00[4] | 2.32[4] | 1.06[4] | Controls many annual and perennial broadleaf weeds.[5] | |
| Aminopyralid | C₆H₄Cl₂N₂O₂ | 207.01[6] | 2.56[7] | -1.76 (pH 5)[7] | ED50 (Canola): 60.3 g ae/ha[1] |
Synthesis of Halogenated Picolinic Acids
The synthesis of halogenated picolinic acids often involves the oxidation of a corresponding methyl-substituted pyridine.[8][9][10][11] A general and adaptable protocol for the synthesis of a 6-chloro-substituted picolinic acid is described below. This can be considered a plausible route for the synthesis of this compound from 6-chloro-3-methyl-2-methylpyridine.
General Experimental Protocol: Oxidation of a Methylpyridine to a Pyridinecarboxylic Acid
This protocol is adapted from the synthesis of 6-chloro-3-fluoro-2-picolinic acid.[12]
Materials:
-
6-chloro-3-methyl-2-methylpyridine (starting material)
-
Sulfuric acid (dilute)
-
Potassium dichromate (oxidizing agent)
-
Sodium tungstate (catalyst)
-
Phase transfer catalyst (e.g., a crown ether)
-
Ice
-
Sodium hydroxide solution
-
Hydrochloric acid
Procedure:
-
In a reaction vessel, combine the starting methylpyridine, dilute sulfuric acid, potassium dichromate, sodium tungstate, and a phase transfer catalyst.
-
Heat the mixture with stirring to a temperature between 70-130°C. The reaction time can range from 0.5 to 20 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).
-
Upon completion, pour the reaction mixture into crushed ice to precipitate the crude product.
-
Filter the crude product and wash it with cold water.
-
Dissolve the crude product in an aqueous sodium hydroxide solution.
-
Extract the alkaline solution with an organic solvent to remove any unreacted starting material.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the pure picolinic acid derivative.
-
Filter the purified product, wash with cold water, and dry under vacuum.
Mechanism of Action: Synthetic Auxin Signaling Pathway
Halogenated picolinic acids function as synthetic auxins, disrupting normal plant growth by overwhelming the natural auxin signaling pathway.[13][14][15][16] The core of this pathway involves the perception of the auxin signal by specific receptor proteins, leading to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.[13]
Synthetic Auxin Signaling Pathway
Diagram Caption: The binding of a synthetic auxin to the TIR1/AFB receptor initiates a signaling cascade that leads to the degradation of Aux/IAA repressors and the subsequent transcription of auxin-responsive genes, resulting in uncontrolled plant growth.
Experimental Workflow for Herbicidal Activity Assessment
To evaluate and compare the herbicidal efficacy of different picolinic acid derivatives, a standardized experimental workflow is essential. The following outlines a typical procedure for assessing herbicidal activity in a laboratory or greenhouse setting.
Herbicidal Activity Assessment Workflow
Diagram Caption: A typical workflow for assessing the herbicidal activity of picolinic acid derivatives, from preparation to data analysis.
Detailed Experimental Protocol: Root Growth Inhibition Assay
This protocol is a common method for the primary screening of herbicidal activity.[17][18]
Materials:
-
Seeds of a model plant (e.g., Arabidopsis thaliana) or target weed species.
-
Agar medium.
-
Petri dishes.
-
Test compounds (dissolved in a suitable solvent like DMSO).
-
Growth chamber with controlled light and temperature.
Procedure:
-
Prepare agar medium and autoclave. While still molten, add the test compound to achieve the desired final concentrations. A solvent control (e.g., DMSO) and a negative control (no compound) should also be prepared.
-
Pour the medium into sterile Petri dishes and allow it to solidify.
-
Surface-sterilize the seeds and place them on the surface of the agar.
-
Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).
-
After a set period (e.g., 7-14 days), measure the primary root length of the seedlings.
-
Calculate the percentage of root growth inhibition for each concentration relative to the solvent control.
-
Determine the IC50 value (the concentration that inhibits root growth by 50%) by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound belongs to a well-established class of halogenated picolinic acids with significant potential for biological activity, particularly as herbicides. Its structural similarity to potent herbicides like picloram and aminopyralid suggests it may also act as a synthetic auxin. However, a comprehensive evaluation of its performance requires further experimental investigation to determine its specific herbicidal spectrum, potency (IC50/ED50 values), and key physicochemical properties (pKa and LogP). The provided experimental protocols and an understanding of the synthetic auxin signaling pathway offer a solid framework for conducting such comparative studies. This guide serves as a foundational resource for researchers aiming to explore the potential of this compound and other novel halogenated picolinic acids in the fields of agrochemical and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 3. 6-Chloro-3-methyl-pyridine-2-carboxylic acid| CAS No:1201924-32-4|ZaiQi Bio-Tech [chemzq.com]
- 4. Clopyralid | C6H3Cl2NO2 | CID 15553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. invasive.org [invasive.org]
- 6. Aminopyralid - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 10. US3741976A - Process for the production of pyridine carboxylic acids from lower alykyl pyridines - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
- 13. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 17. mdpi.com [mdpi.com]
- 18. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biological Activity: A Comparative Guide to Cell-Based Assays
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's biological activity is a cornerstone of preclinical research. Cell-based assays serve as a critical tool in this process, offering a more physiologically relevant system than traditional biochemical assays by providing insights within a living cell context.[1][2] This guide provides a comparative overview of common cell-based assays, their validation parameters, and detailed experimental protocols to aid in the selection of the most appropriate methods for your research needs.
Comparing Key Cell-Based Assays for Biological Activity Validation
The selection of a cell-based assay depends on the specific biological question being addressed, the nature of the target, and the desired throughput. Below is a comparison of three widely used assays: Reporter Gene Assays, Cell Proliferation Assays, and Cytotoxicity Assays.
| Assay Type | Principle | Common Readout | Key Advantages | Key Limitations | Typical Applications |
| Reporter Gene Assay | Measures the transcriptional activity of a specific signaling pathway by linking a promoter of interest to a reporter gene (e.g., luciferase, β-galactosidase). | Luminescence, Colorimetric, Fluorescence | High sensitivity, specific to a signaling pathway, suitable for high-throughput screening (HTS).[3] | Indirect measure of pathway activation, may not capture all cellular responses. | Screening for agonists/antagonists of a specific pathway, studying gene regulation. |
| Cell Proliferation Assay | Quantifies the number of viable, proliferating cells after treatment with a test compound. | Colorimetric (e.g., MTS, MTT), Luminescence (e.g., CellTiter-Glo®), Fluorescence (e.g., Calcein AM) | Direct measure of cell growth, relatively simple and cost-effective.[4] | Can be influenced by factors other than proliferation (e.g., cell death), may not reveal the mechanism of action. | Assessing the effect of compounds on cell growth, identifying cytotoxic or cytostatic agents. |
| Cytotoxicity Assay | Measures the number of dead cells or the integrity of the cell membrane following compound treatment. | Release of intracellular enzymes (e.g., LDH), uptake of viability dyes (e.g., Trypan Blue, Propidium Iodide) | Direct measure of cell death, provides information on the toxic potential of a compound.[3] | Does not distinguish between different mechanisms of cell death (e.g., apoptosis vs. necrosis) without further assays. | Evaluating compound toxicity, determining the therapeutic index. |
Essential Validation Parameters for Cell-Based Assays
To ensure the reliability and reproducibility of data, cell-based assays must be rigorously validated.[5] Key validation parameters, often guided by regulatory bodies like the ICH, include:[6][7]
| Parameter | Definition | Acceptance Criteria (Example) |
| Accuracy | The closeness of the measured value to the true value. | The percent recovery of a known standard should be within 80-120%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | The coefficient of variation (%CV) for replicate measurements should be ≤15%. |
| Linearity | The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in the sample. | The correlation coefficient (R²) of the dose-response curve should be ≥0.98. |
| Range | The interval between the upper and lower concentrations of an analyte in the sample for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity. | The range should cover the expected concentrations of the test samples. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | The assay signal should not be affected by the presence of vehicle or irrelevant compounds. |
| Robustness | A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters.[7] | Consistent results should be obtained with minor variations in parameters like incubation time or cell seeding density. |
| System Suitability | A test to ensure that the analytical system is performing as expected on the day of the analysis. | Parameters like the signal-to-background ratio and the Z'-factor (for HTS) should meet predefined criteria. |
Experimental Protocols
Reporter Gene Assay (Luciferase-Based)
This protocol describes a typical workflow for a luciferase-based reporter gene assay to screen for inhibitors of a specific signaling pathway.
Materials:
-
Cells stably expressing the luciferase reporter construct
-
Cell culture medium and supplements
-
Test compounds and controls (positive and negative)
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Add test compounds at various concentrations to the appropriate wells. Include wells with vehicle control (e.g., DMSO) and a known inhibitor as a positive control.
-
Incubation: Incubate the plate for a duration determined during assay development to allow for compound action and reporter gene expression.
-
Assay Reagent Addition: Equilibrate the plate and luciferase assay reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Incubate the plate for a short period to allow for cell lysis and the luciferase reaction to stabilize. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value (the concentration at which 50% of the maximum response is inhibited).
Cell Proliferation Assay (MTS-Based)
This protocol outlines the use of an MTS-based assay to assess the effect of a compound on cell proliferation.
Materials:
-
Adherent or suspension cells
-
Cell culture medium and supplements
-
Test compounds and controls
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Clear 96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at an optimized density.
-
Compound Addition: Treat cells with a serial dilution of the test compound. Include appropriate vehicle and positive controls.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
MTS Reagent Addition: Add the MTS reagent to each well as per the manufacturer's protocol.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells) from all other readings. Calculate the percentage of proliferation relative to the vehicle control and determine the GI50 value (the concentration causing 50% growth inhibition).
Visualizing Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams illustrate a common signaling pathway, a typical experimental workflow, and a logical comparison of assay validation approaches.
Caption: A simplified signaling pathway illustrating ligand binding and downstream activation.
Caption: A typical workflow for a cell-based screening campaign.
Caption: A logical comparison of different assay types based on biological relevance.
References
- 1. lifescienceglobal.com [lifescienceglobal.com]
- 2. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 3. bioivt.com [bioivt.com]
- 4. Biological assay development and validation - SRI [sri.com]
- 5. edraservices.nl [edraservices.nl]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. bioprocessintl.com [bioprocessintl.com]
Safety Operating Guide
Proper Disposal of 6-Chloro-3-methylpicolinic Acid: A Guide for Laboratory Professionals
For Immediate Reference: This document outlines the essential safety and logistical procedures for the proper disposal of 6-Chloro-3-methylpicolinic acid, catering to researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Hazard Assessment and Waste Classification
This compound is a solid organic compound that, based on available safety data, presents moderate health hazards. It is crucial to handle this chemical with appropriate personal protective equipment and to follow the disposal procedures outlined below.
Globally Harmonized System (GHS) Classification:
Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Based on these hazards, any waste containing this compound must be considered hazardous. Under the Resource Conservation and Recovery Act (RCRA), a definitive hazardous waste determination must be made.[3] While this specific chemical is not a listed waste, it would likely be classified as a characteristic hazardous waste due to its irritant nature, which may correlate with the characteristic of corrosivity (D002) if it forms a solution with a pH less than or equal to 2, or greater than or equal to 12.5.[4][5] As a chlorinated organic compound, it also requires careful management to prevent environmental release.
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator for organic vapors and particulates may be necessary. |
Spill Response and Cleanup Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Minor Spill (Small quantity in a controlled area):
-
Evacuate and Ventilate: Cordon off the spill area and ensure adequate ventilation.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
Major Spill (Large quantity or outside of a controlled area):
-
Evacuate Immediately: Alert others in the vicinity and evacuate the area.
-
Contact Emergency Personnel: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, local emergency services.
-
Restrict Access: Prevent entry to the spill area until emergency responders have cleared it.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be conducted in accordance with federal, state, and local regulations.
Step 1: Waste Segregation
-
Solid Waste: Collect un- or lightly-contaminated lab debris (e.g., weigh boats, contaminated gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.
-
Empty Containers: "Empty" containers that held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed. The rinsate from the first rinse must be collected as hazardous waste.
Step 2: Waste Container Labeling
All hazardous waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other constituents in the waste stream.
-
The approximate concentration of each chemical.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
Step 3: Storage
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store in a secondary containment bin to prevent spills.
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA.
Step 4: Arrange for Pickup and Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound waste.
References
- 1. 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BLDpharm - Bulk Product Details [bldpharm.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. epa.gov [epa.gov]
- 5. my.alfred.edu [my.alfred.edu]
Essential Safety and Logistical Information for Handling 6-Chloro-3-methylpicolinic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance on the safe handling and disposal of 6-Chloro-3-methylpicolinic acid. The following procedures and personal protective equipment (PPE) recommendations are based on available safety data sheets and are intended to minimize risk in a laboratory setting.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to ensure personal safety. The following table summarizes the recommended equipment for handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Laboratory coat | NIOSH-approved respirator if dust is generated |
| Preparing Solutions | Chemical safety goggles | Chemical-resistant gloves | Laboratory coat | Use in a well-ventilated area or fume hood |
| Potential for Splash | Chemical safety goggles and face shield | Chemical-resistant gloves | Chemical-resistant apron over a laboratory coat | Use in a fume hood |
| Large Spills | Chemical safety goggles and face shield | Heavy-duty chemical-resistant gloves | Full protective suit | Self-contained breathing apparatus (SCBA) |
It is crucial to wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] For activities with a potential for splashing, a face shield should be worn in addition to goggles.[2]
Experimental Workflow for Safe Handling
The following diagram outlines the logical steps for ensuring safety when working with this compound.
Caption: Workflow for safe handling of this compound.
Operational Plan
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a fume hood is required.[1][3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
2. Handling Procedures:
-
Avoid contact with skin and eyes.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[1]
3. Spill Response:
-
In case of a spill, evacuate personnel from the area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[1][6]
-
For solutions, absorb the spill with an inert material and place it in a suitable, labeled container for disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
Disposal Plan
-
Dispose of contents and containers in accordance with local, regional, and national regulations.
-
Waste should be disposed of at an approved waste disposal plant.[4][5]
-
Do not allow the chemical to enter drains or waterways.[1] Empty containers may retain product residue and should be handled as hazardous waste.
References
- 1. fishersci.com [fishersci.com]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. 6-Chloropicolinic acid - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
